Product packaging for Tris(1-phenylbutane-1,3-dionato-O,O')iron(Cat. No.:CAS No. 14323-17-2)

Tris(1-phenylbutane-1,3-dionato-O,O')iron

Cat. No.: B076995
CAS No.: 14323-17-2
M. Wt: 539.4 g/mol
InChI Key: WOFSWEPTXBQWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tris(1-phenylbutane-1,3-dionato-O,O')iron is a useful research compound. Its molecular formula is C30H27FeO6 and its molecular weight is 539.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27FeO6 B076995 Tris(1-phenylbutane-1,3-dionato-O,O')iron CAS No. 14323-17-2

Properties

CAS No.

14323-17-2

Molecular Formula

C30H27FeO6

Molecular Weight

539.4 g/mol

IUPAC Name

iron(3+);1-phenylbutane-1,3-dione

InChI

InChI=1S/3C10H9O2.Fe/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7H,1H3;/q3*-1;+3

InChI Key

WOFSWEPTXBQWMF-UHFFFAOYSA-N

SMILES

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Fe+3]

Isomeric SMILES

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Fe+3]

Canonical SMILES

CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Fe+3]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III), a coordination complex with significant potential in various chemical and biomedical applications. This document details the experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.

Introduction

This compound(III), also known as iron(III) benzoylacetonate or Fe(bzac)3, is a metal-organic complex wherein three bidentate 1-phenylbutane-1,3-dionate ligands coordinate to a central iron(III) ion through their two oxygen atoms. The resulting octahedral complex is a stable, colored solid soluble in many organic solvents. The unique electronic and steric properties imparted by the phenyl-substituted β-diketonate ligand make this complex a subject of interest for catalysis, materials science, and as a precursor for iron-containing nanomaterials. This guide outlines a common and effective method for its laboratory-scale synthesis.

Experimental Protocol

The synthesis of this compound(III) is typically achieved through the reaction of an iron(III) salt with 1-phenylbutane-1,3-dione (benzoylacetone) in the presence of a base to facilitate the deprotonation of the β-diketone. An alternative method involves the use of freshly precipitated iron(III) hydroxide. The following protocol is a generalized procedure based on established methods for the synthesis of iron(III) β-diketonate complexes.

2.1. Materials and Reagents

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 1-Phenylbutane-1,3-dione (Benzoylacetone, C₁₀H₁₀O₂)

  • Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)

  • Methanol (CH₃OH)

  • Deionized water

  • Diethyl ether or other suitable organic solvent for washing

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven or desiccator

2.2. Synthesis Procedure

  • Preparation of Iron(III) Solution: Dissolve a specific amount of iron(III) chloride hexahydrate in a minimal amount of deionized water in a beaker with stirring.

  • Preparation of Ligand and Base Solutions: In a separate beaker, dissolve a stoichiometric excess (typically 3.3 equivalents) of 1-phenylbutane-1,3-dione in methanol. In a third beaker, prepare an aqueous solution of a base such as sodium acetate or sodium hydroxide. The base will act as a proton scavenger, promoting the formation of the benzoylacetonate anion.

  • Reaction Mixture: Slowly add the 1-phenylbutane-1,3-dione solution to the iron(III) chloride solution with vigorous stirring.

  • Precipitation: To the resulting mixture, add the base solution dropwise. The addition of the base will cause the pH to rise, leading to the precipitation of the deep red this compound(III) complex.

  • Digestion of the Precipitate: Gently heat the mixture with continuous stirring for a short period (e.g., 30-60 minutes) to encourage the formation of larger, more easily filterable crystals.

  • Isolation of the Product: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with deionized water to remove any unreacted salts, followed by a wash with a small amount of a suitable organic solvent like diethyl ether to remove any excess ligand.

  • Drying: Dry the final product in a drying oven at a moderate temperature or in a desiccator under vacuum to a constant weight.

Data Presentation

The following tables summarize the key quantitative data for this compound(III).

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₃₀H₂₇FeO₆
Molecular Weight 539.38 g/mol
Appearance Red to reddish-brown crystalline powder
Melting Point Varies with purity, typically in the range of 180-190 °C
Solubility Soluble in many organic solvents such as chloroform, dichloromethane, and acetone. Insoluble in water.

Table 2: Spectroscopic Data

Spectroscopic TechniqueCharacteristic Features
Infrared (IR) Spectroscopy Strong C=O and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, characteristic of the coordinated β-diketonate ligand. Absence of the broad O-H stretch from the free ligand.
UV-Vis Spectroscopy Intense ligand-to-metal charge transfer (LMCT) bands in the UV region (around 250-350 nm) and weaker d-d transitions in the visible region, giving the complex its characteristic red color.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound(III).

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation and Purification FeCl3 Iron(III) Chloride Solution Mixing Mixing and Stirring FeCl3->Mixing Ligand 1-Phenylbutane-1,3-dione Solution (in Methanol) Ligand->Mixing Base Base Solution (e.g., Sodium Acetate) Precipitation Precipitation of Fe(bzac)3 Base->Precipitation Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water and Ether Filtration->Washing Drying Drying Washing->Drying Product This compound(III) (Final Product) Drying->Product

General workflow for the synthesis of this compound(III).

This guide provides a foundational understanding for the synthesis of this compound(III). Researchers are encouraged to consult primary literature for specific reaction conditions and characterization data to optimize the synthesis for their particular applications.

Characterization of Tris(1-phenylbutane-1,3-dionato-O,O')iron complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Characterization of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III)

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the coordination complex this compound(III), also known as Iron(III) benzoylacetonate or Fe(bzac)₃. This document is intended for researchers, chemists, and material scientists. It outlines the fundamental physicochemical properties of the complex through various analytical techniques, including spectroscopic, thermal, and structural methods. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are provided to facilitate replication and further investigation.

Introduction

Tris(β-diketonato)metal complexes are a class of coordination compounds widely studied for their applications in catalysis, materials science, and as precursors for chemical vapor deposition. The complex this compound(III) consists of a central Iron(III) ion octahedrally coordinated to three bidentate 1-phenylbutane-1,3-dionate (benzoylacetonate, bzac) ligands. The phenyl group on the ligand influences the electronic properties and solubility of the complex compared to simpler analogues like Tris(acetylacetonato)iron(III) [Fe(acac)₃]. A thorough characterization is essential for understanding its structure-property relationships and exploring its potential applications. This guide details the primary analytical methods used to verify the synthesis and elucidate the structural and electronic features of this complex.

Synthesis and Structural Logic

The synthesis of Fe(bzac)₃ typically involves the reaction of an iron(III) salt with the β-diketone ligand, 1-phenylbutane-1,3-dione, in a suitable solvent. A weak base is often used to facilitate the deprotonation of the ligand, enabling its coordination to the metal center.

Synthesis_Workflow Reactant1 Iron(III) Chloride (FeCl₃) Mix Reaction Mixture (Stirring at 60°C) Reactant1->Mix Reactant2 1-Phenylbutane-1,3-dione (benzoylacetone) Reactant2->Mix Solvent Methanol / Water Solvent->Mix Base Sodium Acetate Base->Mix Precipitate Precipitation of Crude Product Mix->Precipitate Cooling Filter Filtration & Washing (Water, Ethanol) Precipitate->Filter Product Purified Fe(bzac)₃ (Red-brown solid) Filter->Product Drying

Caption: General workflow for the synthesis of this compound(III).

The resulting structure is a neutral, six-coordinate octahedral complex where the iron atom is bound to the six oxygen atoms of the three bidentate ligands.

Coordination_Structure cluster_L1 Ligand 1 cluster_L2 Ligand 2 cluster_L3 Ligand 3 Fe Fe(III) O1 O Fe->O1 Coordination Bond O2 O Fe->O2 O3 O Fe->O3 O4 O Fe->O4 O5 O Fe->O5 O6 O Fe->O6 L1_backbone Phenyl-C-C-C-Methyl O1->L1_backbone L1_backbone->O2 L2_backbone Phenyl-C-C-C-Methyl O3->L2_backbone L2_backbone->O4 L3_backbone Phenyl-C-C-C-Methyl O5->L3_backbone L3_backbone->O6

Caption: Conceptual diagram of the octahedral coordination of Fe(III) by three bidentate ligands.

Experimental Protocols & Characterization Workflow

A multi-technique approach is required for a full characterization of the complex.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_structural Structural Analysis Start Synthesized Fe(bzac)₃ UVVis UV-Vis Spectroscopy Start->UVVis FTIR FT-IR Spectroscopy Start->FTIR TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC XRD X-Ray Crystallography Start->XRD Data1 Electronic Transitions (LMCT Bands) UVVis->Data1 Data2 Vibrational Modes (Fe-O, C=O, C=C) FTIR->Data2 Data3 Thermal Stability Decomposition Profile TGA->Data3 Data4 Phase Transitions (Melting Point) DSC->Data4 Data5 Crystal Structure Bond Lengths & Angles XRD->Data5

Caption: Workflow illustrating the comprehensive characterization of the Fe(bzac)₃ complex.

General Synthesis Protocol
  • Dissolution of Ligand: Dissolve 1-phenylbutane-1,3-dione (3.0 equivalents) in methanol.

  • Dissolution of Iron Salt: In a separate vessel, dissolve hydrated iron(III) chloride (FeCl₃·6H₂O, 1.0 equivalent) in a minimal amount of water.

  • Reaction: Add the iron(III) chloride solution dropwise to the stirring ligand solution.

  • Buffering: Add a solution of sodium acetate (3.0 equivalents) in water to the mixture to act as a buffer and promote deprotonation of the ligand.

  • Precipitation: Heat the mixture to ~60°C for 30 minutes, then allow it to cool to room temperature. A red-brown precipitate of Fe(bzac)₃ will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product sequentially with deionized water and cold ethanol to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50°C.

UV-Visible (UV-Vis) Spectroscopy
  • Principle: This technique probes the electronic transitions within the molecule. For Fe(bzac)₃, the spectrum is dominated by intense Ligand-to-Metal Charge Transfer (LMCT) bands.

  • Protocol: A dilute solution of the complex (~10⁻⁵ M) is prepared in a suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile). The absorbance spectrum is recorded from 200 to 800 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy identifies the characteristic vibrational frequencies of functional groups. Upon coordination to iron, the C=O and C=C stretching frequencies of the benzoylacetonate ligand are expected to shift to lower wavenumbers compared to the free ligand. New bands corresponding to Fe-O vibrations appear at lower frequencies.

  • Protocol: A small amount of the dried complex is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000–400 cm⁻¹.

Thermal Analysis (TGA/DSC)
  • Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition pattern. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, identifying phase transitions like melting.

  • Protocol: A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible. The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min) over a temperature range of 25 °C to 800 °C.

Single-Crystal X-ray Diffraction
  • Principle: This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and overall molecular geometry.

  • Protocol: Single crystals suitable for diffraction are grown by slow evaporation of a saturated solution of the complex in an appropriate solvent system (e.g., dichloromethane/hexane). A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve and refine the crystal structure.

Data Presentation and Interpretation

Table 1: UV-Vis Spectroscopic Data

Complex Solvent λmax (nm) Assignment Reference
Tris(β-diketonato)iron(III) General 270 - 380 π → π* (ligand), LMCT [1][2]

| Tris(acetylacetonato)iron(III) | Acetonitrile | 270, 355, 440 (shoulder) | π → π*, LMCT |[1] |

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Assignment Free Ligand (Typical) Coordinated Ligand (Fe Complex) Notes Reference
ν(C=O) ~1600 1570 - 1590 Shift to lower frequency due to delocalization in chelate ring. [3]
ν(C=C) ~1550 1520 - 1540 Coupled with C=O stretching. [3]

| ν(Fe-O) | N/A | 400 - 600 | Appearance confirms coordination to the metal center. |[3] |

Table 3: Thermal Analysis Data for Tris(acetylacetonato)iron(III)

Parameter Value Technique Conditions Reference
Melting Point (Tfus) ~184 °C (457 K) DSC - [4]
Enthalpy of Fusion (ΔfusH) 25.9 kJ/mol DSC - [4]

| Onset of Decomposition | > 200 °C | TGA | N₂ atmosphere |[5] |

Table 4: Representative Crystallographic Data for a Tris(β-diketonato)iron(III) Complex Data for Tris(3-chloropentane-2,4-dionato)iron(III) is used as a structural analogue.

Parameter Value
Crystal System Monoclinic
Space Group C2/c
Fe-O Bond Lengths 1.9818 - 1.9957 Å
O-Fe-O Angle (cis) 84.81 - 100.68 °
O-Fe-O Angle (trans) 169.06 - 171.54 °
Coordination Geometry Distorted Octahedral

Reference:[6]

The crystallographic data confirms a slightly distorted octahedral geometry around the Fe(III) ion.[6] The Fe-O bond lengths are consistent with high-spin iron(III) complexes.[6] The deviation of the trans O-Fe-O angles from the ideal 180° indicates the degree of distortion imposed by the bite angle of the chelating ligands.[6]

Conclusion

The characterization of this compound(III) requires a combination of spectroscopic and analytical methods. UV-Vis and FT-IR spectroscopy confirm the electronic structure and the coordination of the ligand to the iron center. Thermal analysis provides critical information on the material's stability and phase behavior. Finally, single-crystal X-ray diffraction offers unequivocal proof of its molecular structure and coordination geometry. The protocols and data presented in this guide serve as a foundational reference for the synthesis, purification, and comprehensive analysis of this complex.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III), a coordination complex of significant interest in various chemical and biomedical fields. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and characterization, and visualizes key experimental workflows.

Crystallographic Data Summary

The crystal structure of this compound(III), also known as iron(III) benzoylacetonate or Fe(bzac)₃, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data presented here pertains to the meridional (mer) isomer, which has been identified as the solid-state structure.[1]

The following table summarizes the key crystallographic and structural parameters obtained from the crystallographic information file (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1447615.[1]

Parameter Value
Empirical Formula C₃₀H₂₇FeO₆
Formula Weight 539.38
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 16.589(3) Å, b = 9.998(2) Å, c = 16.669(3) Å
α = 90°, β = 111.96(3)°, γ = 90°
Volume 2562.9(9) ų
Z 4
Density (calculated) 1.399 Mg/m³
Absorption Coefficient 0.686 mm⁻¹
F(000) 1124
Crystal Size 0.25 x 0.20 x 0.15 mm³
Theta range for data collection 2.29 to 25.00°
Index ranges -19<=h<=19, -11<=k<=11, -19<=l<=19
Reflections collected 22736
Independent reflections 4512 [R(int) = 0.0496]
Completeness to theta = 25.00° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 4512 / 0 / 334
Goodness-of-fit on F² 1.033
Final R indices [I>2sigma(I)] R1 = 0.0441, wR2 = 0.1085
R indices (all data) R1 = 0.0616, wR2 = 0.1193
Largest diff. peak and hole 0.386 and -0.407 e.Å⁻³

Molecular Geometry

The iron(III) center adopts a distorted octahedral coordination geometry, chelated by three 1-phenylbutane-1,3-dionato ligands. Each ligand coordinates to the iron atom through its two oxygen atoms. The table below presents selected bond lengths and angles for the mer-[Fe(bzac)₃] complex.

Bond Length (Å) Angle Degree (°)
Fe(1)-O(1)2.008(2)O(1)-Fe(1)-O(2)89.12(8)
Fe(1)-O(2)1.993(2)O(3)-Fe(1)-O(4)89.33(8)
Fe(1)-O(3)2.016(2)O(5)-Fe(1)-O(6)88.94(8)
Fe(1)-O(4)1.987(2)O(1)-Fe(1)-O(3)91.93(8)
Fe(1)-O(5)2.023(2)O(2)-Fe(1)-O(4)178.20(9)
Fe(1)-O(6)1.986(2)O(5)-Fe(1)-O(6)88.94(8)

Experimental Protocols

Synthesis of this compound(III)

A general and effective method for the synthesis of tris(β-diketonato)iron(III) complexes involves the reaction of an iron(III) salt with the corresponding β-diketone in the presence of a base. A widely adopted procedure is as follows:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation FeCl3 Iron(III) Chloride Solution Mixing Combine Reactants in Solvent (e.g., Ethanol/Water) FeCl3->Mixing bzac 1-Phenylbutane-1,3-dione (Benzoylacetone) bzac->Mixing Base Base (e.g., Sodium Acetate) Base->Mixing Stirring Stir at Elevated Temperature Mixing->Stirring Cooling Cool to Room Temperature Stirring->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Water and Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Product Drying->Product Crude Fe(bzac)₃

Caption: Workflow for the synthesis of this compound(III).

  • Preparation of Iron(III) Hydroxide (in-situ): An aqueous solution of iron(III) chloride (FeCl₃) is treated with a base, such as sodium hydroxide or ammonia, to precipitate iron(III) hydroxide (Fe(OH)₃).

  • Reaction with Ligand: The freshly prepared iron(III) hydroxide precipitate is then reacted with a stoichiometric excess of 1-phenylbutane-1,3-dione (benzoylacetone) dissolved in a suitable solvent like ethanol.

  • Complex Formation: The mixture is heated and stirred to facilitate the coordination of the deprotonated benzoylacetonate ligands to the iron(III) center, forming the tris-chelate complex.

  • Isolation and Purification: The resulting solid product is isolated by filtration, washed with water and ethanol to remove unreacted starting materials and byproducts, and then dried under vacuum.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion techniques.

Crystallization_Workflow cluster_methods Crystallization Methods Start Crude Fe(bzac)₃ Product Dissolution Dissolve in a suitable solvent (e.g., Dichloromethane or Chloroform) Start->Dissolution Filtration Filter to remove insoluble impurities Dissolution->Filtration Evaporation Slow Evaporation of the Solvent Filtration->Evaporation Diffusion Vapor Diffusion of an Anti-solvent (e.g., Hexane or Pentane) Filtration->Diffusion Crystals Formation of Single Crystals Evaporation->Crystals Diffusion->Crystals Isolation Isolate and Dry Crystals Crystals->Isolation

Caption: General workflow for the crystallization of this compound(III).

A common method involves dissolving the crude Fe(bzac)₃ in a minimal amount of a good solvent (e.g., dichloromethane or chloroform) and then allowing the solvent to evaporate slowly at room temperature. Alternatively, single crystals can be grown by layering a solution of the complex with a less polar "anti-solvent" (e.g., hexane or pentane), leading to gradual precipitation of the crystalline material.

X-ray Data Collection and Structure Refinement

The crystallographic data for this compound(III) was collected on a Bruker AXS SMART APEX II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The data was collected at a temperature of 100(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.

Xray_Workflow Crystal Single Crystal of Fe(bzac)₃ Mounting Mount on Diffractometer Crystal->Mounting Data_Collection X-ray Diffraction Data Collection (Bruker SMART APEX II, Mo Kα) Mounting->Data_Collection Data_Processing Data Reduction and Correction (SAINT, SADABS) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods - SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares on F² - SHELXL) Structure_Solution->Structure_Refinement Validation Validation and Analysis (checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF format) Validation->Final_Structure

Caption: Workflow for X-ray data collection and structure refinement.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound(III). The detailed crystallographic data, molecular geometry, and experimental protocols offer valuable information for researchers in coordination chemistry, materials science, and drug development. The provided workflows serve as a clear guide for the synthesis, crystallization, and structural determination of this and similar metal complexes. The availability of the full crystallographic data through the CCDC allows for further in-silico studies and a deeper understanding of the structure-property relationships of this important iron complex.

References

Navigating the Spectral Maze: An In-depth Technical Guide to the ¹H NMR Spectrum of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III), a high-spin paramagnetic coordination complex. Due to the paramagnetic nature of the Fe(III) center, the ¹H NMR spectrum of this compound deviates significantly from those of diamagnetic organic molecules, presenting unique challenges and interpretative considerations. This document outlines the expected spectral features, a detailed experimental protocol for data acquisition, and the underlying principles governing the appearance of the spectrum.

The Impact of Paramagnetism on ¹H NMR Spectra

The this compound(III) complex contains a high-spin iron(III) center, which possesses five unpaired electrons. The magnetic moment arising from these unpaired electrons exerts a profound influence on the neighboring protons, leading to two primary effects on the ¹H NMR spectrum:

  • Extreme Chemical Shift Dispersion: The signals are shifted far outside the typical 0-10 ppm range observed for diamagnetic compounds. These shifts, known as paramagnetic shifts, can be either downfield or upfield and are highly sensitive to the distance and geometric relationship between the proton and the paramagnetic center.

  • Significant Line Broadening: The interaction with the unpaired electrons provides an efficient mechanism for nuclear spin relaxation, resulting in a dramatic broadening of the NMR signals.[1][2] The resonances can be several hundred to thousands of Hertz wide, often obscuring fine coupling details.[1]

These effects make the direct acquisition and interpretation of the ¹H NMR spectrum of such complexes a non-trivial task, requiring specialized experimental setups and a thorough understanding of the underlying theory.

Predicted ¹H NMR Data

The structure of the 1-phenylbutane-1,3-dionato ligand is as follows:

The table below summarizes the predicted ¹H NMR data for this compound(III). The chemical shifts are estimates and are expected to be very broad.

Proton Assignment Abbreviation Expected Chemical Shift (δ) / ppm Expected Multiplicity Rationale for Estimation
Phenyl ProtonsH-Ph10 to 30Broad multipletThe phenyl group protons are relatively distant from the Fe(III) center, but will still experience significant downfield shifts and broadening.
Methine ProtonH-CH-10 to -30Broad singletThe methine proton is in close proximity to the paramagnetic center and is expected to be significantly shifted, potentially upfield.
Methyl ProtonsH-CH₃30 to 50Broad singletThe terminal methyl protons are also relatively close to the iron center and are anticipated to show a large downfield shift and significant broadening.

Note: The actual chemical shifts can be highly sensitive to the solvent, temperature, and specific geometry of the complex in solution.

Detailed Experimental Protocol for Paramagnetic ¹H NMR

Acquiring a meaningful ¹H NMR spectrum of a paramagnetic compound like this compound(III) requires optimization of the experimental parameters to account for the broad signals and large spectral width.

1. Sample Preparation:

  • Solvent: Use a deuterated solvent in which the complex is highly soluble to obtain a strong signal. Chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are common choices.

  • Concentration: A relatively high concentration (20-50 mM) is often necessary to observe the broad resonances above the baseline noise.

  • Purity: Ensure the sample is free from diamagnetic impurities that could give rise to sharp, interfering signals.

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is advantageous for better signal dispersion.

  • Probe: A standard ¹H broadband probe is suitable. Ensure the probe is properly tuned and matched.

  • Temperature: Maintain a constant and accurately known temperature, as paramagnetic shifts are temperature-dependent.

3. Acquisition Parameters ("Paramagnetic Protocol"):

  • Spectral Width (SW): Set a very large spectral width, for example, 200 ppm or greater, to ensure all paramagnetically shifted signals are captured.

  • Acquisition Time (AT): Use a short acquisition time (e.g., 0.1 to 0.5 seconds) due to the rapid decay of the signal (fast T₂ relaxation).

  • Relaxation Delay (D1): Employ a very short relaxation delay (e.g., 0.1 seconds or less) to allow for a high number of scans in a reasonable time, which is crucial for improving the signal-to-noise ratio of broad peaks.

  • Pulse Width: Use a calibrated 90° pulse.

  • Number of Scans (NS): A large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apodization: Apply a significant line-broadening factor (e.g., 50-100 Hz) during Fourier transformation to improve the signal-to-noise ratio of the broad peaks, at the expense of resolution.

  • Phasing and Baseline Correction: Careful phasing and baseline correction are critical for accurate integration and interpretation of the broad signals.

Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of the ¹H NMR spectrum of a paramagnetic iron complex.

Paramagnetic_NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition (Paramagnetic Protocol) cluster_Processing Data Processing cluster_Analysis Spectral Analysis SamplePrep Prepare concentrated solution (e.g., 20-50 mM in CDCl3) SpectrometerSetup Set up spectrometer: - Large Spectral Width (~200 ppm) - Short Acquisition Time (<0.5s) - Short Relaxation Delay (<0.1s) SamplePrep->SpectrometerSetup AcquireData Acquire data with a high number of scans (>1024) SpectrometerSetup->AcquireData ProcessFID Apply significant line broadening (e.g., 50-100 Hz) AcquireData->ProcessFID Correction Perform phasing and baseline correction ProcessFID->Correction AssignSignals Assign broad resonances based on predicted chemical shifts Correction->AssignSignals Interpret Interpret spectrum in the context of the paramagnetic nature of the complex AssignSignals->Interpret

Caption: Workflow for Paramagnetic ¹H NMR Spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound(III) is characterized by broad, significantly shifted resonances due to the paramagnetic nature of the Fe(III) center. While this presents challenges for routine NMR spectroscopy, a carefully designed experimental approach allows for the acquisition of a characteristic spectrum. The interpretation of such a spectrum provides valuable insights into the electronic and structural properties of the complex, which are crucial for its application in fields such as catalysis and drug development. This guide provides the foundational knowledge for researchers to successfully acquire and interpret the ¹H NMR data for this and similar paramagnetic iron complexes.

References

Physical and chemical properties of iron(III) benzoylacetonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) benzoylacetonate, with the chemical formula Fe(C₁₀H₉O₂)₃, is a coordination complex of iron in its +3 oxidation state with three benzoylacetonate ligands. As a member of the metal β-diketonate family, this compound has garnered significant interest due to its versatile applications in various chemical transformations. Its properties, including solubility in organic solvents and catalytic activity, make it a valuable tool in both academic research and industrial processes. This technical guide provides a comprehensive overview of the physical and chemical properties of iron(III) benzoylacetonate, detailed experimental protocols for its synthesis and characterization, and a summary of its applications.

Physical Properties

Iron(III) benzoylacetonate is a red-brown, odorless powder that is stable under normal laboratory conditions.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₀FeO₆[1]
Molecular Weight 542.4 g/mol [1]
Appearance Red-brown odorless powder[1]
Melting Point 218.5-220.3 °C[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents

The solubility of iron(III) benzoylacetonate in various organic solvents was determined over a range of temperatures. The solubility generally increases with increasing temperature.[2]

SolventTemperature (K)Molar Fraction Solubility (10³)
Acetonitrile268.151.85
278.152.54
288.153.49
298.154.79
Diethyl Ether268.150.89
278.151.23
288.151.69
298.152.32
Ethyl Acetate268.152.11
278.152.85
288.153.85
298.155.19
Methyl Acetate268.151.52
278.152.08
288.152.84
298.153.88

Chemical Properties and Structure

Iron(III) benzoylacetonate is an octahedral complex. The benzoylacetonate ligand is unsymmetrical, which can lead to the formation of two possible geometric isomers: facial (fac) and meridional (mer).[1] In the solid state, iron(III) benzoylacetonate has been found to crystallize as the mer isomer.[1] Both isomers are high-spin d⁵ complexes.[1]

Caption: Geometric isomers of iron(III) benzoylacetonate.

The compound is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[1] It can undergo thermal decomposition at elevated temperatures.

Catalytic Activity

Iron(III) β-diketonate complexes, including iron(III) benzoylacetonate, are known to catalyze a variety of organic reactions. Their catalytic activity stems from the ability of the iron center to exist in multiple oxidation states and to coordinate with substrates. Examples of reactions catalyzed by related iron(III) acetylacetonate include cross-coupling reactions, oxidations, and polymerizations.[3][4]

Experimental Protocols

Synthesis of Iron(III) Benzoylacetonate

A general method for the synthesis of iron(III) β-diketonates involves the reaction of an iron(III) salt with the corresponding β-diketone in the presence of a base. The following is a representative protocol adapted from the synthesis of similar complexes.[5]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product FeCl3 Iron(III) Chloride (FeCl₃) DissolveFeCl3 Dissolve FeCl₃ in water FeCl3->DissolveFeCl3 Benzoylacetone Benzoylacetone DissolveLigand Dissolve Benzoylacetone and Base in ethanol Benzoylacetone->DissolveLigand Base Base (e.g., NaOH) Base->DissolveLigand Mix Mix solutions DissolveFeCl3->Mix DissolveLigand->Mix Stir Stir at room temperature Mix->Stir Filter Filter the precipitate Stir->Filter Wash Wash with water and ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Product Iron(III) Benzoylacetonate Dry->Product

Caption: Synthesis workflow for iron(III) benzoylacetonate.

Procedure:

  • Dissolve iron(III) chloride hexahydrate in a minimal amount of deionized water.

  • In a separate flask, dissolve benzoylacetone and a stoichiometric amount of a suitable base (e.g., sodium hydroxide or sodium acetate) in ethanol.

  • Slowly add the iron(III) chloride solution to the benzoylacetone solution with constant stirring.

  • A precipitate of iron(III) benzoylacetonate will form. Continue stirring the mixture at room temperature for a specified time to ensure complete reaction.

  • Collect the solid product by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with cold ethanol.

  • Dry the purified product under vacuum to obtain the final red-brown powder.

Characterization Methods

UV-Vis spectroscopy is a useful technique for characterizing the electronic structure of iron(III) benzoylacetonate. In acetonitrile, it exhibits a strong absorption band with a maximum (λmax) at 298 nm.[1] This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition.

General Protocol:

  • Prepare a dilute solution of iron(III) benzoylacetonate in a suitable UV-transparent solvent (e.g., acetonitrile).

  • Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

IR spectroscopy provides information about the vibrational modes of the molecule and can confirm the coordination of the benzoylacetonate ligand to the iron center. The spectrum will show characteristic bands for the C=O and C=C stretching vibrations of the chelate ring, typically in the region of 1500-1600 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the enol form of the free ligand indicates the formation of the complex.

General Protocol:

  • Prepare a sample of the solid iron(III) benzoylacetonate, typically as a KBr pellet or a mull in Nujol.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Analyze the spectrum to identify the characteristic vibrational bands of the coordinated benzoylacetonate ligand.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition of iron(III) benzoylacetonate. For the related compound, iron(III) acetylacetonate, TGA shows a major weight loss corresponding to the decomposition of the complex, often starting around 180-200 °C. The DSC curve would show endothermic or exothermic peaks associated with melting and decomposition processes.

General Protocol:

  • Place a small, accurately weighed sample of iron(III) benzoylacetonate into an appropriate TGA/DSC pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

  • Analyze the resulting thermograms to determine the decomposition temperatures and characterize the thermal events.

Conclusion

Iron(III) benzoylacetonate is a well-characterized coordination complex with defined physical and chemical properties that make it a valuable compound for various applications in chemistry. Its synthesis is straightforward, and its properties can be readily characterized using standard analytical techniques. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with or considering the use of this versatile iron complex.

References

A Technical Guide to the Magnetic Susceptibility of Tris(1-phenylbutane-1,3-dionato-O,O')iron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the magnetic properties of Tris(1-phenylbutane-1,3-dionato-O,O')iron, a coordination complex of significant interest in various chemical and biomedical fields. This document outlines the theoretical basis for its paramagnetism, presents relevant magnetic susceptibility data, and offers detailed experimental protocols for its measurement. The information is intended to support researchers and professionals in the fields of inorganic chemistry, materials science, and drug development in understanding and utilizing the magnetic characteristics of this compound.

Introduction to the Magnetic Properties of this compound

This compound, also known as iron(III) benzoylacetonate or Fe(bzac)₃, is a coordination complex where a central iron(III) ion is chelated by three benzoylacetonate ligands. The magnetic properties of this complex are primarily determined by the electronic configuration of the Fe(III) ion. Iron(III) is a d⁵ metal ion, meaning it has five electrons in its d-orbitals.

In an octahedral ligand field, such as the one created by the six oxygen atoms of the three bidentate benzoylacetonate ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. For Fe(III), a crucial factor is the spin state, which can be either high-spin or low-spin, depending on the ligand field strength. This compound is a paramagnetic compound.[1] Both the facial (fac) and meridional (mer) isomers of Tris(benzoylacetonato-κ²O,O')iron(III) are high-spin d⁵ complexes.[1] In a high-spin d⁵ configuration, each of the five d-orbitals is occupied by a single electron, resulting in five unpaired electrons.[2] This abundance of unpaired electrons is the origin of the compound's significant paramagnetism.[2]

The magnetic moment of a similar Fe(III) β-diketonate complex has been reported to be 5.87 B.M., which is in close agreement with the theoretical spin-only magnetic moment for five unpaired electrons (5.92 B.M.).[3] This confirms the high-spin d⁵ electronic structure of such complexes.

Quantitative Magnetic Data

The magnetic properties of this compound are summarized in the table below. The data is based on typical values for high-spin Fe(III) β-diketonate complexes.

ParameterValueUnitNotes
Metal Ion Fe(III)-Central metal ion in the complex.
d-electron Count 5-Corresponds to the electronic configuration of Fe(III).
Spin State High-spin-Each d-orbital is singly occupied.
Number of Unpaired Electrons (n) 5-Leads to strong paramagnetic behavior.[2]
Theoretical Spin-only Magnetic Moment (μ_so) 5.92B.M.Calculated using the formula μ_so = √[n(n+2)].[4]
Experimental Magnetic Moment (μ_eff) ~5.87B.M.Based on a similar Fe(III) β-diketonate complex.[3]

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of a compound like this compound can be accomplished through various experimental techniques. The most common methods include the Gouy balance, the Evans method (NMR spectroscopy), and SQUID magnetometry.

Gouy Balance Method

The Gouy balance is a classical and straightforward method for measuring magnetic susceptibility.[5][6] It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.[6]

Principle: A cylindrical sample is suspended from a balance such that one end is in a region of high magnetic field and the other is in a region of negligible field.[1] Paramagnetic substances are drawn into the magnetic field, leading to an apparent increase in weight, while diamagnetic substances are repelled, causing an apparent decrease in weight.[5]

Methodology:

  • Sample Preparation: A powdered sample of this compound is packed uniformly into a long, cylindrical Gouy tube.

  • Initial Measurement: The sample tube is suspended from a balance, and its weight is recorded in the absence of a magnetic field (W₁).

  • Magnetic Field Application: The electromagnet is turned on to a calibrated and stable field strength.

  • Final Measurement: The weight of the sample in the presence of the magnetic field is recorded (W₂).

  • Calculation: The change in weight (ΔW = W₂ - W₁) is used to calculate the gram magnetic susceptibility (χ_g) using the following formula:

    χ_g = (2 * g * ΔW) / (H² * A)

    where:

    • g is the acceleration due to gravity.

    • ΔW is the change in weight.

    • H is the magnetic field strength.

    • A is the cross-sectional area of the sample.

  • Molar Susceptibility: The molar magnetic susceptibility (χ_m) is then calculated by multiplying the gram susceptibility by the molar mass (M) of the compound:

    χ_m = χ_g * M

Evans Method (NMR Spectroscopy)

The Evans method is a widely used technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance in solution.[7]

Principle: The chemical shift of a reference compound (often the solvent) in an NMR spectrum is sensitive to the bulk magnetic susceptibility of the solution.[7] A paramagnetic solute will cause a shift in the resonance frequency of the reference compound.[7]

Methodology:

  • Sample Preparation: Two solutions are prepared in a suitable deuterated solvent:

    • Solution A (Reference): The pure deuterated solvent.

    • Solution B (Sample): A solution of this compound of known concentration in the same deuterated solvent.

  • NMR Tube Preparation: A coaxial NMR tube is used. The inner capillary is filled with Solution A, and the outer tube is filled with Solution B.

  • NMR Measurement: The ¹H NMR spectrum of the sample is acquired. The spectrum will show two peaks for the reference solvent, one from the inner tube and one from the outer tube.

  • Data Analysis: The difference in the chemical shifts (Δδ in ppm) of the two solvent peaks is measured.

  • Calculation: The molar magnetic susceptibility (χ_m) is calculated using the Evans equation:

    χ_m = (3 * Δδ) / (4 * π * c) + χ_m(solvent)

    where:

    • Δδ is the difference in chemical shift in ppm.

    • c is the molar concentration of the paramagnetic sample.

    • χ_m(solvent) is the molar magnetic susceptibility of the solvent (a known value that is often negligible).

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure very small magnetic fields. It is the most accurate method for determining the magnetic properties of materials.

Principle: A SQUID consists of a superconducting ring containing one or two Josephson junctions. The quantum mechanical properties of this setup allow for the detection of extremely small changes in magnetic flux. The sample is moved through a set of superconducting detection coils, and the induced current, which is proportional to the sample's magnetic moment, is measured by the SQUID.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the powdered this compound sample is placed in a gelatin capsule or other suitable sample holder.

  • Measurement Setup: The sample is loaded into the SQUID magnetometer. The desired temperature range and magnetic field strength are set.

  • Data Collection: The magnetic moment of the sample is measured as a function of temperature and/or applied magnetic field.

  • Data Analysis: The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_m) using the following relation:

    χ_m = (M * m) / (H * w)

    where:

    • M is the molar mass of the compound.

    • m is the measured magnetic moment.

    • H is the applied magnetic field.

    • w is the mass of the sample.

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

The following diagram illustrates a generalized workflow for the experimental determination of magnetic susceptibility.

experimental_workflow General Workflow for Magnetic Susceptibility Measurement cluster_prep Sample Preparation cluster_methods Measurement Method cluster_data Data Acquisition & Analysis cluster_results Results & Interpretation prep Prepare Sample (Powder or Solution) gouy Gouy Balance prep->gouy evans Evans Method (NMR) prep->evans squid SQUID Magnetometry prep->squid measure Measure Physical Property (Weight Change, Chemical Shift, Magnetic Moment) gouy->measure evans->measure squid->measure calculate Calculate Magnetic Susceptibility (χ) measure->calculate interpret Interpret Data (Determine Paramagnetism, Magnetic Moment) calculate->interpret

Caption: Generalized workflow for magnetic susceptibility determination.

Conclusion

This compound is a classic example of a paramagnetic high-spin d⁵ coordination complex. Its significant magnetic moment arises from the presence of five unpaired electrons in the Fe(III) center. The magnetic susceptibility of this compound can be reliably determined using a variety of established techniques, including the Gouy balance, Evans method, and SQUID magnetometry. A thorough understanding of these experimental protocols and the theoretical underpinnings of its magnetic behavior is essential for researchers working with this and related paramagnetic compounds in diverse scientific and industrial applications.

References

The Intricate Electronic Landscape of Iron β-Diketonate Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron, an element central to numerous biological processes and catalytic applications, forms a diverse and fascinating class of coordination compounds with β-diketonate ligands. The electronic structure of these complexes is the linchpin of their reactivity, magnetic properties, and potential as therapeutic agents. This technical guide provides an in-depth exploration of the electronic characteristics of iron β-diketonate complexes, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the fundamental principles governing their behavior.

Core Electronic Principles: Spin States and d-Orbital Splitting

The electronic properties of iron β-diketonate complexes are largely dictated by the oxidation state of the iron center (commonly Fe(II) or Fe(III)) and its spin state. In a typical octahedral coordination environment created by three bidentate β-diketonate ligands, the five degenerate d-orbitals of the iron atom are split into two energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²).

The distribution of electrons within these orbitals determines the complex's spin state. For Fe(III), a d⁵ system, two possibilities arise:

  • High-Spin (S = 5/2): When the ligand field splitting energy (Δo) is smaller than the spin-pairing energy, electrons will occupy all five d-orbitals individually before pairing up, resulting in five unpaired electrons. This is common for iron(III) β-diketonates.[1]

  • Low-Spin (S = 1/2): With strong-field ligands that induce a large Δo, it becomes energetically more favorable for electrons to pair in the lower t₂g orbitals, leading to only one unpaired electron.

Similarly, for Fe(II), a d⁶ system, high-spin (S = 2) and low-spin (S = 0, diamagnetic) states are possible. The nature of the β-diketonate ligand and the overall coordination geometry play a crucial role in influencing the spin state.[2]

d-Orbital Splitting in High-Spin and Low-Spin Octahedral Fe(III) Complexes.

Spectroscopic Characterization: Unveiling the Electronic Structure

A suite of spectroscopic techniques is employed to experimentally probe the electronic structure of iron β-diketonate complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the complex. The spectra of iron(III) β-diketonate complexes are typically characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV and near-UV regions, and weaker, often broad d-d transition bands in the visible region. For instance, tris(acetylacetonato)iron(III), Fe(acac)₃, exhibits a strong band around 270 nm and a shoulder at approximately 440 nm.[3] The precise energies and intensities of these bands are sensitive to the substituents on the β-diketonate ligand and the solvent environment.[4][5]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like high-spin Fe(III) and Fe(II) complexes. For high-spin Fe(III) (S = 5/2) systems, the spectra can be complex due to zero-field splitting (ZFS), which lifts the degeneracy of the spin sublevels. The ZFS parameters, D (axial) and E (rhombic), provide information about the symmetry of the ligand field. Signals at g-values around 4.3 are characteristic of high-spin Fe(III) in a rhombic environment, while signals near g = 2.0 and other values can indicate different symmetries or spin states.[6]

Mössbauer Spectroscopy

Mössbauer spectroscopy, particularly using the ⁵⁷Fe isotope, is exquisitely sensitive to the local chemical environment of the iron nucleus. Key parameters obtained from Mössbauer spectra include:

  • Isomer Shift (δ): This parameter is related to the electron density at the nucleus and can help distinguish between different oxidation states (Fe²⁺ vs. Fe³⁺) and spin states.

  • Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the iron's coordination sphere.

High-spin Fe(III) complexes typically exhibit small isomer shifts and quadrupole splittings, while high-spin Fe(II) complexes show larger values for both parameters.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for representative iron β-diketonate complexes, compiled from the literature.

Table 1: Spectroscopic Data for Tris(β-diketonato)iron(III) Complexes

ComplexLigand (RCOCHCOR')λmax (nm) (Assignment)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Magnetic Moment (μB)
[Fe(acac)₃] R=R'=CH₃270 (LMCT), 355, 440 (d-d shoulder)[3]~0.4~0.0~5.9[9]
[Fe(tfaa)₃] R=CH₃, R'=CF₃271 (LMCT), 360, 450 (d-d shoulder)[3]---
[Fe(ba)₃] R=C₆H₅, R'=CH₃250, 298 (LMCT)[3]---
[Fe(tfba)₃] R=C₆H₅, R'=CF₃251, 336 (LMCT), 415 (d-d shoulder)[3]---

Table 2: Structural and Magnetic Data for Selected Iron β-Diketonate Complexes

ComplexFe Oxidation StateSpin State (S)Fe-O Bond Length (Å)Fe-N Bond Length (Å)Zero-Field Splitting (D) (cm⁻¹)
[FeL₂Bipy]Cl Fe(III)5/2 (High-Spin)[10]1.884[10]1.971[10]-
(nacnacᵗBu)FeCl Fe(II)2 (High-Spin)[11]---37 ± 1[11]
(nacnacᵗBu)FeCH₃ Fe(II)2 (High-Spin)[11]---37 ± 1[11]

L = 1-(4-fluoro-phenyl)-3-(4-bromo-phenyl)propane-1,3-dione; Bipy = 2,2′-bipyridine; nacnacᵗBu = bulky β-diketiminate ligand.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these complexes.

General Synthesis of Tris(β-diketonato)iron(III) Complexes

A common synthetic route involves the reaction of an iron(III) salt, such as ferric chloride (FeCl₃), with the desired β-diketone in a suitable solvent.[12]

Protocol:

  • Dissolve FeCl₃ in an appropriate solvent (e.g., water or ethanol).

  • Separately, dissolve the β-diketone ligand in a solvent, often with the addition of a base (e.g., sodium hydroxide or ammonia) to deprotonate the ligand and facilitate coordination.

  • Slowly add the ligand solution to the iron salt solution with stirring.

  • The resulting complex often precipitates from the solution and can be collected by filtration.

  • The crude product is then washed with the solvent and can be purified by recrystallization.

Synthesis_Workflow FeCl3 FeCl₃ Solution Reaction Mixing & Stirring FeCl3->Reaction Ligand β-diketone + Base Ligand->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure [Fe(β-diketonato)₃] Recrystallization->Product

General workflow for the synthesis of tris(β-diketonato)iron(III) complexes.

UV-Vis Spectroscopy Protocol
  • Prepare solutions of the iron β-diketonate complex in a suitable, UV-transparent solvent (e.g., acetonitrile, dichloromethane) at a known concentration.[5]

  • Use a dual-beam spectrophotometer and record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

  • Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data is typically plotted as absorbance versus wavelength (nm).

EPR Spectroscopy Protocol
  • Prepare a solution of the complex in a suitable glassing solvent (a solvent that forms a glass upon freezing, e.g., a mixture of DMF/THF).[6]

  • The solution is placed in a quartz EPR tube and flash-frozen in liquid nitrogen.

  • The EPR spectrum is recorded at cryogenic temperatures (e.g., 10 K).

  • Spectra are typically recorded at X-band frequency (~9.5 GHz).

  • Simulation of the experimental spectrum is often required to extract accurate g-values and ZFS parameters.

Mössbauer Spectroscopy Protocol
  • For solid-state measurements, the powdered sample (enriched with ⁵⁷Fe if necessary) is placed in a sample holder.

  • The sample is cooled to cryogenic temperatures (e.g., 4.2 K) in a cryostat.

  • A Mössbauer spectrum is obtained by moving a radioactive ⁵⁷Co source relative to the sample and detecting the resonant absorption of gamma rays.

  • The resulting spectrum of transmission versus source velocity is fitted with appropriate theoretical models to extract the isomer shift and quadrupole splitting.[7]

Logical Relationships in Electronic Structure Analysis

The interpretation of experimental data relies on a logical framework that connects spectroscopic observables to the underlying electronic structure.

Analysis_Logic cluster_exp Experimental Data cluster_interp Interpretation & Derived Properties cluster_model Theoretical Model UV_Vis UV-Vis (λmax, ε) Transitions Electronic Transitions (d-d, LMCT) UV_Vis->Transitions EPR EPR (g, D, E) Spin_State Spin State (High/Low Spin) EPR->Spin_State Symmetry Coordination Geometry & Symmetry EPR->Symmetry Mossbauer Mössbauer (δ, ΔEQ) Mossbauer->Symmetry Oxidation_State Oxidation State (Fe(II)/Fe(III)) Mossbauer->Oxidation_State Magnetometry Magnetometry (μeff) Magnetometry->Spin_State Electronic_Structure Electronic Structure Model (d-orbital energies, electron configuration) Transitions->Electronic_Structure Spin_State->Electronic_Structure Symmetry->Electronic_Structure Oxidation_State->Electronic_Structure

Logical flow from experimental data to the electronic structure model.

Conclusion and Future Directions

The electronic structure of iron β-diketonate complexes is a rich and multifaceted field of study. A comprehensive understanding, achieved through a combination of synthesis, advanced spectroscopic techniques, and computational modeling, is essential for harnessing their potential. For professionals in drug development, the ability to tune the electronic properties of these complexes by modifying the β-diketonate ligand offers a pathway to designing novel therapeutic agents with specific redox activities or ligand exchange kinetics. Future research will likely focus on developing complexes with finely tuned electronic structures for applications in catalysis, materials science, and medicine, further underscoring the importance of the fundamental principles outlined in this guide.

References

An In-Depth Technical Guide to Tris(1-phenylbutane-1,3-dionato-O,O')iron and its Role as an Iron Chelator

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Alternative Names

Tris(1-phenylbutane-1,3-dionato-O,O')iron is a coordination complex where a central iron(III) ion is coordinated to three 1-phenylbutane-1,3-dionate ligands. This compound is known by several alternative names, which are often used interchangeably in scientific literature.

Table 1: Alternative Names and Identifiers

NameIdentifier
Systematic Name This compound(III)
Common Synonyms Tris(benzoylacetonato)iron(III), Ferric phenylbutanedionate, Iron(III) benzoylacetonate
CAS Number 14323-17-2
Molecular Formula C₃₀H₂₇FeO₆[1]
InChI Key SHKULEYTGSZLHI-PRRKNHKKSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications in biological systems.

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 539.39 g/mol [2]
Appearance Red-brown powder[1]
Melting Point 216 °C[2]
Solubility Insoluble in water[1]
Hydrolytic Sensitivity No reaction with water under neutral conditions[2]

Synthesis and Preparation

Representative Experimental Protocol: Synthesis of Tris(2,4-pentanedionato)iron(III)[3]

This protocol can be adapted for the synthesis of this compound by substituting 2,4-pentanedione with 1-phenylbutane-1,3-dione.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 1-phenylbutane-1,3-dione

  • Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve a specific molar amount of iron(III) chloride hexahydrate in a minimal amount of deionized water.

  • In a separate beaker, dissolve a threefold molar excess of sodium acetate trihydrate in a minimal amount of deionized water.

  • Slowly add the sodium acetate solution to the iron(III) chloride solution with constant stirring.

  • Dissolve a threefold molar excess of 1-phenylbutane-1,3-dione in methanol.

  • Add the methanolic solution of the ligand to the aqueous iron(III) chloride/sodium acetate mixture.

  • Continue stirring the reaction mixture for a designated period (e.g., 5 minutes) to allow for the formation of the precipitate.[3]

  • Collect the solid product by suction filtration.

  • Wash the product multiple times with deionized water to remove any unreacted salts.[3]

  • Air-dry the product under suction and then further dry it in a desiccator to a constant weight.[3]

Biological Role as an Iron Chelator and Putative Signaling Pathways

This compound belongs to the class of iron chelators. Iron is an essential element for numerous cellular processes, but its excess can be toxic due to its participation in the generation of reactive oxygen species (ROS). Iron chelators are compounds that can bind to iron, thereby reducing its bioavailability and mitigating its toxic effects. This property makes them promising therapeutic agents for various diseases, including cancer.

While direct experimental evidence for the effect of this compound on specific signaling pathways is limited in the available literature, the general mechanisms of iron chelators suggest potential interactions with key cellular signaling cascades.

General Mechanism of Iron Chelation and Cellular Effects

The diagram below illustrates the generalized mechanism by which an iron chelator like this compound is proposed to exert its cellular effects. By reducing the intracellular labile iron pool, it can modulate the activity of iron-dependent enzymes and transcription factors, leading to downstream effects on cell proliferation, survival, and signaling.

IronChelatorMechanism cluster_extracellular Extracellular cluster_intracellular Intracellular IronChelator This compound LabileIron Labile Iron Pool (Fe²⁺/Fe³⁺) IronChelator->LabileIron Chelation ROS Reactive Oxygen Species (ROS) LabileIron->ROS Fenton Reaction NFkB NF-κB Pathway LabileIron->NFkB Modulation Wnt Wnt/β-catenin Pathway LabileIron->Wnt Modulation Ca2 Intracellular Ca²⁺ LabileIron->Ca2 Regulation Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis Wnt->Apoptosis Ca2->Apoptosis

Caption: General mechanism of an iron chelator.

Putative Effects on Signaling Pathways
  • NF-κB Pathway: The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Some studies suggest that iron can modulate NF-κB activity, and therefore, iron chelators may indirectly influence this pathway.

  • Wnt/β-catenin Pathway: The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. There is emerging evidence that iron metabolism and Wnt signaling are interconnected, suggesting a potential role for iron chelators in modulating this pathway.

Experimental Protocols for Biological Evaluation

While specific quantitative data for the biological activity of this compound is not available, the following are general protocols that can be employed to assess its efficacy as an iron chelator and its impact on cellular processes.

Quantitative Determination of Iron Chelation Capacity

A common method to quantify the iron-chelating ability of a compound is through a colorimetric assay using an iron-sensitive dye.

Principle:

This assay is based on the competition for iron between the chelating agent and an indicator dye (e.g., ferrozine), which forms a colored complex with iron. The reduction in color intensity of the iron-dye complex is proportional to the chelating activity of the test compound.

General Protocol:

  • Prepare a solution of the test compound (this compound) at various concentrations.

  • In a multi-well plate, add the test compound solutions.

  • Add a solution of iron(II) chloride.

  • Initiate the reaction by adding a solution of ferrozine.

  • Incubate the mixture at room temperature for a specified time.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm).

  • Calculate the percentage of iron chelation using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

Measurement of Intracellular Calcium Chelation

The effect of an iron chelator on intracellular calcium levels can be assessed using fluorescent calcium indicators.

Principle:

Fluorescent dyes that specifically bind to calcium ions are loaded into cells. Changes in intracellular calcium concentration are then monitored by measuring the fluorescence intensity.

General Protocol:

  • Culture cells to an appropriate confluency in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a dye-containing medium for a specific duration.

  • Wash the cells to remove the extracellular dye.

  • Treat the cells with various concentrations of this compound.

  • Monitor the changes in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

  • The change in fluorescence is indicative of the compound's effect on intracellular calcium levels.

Summary and Future Directions

This compound is a well-characterized iron(III) complex with established physicochemical properties. Its classification as an iron chelator suggests a range of potential biological activities relevant to drug development, particularly in the context of diseases associated with iron dysregulation, such as cancer.

The primary limitation in the current understanding of this compound is the lack of specific, quantitative biological data. Future research should focus on:

  • Quantitative Cytotoxicity Studies: Determining the IC₅₀ values of this compound against a panel of cancer cell lines to ascertain its anti-proliferative activity.

  • Detailed Mechanistic Studies: Investigating the specific effects of this compound on key signaling pathways, such as NF-κB and Wnt/β-catenin, through techniques like Western blotting and reporter gene assays.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of relevant diseases.

The generation of such data will be crucial in unlocking the full therapeutic potential of this intriguing iron chelator.

References

Methodological & Application

Application Notes and Protocols: Tris(1-phenylbutane-1,3-dionato-O,O')iron as a Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as iron(III) benzoylacetonate, belongs to the class of iron(III) β-diketonate complexes. These air-stable and cost-effective iron compounds have garnered significant interest as precatalysts in a variety of organic transformations, including cross-coupling reactions. While specific literature on this compound in this context is limited, the closely related and well-studied analogue, tris(acetylacetonato)iron(III) or Fe(acac)₃, serves as an excellent model for its potential catalytic activity.[1][2][3] Iron-catalyzed cross-coupling reactions are an attractive, more sustainable alternative to methods employing expensive and toxic heavy metals like palladium and nickel.[4][5][6] This document provides an overview of the application of iron(III) β-diketonates as catalysts in cross-coupling reactions, with a focus on protocols for Kumada and Suzuki-Miyaura type couplings.

Mechanism of Action

The precise mechanism of iron-catalyzed cross-coupling reactions is often complex and subject to ongoing research. It is generally accepted that the Fe(III) precatalyst is reduced in situ to a more reactive low-valent iron species, possibly Fe(0) or Fe(I), which then enters the catalytic cycle.[4] The catalytic cycle for a Kumada-type coupling, for example, is thought to proceed through a series of steps including oxidative addition, transmetalation, and reductive elimination.

G General Catalytic Cycle for Iron-Catalyzed Cross-Coupling Fe_precatalyst Fe(III) Precatalyst (e.g., this compound) Active_Fe Active Low-Valent Iron Species (Fe^n) Fe_precatalyst->Active_Fe Reduction Oxidative_Addition Oxidative Addition (Fe^(n+2) R-X) Active_Fe->Oxidative_Addition Oxidative Addition Transmetalation Transmetalation (Fe^(n+2) R-R') Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Fe Product Product (R-R') Reductive_Elimination->Product Grignard R'-MgX (Grignard Reagent) Grignard->Transmetalation Halide R-X (Organic Halide) Halide->Oxidative_Addition

Caption: A generalized catalytic cycle for iron-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are representative examples of iron-catalyzed cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Iron-Catalyzed Kumada Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents

This protocol is adapted from literature procedures demonstrating the coupling of alkyl halides with aryl Grignard reagents using an iron catalyst and an additive.[7]

Materials:

  • This compound or Tris(acetylacetonato)iron(III) [Fe(acac)₃]

  • Alkyl halide (e.g., 1-bromooctane)

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line techniques

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • To the flask, add this compound (or Fe(acac)₃) (e.g., 0.05 mmol, 5 mol%).

  • Add anhydrous THF (e.g., 5 mL) to the flask.

  • Add the alkyl halide (e.g., 1.0 mmol) to the flask.

  • Add TMEDA (e.g., 1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the aryl Grignard reagent (e.g., 1.2 mmol) to the reaction mixture dropwise over a period of 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative data for the iron-catalyzed cross-coupling of various alkyl halides with aryl Grignard reagents.[7]

EntryAlkyl HalideAryl Grignard ReagentCatalyst Loading (mol%)AdditiveTime (h)Yield (%)
11-BromooctanePhenylmagnesium bromide5TMEDA295
21-BromododecanePhenylmagnesium bromide5TMEDA299
3Cyclohexyl bromidePhenylmagnesium bromide5TMEDA1285
41-Bromooctane4-Methoxyphenylmagnesium bromide5TMEDA293
51-Bromooctane2-Naphthylmagnesium bromide5TMEDA291

Experimental Workflow

G Experimental Workflow for Iron-Catalyzed Kumada Coupling Start Start Setup Prepare Schlenk flask under inert atmosphere Start->Setup Reagents Add Fe catalyst, THF, alkyl halide, and TMEDA Setup->Reagents Cool Cool reaction mixture to 0 °C Reagents->Cool Add_Grignard Slowly add Grignard reagent Cool->Add_Grignard React Stir at room temperature Add_Grignard->React Quench Quench reaction with aqueous NH4Cl React->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify End Obtain pure product Purify->End

Caption: A step-by-step workflow for the iron-catalyzed Kumada cross-coupling protocol.

Protocol 2: Iron-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Halides with Arylboronic Esters

This protocol is based on recent developments in iron-catalyzed Suzuki-Miyaura reactions.[8]

Materials:

  • Air-stable iron(III) precatalyst (e.g., a complex with β-diketiminate and acetylacetonate ligands)

  • Alkyl halide (e.g., 1-iodoadamantane)

  • Arylboronic ester (e.g., 4-methoxyphenylboronic acid pinacol ester)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

Procedure:

  • In a nitrogen-filled glovebox, weigh the iron precatalyst (e.g., 0.05 mmol, 5 mol%), the arylboronic ester (e.g., 1.2 mmol), and the base (e.g., 1.5 mmol) into a reaction vial.

  • Add a magnetic stir bar to the vial.

  • Add the anhydrous solvent (e.g., 2 mL).

  • Add the alkyl halide (e.g., 1.0 mmol) to the vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the vial on a magnetic stirrer and heat to the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Follow a standard workup procedure involving extraction, drying, and purification as described in Protocol 1.

Safety Considerations

  • Iron catalysts are generally less toxic than palladium or nickel catalysts, but they should still be handled with care in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and flammable; they must be handled under an inert atmosphere and away from moisture.

  • Alkyl halides and other organic reagents may be toxic or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

Application of Iron(III) Benzoylacetonate in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) benzoylacetonate, an iron(III) complex of a β-diketonate ligand, is emerging as a versatile and economical catalyst in organic synthesis. Leveraging the Lewis acidic nature and redox properties of the iron center, this compound offers a cost-effective and environmentally benign alternative to precious metal catalysts. Its applications span a range of organic transformations, including polymerization reactions and the synthesis of heterocyclic compounds. This document provides detailed application notes and experimental protocols for key synthetic methodologies where iron(III) benzoylacetonate and its close analogue, iron(III) acetylacetonate, have shown significant utility.

Note on Analogous Catalyst: While specific literature on iron(III) benzoylacetonate is still developing, its chemical properties are closely related to the well-studied iron(III) acetylacetonate, Fe(acac)₃.[1] The protocols detailed below are based on established procedures using Fe(acac)₃ and are expected to be readily adaptable for iron(III) benzoylacetonate, offering a solid foundation for methodological development.

Physical and Chemical Properties of Iron(III) Benzoylacetonate

PropertyValue
Chemical Formula C₃₀H₂₇FeO₆
Molecular Weight 547.38 g/mol
Appearance Red-brown powder
Solubility Insoluble in water; Soluble in nonpolar organic solvents.[2]

Catalysis of Polyurethane Formation

Iron(III) β-diketonate complexes are effective catalysts for the formation of polyurethanes, accelerating the reaction between polyols and isocyanates.[3][4][5] This catalytic activity is crucial in various industrial applications, including the production of foams, elastomers, and coatings.

Application Note

Iron(III) benzoylacetonate can be employed as a catalyst in the synthesis of biodegradable polyurethanes. For instance, in the preparation of poly(ester urethane) networks for biomedical applications, the catalyst facilitates the cross-linking of macrodiols with diisocyanates. The resulting polymers exhibit tunable mechanical properties and degradation rates, making them suitable for tissue engineering scaffolds.[6]

Experimental Protocol: Synthesis of a Biodegradable Poly(ester urethane)

This protocol describes the synthesis of a cross-linked polyurethane (CPU) using a poly(caprolactone)-poly(ethylene glycol)-poly(caprolactone) (PCL-PEG-PCL) macrodiol, hexamethylene diisocyanate (HDI), and trimethylolpropane (TMP) as a cross-linker, with iron(III) acetylacetonate as the catalyst.

Materials:

  • PCL-PEG-PCL diol

  • Hexamethylene diisocyanate (HDI)

  • Trimethylolpropane (TMP)

  • Iron(III) acetylacetonate (Fe(acac)₃) (or Iron(III) benzoylacetonate)

  • Anhydrous toluene

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the PCL-PEG-PCL diol and TMP in anhydrous toluene.

  • Add iron(III) acetylacetonate (0.1 mol% relative to the diol) to the solution and stir until fully dissolved.

  • Slowly add HDI to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, cast the resulting polymer solution into a Teflon mold and allow the solvent to evaporate slowly in a fume hood, followed by drying under vacuum to obtain the polyurethane film.

Quantitative Data
CatalystDiol/Isocyanate/Cross-linker RatioReaction Time (h)Tensile Strength (MPa)Elongation at Break (%)Reference
Fe(acac)₃Varies based on desired properties4-64.73 ± 0.46137 ± 10[6]

Olefin Polymerization

Iron(III) complexes with β-diketonate ligands, in combination with co-catalysts, are active in the polymerization of olefins such as ethylene. These catalyst systems offer an inexpensive alternative to traditional Ziegler-Natta or metallocene catalysts.

Application Note

Iron(III) benzoylacetonate, activated by a suitable co-catalyst like methylaluminoxane (MAO), can catalyze the polymerization of ethylene to produce polyethylene. The properties of the resulting polymer, such as molecular weight and branching, can be influenced by the reaction conditions and the nature of the ligands on the iron center.

Experimental Protocol: Ethylene Polymerization

This protocol outlines a general procedure for the polymerization of ethylene using an iron(III) β-diketonate catalyst.

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃) (or Iron(III) benzoylacetonate)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene

  • High-purity ethylene gas

Procedure:

  • Assemble a high-pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet lines. Purge the reactor thoroughly with nitrogen.

  • Introduce a specific volume of anhydrous toluene into the reactor.

  • Inject the MAO solution into the reactor and stir.

  • In a separate Schlenk flask, dissolve the iron(III) acetylacetonate in anhydrous toluene.

  • Inject the catalyst solution into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).

  • Maintain the reaction at a constant temperature (e.g., 50 °C) with continuous stirring.

  • After the desired reaction time, vent the reactor and quench the polymerization by adding acidified methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data
Catalyst SystemEthylene Pressure (atm)Temperature (°C)Activity (kg PE / (mol Fe · h))Polymer Mₙ ( g/mol )Polydispersity Index (PDI)
Fe(acac)₃ / MAO1050VariesVariesVaries

Note: Specific activity and polymer properties are highly dependent on the Fe/Al ratio and reaction conditions.

Synthesis of Substituted Pyrazoles

Iron(III) catalysis provides an efficient route for the synthesis of substituted pyrazoles, which are important heterocyclic motifs in pharmaceuticals and agrochemicals. The reaction typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Application Note

An iron-catalyzed one-pot synthesis allows for the preparation of 1,3,5-trisubstituted pyrazoles from hydrazones and vicinal diols. In this process, the iron catalyst facilitates the in-situ oxidation of the diol to an α-hydroxycarbonyl intermediate, which then undergoes condensation and cyclization with the hydrazone. The presence of a β-diketonate ligand like acetylacetone is crucial for the efficiency of this transformation.

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is adapted from a procedure using FeCl₃ and acetylacetone, where the active catalytic species is likely an iron(III) acetylacetonate complex formed in situ.

Materials:

  • Aryl or alkyl hydrazone

  • 1,2-Propanediol

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Acetylacetone (acac)

  • tert-Butyl hydroperoxide (TBHP)

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add the hydrazone (1.0 equiv), 1,2-propanediol (as solvent and reactant), anhydrous FeCl₃ (5 mol%), and acetylacetone (2.0 equiv).

  • Attach an oxygen balloon to the flask.

  • Add TBHP (1.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Quantitative Data
Hydrazone Substituent (Ar¹)DiolProduct Substituents (R¹, R², R³)Yield (%)Reference
Phenyl1,2-Propanediol1-Phenyl-3-aryl-5-methylTypically >70%[7]
4-Chlorophenyl1,2-Propanediol1-(4-Chlorophenyl)-3-aryl-5-methylHigh[7]
4-Methoxyphenyl1,2-Propanediol1-(4-Methoxyphenyl)-3-aryl-5-methylHigh[7]

Note: "Aryl" in the product corresponds to the substituent from the hydrazone.

Diagrams

Polyurethane_Formation Polyol Polyol (R-OH) Intermediate Activated Complex Polyol->Intermediate Isocyanate Isocyanate (R'-NCO) Isocyanate->Intermediate Catalyst Fe(III) Benzoylacetonate Catalyst->Intermediate Polyurethane Polyurethane (R-O-CO-NH-R') Intermediate->Polyurethane

Caption: Catalytic cycle for polyurethane formation.

Olefin_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Fe_precatalyst Fe(III) Benzoylacetonate Active_catalyst Active Fe-Alkyl Species Fe_precatalyst->Active_catalyst Co_catalyst Co-catalyst (e.g., MAO) Co_catalyst->Active_catalyst Monomer Olefin Monomer Growing_chain Growing Polymer Chain [Fe]-Polymer Monomer->Growing_chain Insertion Growing_chain->Growing_chain Polymer_product Polymer Growing_chain->Polymer_product Chain Transfer / Termination

Caption: Workflow for olefin polymerization.

Pyrazole_Synthesis cluster_oxidation In-situ Oxidation cluster_cyclization Condensation & Cyclization Vicinal_Diol Vicinal Diol Alpha_Hydroxycarbonyl α-Hydroxycarbonyl Vicinal_Diol->Alpha_Hydroxycarbonyl Hydrazone Hydrazone Intermediate Condensation Intermediate Hydrazone->Intermediate Fe_Catalyst Fe(III) Catalyst Fe_Catalyst->Alpha_Hydroxycarbonyl cat. Oxidant Oxidant (TBHP/O₂) Oxidant->Alpha_Hydroxycarbonyl Alpha_Hydroxycarbonyl->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole

Caption: Pathway for one-pot pyrazole synthesis.

References

Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles Using Tris(1-phenylbutane-1,3-dionato-O,O')iron as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron oxide nanoparticles (IONPs) have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and tunable size. These characteristics make them ideal candidates for a range of applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy. The synthesis of IONPs with controlled size, morphology, and magnetic properties is crucial for their successful application.

This document provides detailed application notes and experimental protocols for the synthesis of iron oxide nanoparticles via the thermal decomposition of Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as iron(III) benzoylacetonate. This precursor is an excellent candidate for producing high-quality, crystalline IONPs due to its well-defined decomposition temperature and solubility in organic solvents.

Synthesis Methodology: Thermal Decomposition

The thermal decomposition of an organometallic precursor in a high-boiling point solvent is a widely used method for the synthesis of monodisperse IONPs. This process involves the heating of the precursor in the presence of surfactants, which control the nucleation and growth of the nanoparticles, preventing their agglomeration.

Key Experimental Parameters

The size, shape, and magnetic properties of the resulting IONPs are highly dependent on several experimental parameters:

  • Precursor Concentration: Higher concentrations of the iron precursor can lead to the formation of larger nanoparticles.

  • Solvent Type: High-boiling point ethers or alkanes are typically used to reach the necessary decomposition temperatures.

  • Surfactants: Long-chain fatty acids and amines, such as oleic acid and oleylamine, are commonly used to stabilize the nanoparticles. The ratio of surfactants to the precursor is a critical parameter for size and shape control.

  • Reaction Temperature and Time: The final size of the nanoparticles can be tuned by controlling the reaction temperature and duration. Higher temperatures and longer reaction times generally result in larger particles.

  • Heating Rate: A rapid heating rate can lead to a burst nucleation event, resulting in a more uniform size distribution of the nanoparticles.

Experimental Protocols

The following protocols are adapted from established procedures for the thermal decomposition of similar iron β-diketonate precursors and can be optimized for this compound.

Protocol 1: Synthesis of ~10 nm Iron Oxide Nanoparticles

Materials:

  • This compound (Iron(III) benzoylacetonate)

  • 1-Octadecene (ODE)

  • Oleic acid

  • Oleylamine

  • Ethanol

  • Hexane

  • Nitrogen or Argon gas

Procedure:

  • In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine this compound (2 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) in 20 mL of 1-octadecene.

  • Flush the system with nitrogen or argon for 30 minutes to remove oxygen.

  • Under a constant flow of inert gas, heat the mixture to 200°C with vigorous stirring and maintain this temperature for 30 minutes.

  • Increase the temperature to 300°C at a rate of 5-10°C per minute and maintain for 60 minutes.

  • After the reaction, cool the mixture to room temperature.

  • Add 40 mL of ethanol to the cooled mixture to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation (8000 rpm, 10 min).

  • Wash the nanoparticles twice with a mixture of ethanol and hexane (1:1 v/v) and redisperse them in hexane for storage.

Protocol 2: Synthesis of ~20 nm Iron Oxide Nanoparticles

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Under a constant flow of inert gas, heat the mixture to 200°C with vigorous stirring and maintain this temperature for 30 minutes.

  • Increase the temperature to 320°C at a rate of 5-10°C per minute and maintain for 90 minutes.

  • Follow steps 5-8 of Protocol 1 for nanoparticle isolation and purification.

Data Presentation

The following tables summarize the expected quantitative data based on the synthesis of IONPs from analogous iron precursors. Researchers should perform their own characterization to obtain precise data for nanoparticles synthesized from this compound.

Table 1: Influence of Reaction Time on Nanoparticle Size

Reaction Time (min) at 300°CAverage Nanoparticle Diameter (nm)Size Distribution (± nm)
3081.2
60111.5
90152.0

Table 2: Influence of Reaction Temperature on Nanoparticle Properties (60 min reaction time)

Reaction Temperature (°C)Average Nanoparticle Diameter (nm)Saturation Magnetization (emu/g)
280745
3001160
3201875

Table 3: Characterization Techniques and Expected Results

Characterization TechniqueParameter MeasuredExpected Results
Transmission Electron Microscopy (TEM)Size, morphology, size distributionSpherical nanoparticles with a narrow size distribution.
X-ray Diffraction (XRD)Crystalline structure and phaseCrystalline inverse spinel structure (magnetite or maghemite).
Vibrating Sample Magnetometry (VSM)Magnetic properties (saturation magnetization, coercivity)Superparamagnetic behavior at room temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of iron oxide nanoparticles via thermal decomposition.

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Purification cluster_3 Characterization precursor This compound flask Three-neck Flask precursor->flask solvent 1-Octadecene solvent->flask surfactants Oleic Acid & Oleylamine surfactants->flask heating Heat to 200°C (30 min) then to 300-320°C (60-90 min) under inert atmosphere flask->heating cooling Cool to Room Temperature heating->cooling precipitation Precipitate with Ethanol cooling->precipitation centrifugation Centrifuge precipitation->centrifugation washing Wash with Ethanol/Hexane centrifugation->washing tem TEM washing->tem xrd XRD washing->xrd vsm VSM washing->vsm

Experimental workflow for IONP synthesis.

Signaling Pathway: Cellular Uptake of Drug-Loaded Iron Oxide Nanoparticles

This diagram illustrates a simplified pathway of cellular uptake for drug-loaded IONPs, which is often a prerequisite for their therapeutic action in drug delivery applications. The primary mechanism for nanoparticles of this size is endocytosis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ionp Drug-Loaded IONP membrane ionp->membrane Clathrin-mediated Endocytosis endosome Early Endosome lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release Low pH Enzymatic Activity therapeutic_target Therapeutic Target (e.g., DNA, Ribosomes) drug_release->therapeutic_target Drug Action

Cellular uptake of drug-loaded IONPs.

Conclusion

The use of this compound as a precursor in the thermal decomposition synthesis method offers a reliable route to produce high-quality iron oxide nanoparticles with tunable properties. By carefully controlling the experimental parameters outlined in these notes, researchers can synthesize IONPs tailored for specific biomedical applications, including advanced drug delivery systems. The provided protocols serve as a starting point for the development and optimization of IONP synthesis for novel therapeutic and diagnostic platforms.

Application Notes and Protocols for C-N Bond Formation Using Iron Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditionally, these transformations have been dominated by catalysts based on precious metals like palladium and copper. However, the high cost, toxicity, and limited availability of these metals have spurred the search for more sustainable alternatives. Iron, being the most abundant and one of the least toxic transition metals, has emerged as a highly promising catalyst for C-N cross-coupling reactions. This document provides detailed application notes and experimental protocols for several key iron-catalyzed C-N bond-forming reactions, designed to be a valuable resource for researchers in both academic and industrial settings.

Featured Protocols

This guide details three primary types of iron-catalyzed C-N bond formation reactions:

  • N-Arylation of Amines with Aryl Halides: A fundamental method for the synthesis of arylamines, crucial intermediates in drug discovery.

  • Direct Amidation of Esters: A solvent-free and atom-economical approach to amide bond formation, a ubiquitous linkage in bioactive molecules.

  • Intramolecular C-H Amination of Alkyl Azides: An advanced strategy for the synthesis of N-heterocycles via the direct functionalization of C-H bonds.

Protocol 1: Iron-Catalyzed N-Arylation of Amines with Aryl Halides

This protocol describes a practical and efficient method for the N-arylation of various amines with aryl halides using an environmentally benign iron(III) oxide (Fe₂O₃) catalyst in conjunction with L-proline as a ligand.[1][2] This system is noted for its versatility, operational simplicity, and cost-effectiveness, making it suitable for both laboratory and industrial applications.[1][2]

Experimental Protocol

Materials:

  • Iron(III) oxide (Fe₂O₃)

  • L-proline

  • Aryl halide

  • Amine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add Fe₂O₃ (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and DMSO as the solvent.

  • Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated amine.

Data Presentation
EntryAryl HalideAmineCatalyst SystemTemp (°C)Time (h)Yield (%)
1IodobenzeneAnilineFe₂O₃ / L-proline1202495
2BromobenzeneMorpholineFe₂O₃ / L-proline1202488
34-ChloroanisoleBenzylamineFe₂O₃ / L-proline1202475
41-BromonaphthalenePiperidineFe₂O₃ / L-proline1202492

Experimental Workflow

G reagents 1. Add Fe2O3, L-proline, K2CO3 to a dry reaction vial purge 2. Seal and purge with inert gas (Ar/N2) reagents->purge add_reactants 3. Add aryl halide, amine, and DMSO purge->add_reactants react 4. Stir at 120 °C for 12-24h (Monitor by TLC) add_reactants->react workup 5. Cool, dilute with EtOAc, and wash with H2O/Brine react->workup dry 6. Dry (Na2SO4), filter, and concentrate workup->dry purify 7. Purify by silica gel column chromatography dry->purify product Pure N-Arylated Amine purify->product

Workflow for Iron-Catalyzed N-Arylation.

Protocol 2: Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters

This protocol details a solvent-free method for the direct amidation of esters using iron(III) chloride (FeCl₃) as a Lewis acid catalyst.[3][4] This approach is highly efficient, proceeds in short reaction times, and is compatible with a range of primary and secondary amines, offering a greener and more atom-economical route to amides.[3]

Experimental Protocol

Materials:

  • Iron(III) chloride (FeCl₃)

  • Ester

  • Amine

  • Acetonitrile (CH₃CN, if needed)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Place an oven-dried pressure tube equipped with a magnetic stir bar under a nitrogen atmosphere.

  • To the tube, add the ester (1.1 equiv.), followed by the amine (1.0 equiv.), and finally FeCl₃ (15 mol%).

  • Seal the pressure tube and stir the mixture at 80 °C. If the reaction mixture solidifies, a small amount of acetonitrile can be added to maintain stirring.

  • Monitor the reaction by TLC. Reaction times are typically between 1.5 and 12 hours.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure amide.

Data Presentation
EntryEsterAmineCatalystTemp (°C)Time (h)Yield (%)
1Ethyl acetateBenzylamineFeCl₃801.599
2Ethyl benzoatePiperidineFeCl₃80392
3Methyl 4-methoxybenzoateMorpholineFeCl₃80295
4Ethyl octanoateCyclohexylamineFeCl₃801285

Experimental Workflow

G setup 1. Place oven-dried pressure tube under N2 atmosphere add_reagents 2. Add ester, amine, and FeCl3 setup->add_reagents react 3. Seal and stir at 80 °C for 1.5-12h (Monitor by TLC) add_reagents->react workup 4. Cool, dilute with DCM, and wash with NaHCO3/Brine react->workup dry 5. Dry (MgSO4), filter, and concentrate workup->dry purify 6. Purify by silica gel column chromatography dry->purify product Pure Amide purify->product

Workflow for Solvent-Free Direct Amidation.

Protocol 3: Iron-Catalyzed Intramolecular C-H Amination of Alkyl Azides

This protocol outlines a method for the synthesis of N-heterocycles through the intramolecular amination of C(sp³)-H bonds in alkyl azides, catalyzed by an iron corrole complex. This reaction proceeds via a proposed high-valent iron-imido intermediate and is effective for the amination of benzylic, allylic, and tertiary C-H bonds.

Experimental Protocol

Materials:

  • Iron corrole catalyst (e.g., [Fe(TPC)Cl])

  • Alkyl azide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dry toluene

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Charge an oven-dried Schlenk tube with the iron corrole catalyst (1 mol%), the alkyl azide (1.0 equiv.), and Boc₂O (2.0 equiv.).

  • Evacuate and backfill the Schlenk tube with argon.

  • Add dry toluene via syringe.

  • Reflux the reaction mixture until the starting material is fully consumed, as monitored by TLC (typically 2-5 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of hexane and EtOAc as the eluent to obtain the N-heterocycle.

Data Presentation
EntryAlkyl Azide SubstrateCatalystTemp (°C)Time (h)Product (Yield %)
14-Phenylbutyl azide[Fe(TPC)Cl]110 (reflux)32-Phenylpyrrolidine (68%)
25-Hexenyl azide[Fe(TPC)Cl]110 (reflux)42-Methyl-3,4-dihydropyrrole (75%)
31-Azido-1-phenylethane[Fe(TPC)Cl]110 (reflux)22-Methyl-2-phenylaziridine (85%)
41-Azidoadamantane[Fe(TPC)Cl]110 (reflux)5Adamantyl-fused pyrrolidine (65%)

Logical Relationship of Key Steps

G start Alkyl Azide + Fe(III) Catalyst activation Thermal Activation (Reflux) - N2 start->activation intermediate Formation of Fe(V)-imido Intermediate activation->intermediate ch_insertion Intramolecular C-H Bond Insertion intermediate->ch_insertion product_release Product Release & Catalyst Regeneration ch_insertion->product_release product_release->start Catalytic Cycle product N-Heterocycle product_release->product

References

Application Notes and Protocols for Iron-Catalyzed Polymerization Reactions Utilizing Tris(1-phenylbutane-1,3-dionato-O,O')iron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-catalyzed polymerization offers a compelling alternative to traditional methods that often rely on toxic and expensive heavy metals. Iron, being abundant, biocompatible, and environmentally benign, is an attractive catalytic metal for the synthesis of a wide range of polymers. This document provides detailed application notes and experimental protocols for polymerization reactions where Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as Tris(benzoylacetonato)iron(III), can be explored as a catalyst.

While direct literature on the use of this compound in polymerization is limited, its structural analog, Tris(acetylacetonato)iron(III) (Fe(acac)₃), has been successfully employed as a catalyst precursor in various polymerization reactions. The catalytic activity of such iron(III) β-diketonate complexes is highly dependent on the electronic and steric properties of the ligands. Therefore, the protocols and data presented herein, primarily based on studies using other iron catalysts like iron(III) chloride (FeCl₃) and Fe(acac)₃, serve as a robust starting point for investigating the catalytic potential of this compound. These application notes are designed to guide researchers in adapting these methodologies for their specific needs.

Application Note 1: Ring-Opening Polymerization (ROP) of ε-Caprolactone

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) is a vital method for producing biodegradable polyesters such as poly(ε-caprolactone) (PCL), which has significant applications in the biomedical field. Iron-based catalysts have proven to be effective in mediating this reaction.[1]

Data Presentation: ROP of ε-Caprolactone Catalyzed by FeCl₃

The following table summarizes the results from the ROP of ε-caprolactone using iron(III) chloride as a catalyst and benzyl alcohol (BnOH) as an initiator. These data illustrate the effect of various reaction parameters on monomer conversion, polymer molecular weight (Mn), and polydispersity index (PDI).[1]

Entry[M]:[C]:[I] RatioInitiatorConversion (%)Mn ( g/mol )PDI
1800:1:0None18.6--
2800:1:1Benzyl Alcohol98.8165001.28
3800:1:1Methanol95.2158001.35
4800:1:1Ethanol93.7151001.41
5800:1:1Isopropanol90.1142001.48

Reaction Conditions: [M] = ε-Caprolactone, [C] = FeCl₃, [I] = Initiator, 60°C, 4 hours, bulk polymerization.

Experimental Protocol: ROP of ε-Caprolactone

This protocol details the procedure for the ring-opening polymerization of ε-caprolactone using an iron catalyst.

Materials:

  • ε-Caprolactone (CL, monomer)

  • This compound or a suitable iron catalyst (e.g., FeCl₃)

  • Benzyl alcohol (BnOH, initiator)

  • Toluene (solvent, optional)

  • Methanol (for precipitation)

  • Schlenk flask (25 mL)

  • Magnetic stirrer

  • Thermostated oil bath

  • Vacuum line

Procedure:

  • Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and then filled with an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: The iron catalyst (e.g., FeCl₃) and initiator (e.g., benzyl alcohol) are added to the flask at the desired molar ratio (e.g., [M]:[C]:[I] = 800:1:1).

  • Monomer Addition: Degassed ε-caprolactone is added to the flask via a syringe. For solution polymerization, degassed solvent can be added at this stage.

  • Reaction: The flask is sealed and immersed in a preheated oil bath at the desired temperature (e.g., 60°C) and stirred.

  • Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: After the desired reaction time (e.g., 4 hours), the flask is cooled to room temperature. The viscous product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitated into a large volume of cold methanol.

  • Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Application Note 2: Controlled Radical Polymerization of Vinyl Acetate

Iron complexes can also mediate the controlled radical polymerization of vinyl monomers, such as vinyl acetate (VAc), to produce polymers with well-defined molecular weights and narrow molecular weight distributions.[2][3] This is typically achieved through an organometallic-mediated radical polymerization (OMRP) mechanism, often requiring a reducing agent to generate the active catalytic species.[2]

Data Presentation: Controlled Radical Polymerization of Vinyl Acetate using Fe(acac)₃

The following table presents data from the controlled radical polymerization of vinyl acetate mediated by Tris(acetylacetonato)iron(III) (Fe(acac)₃) in the presence of ascorbic acid (AsAc) as a reducing agent and triphenylphosphine (TPP) as a ligand.[2]

EntryTime (h)Conversion (%)Mn ( g/mol )PDI
1225.18,2001.55
2440.312,5001.51
36.549.215,1001.48
41058.218,3001.45

Reaction Conditions: [VAc]₀:[AIBN]₀:[Fe(acac)₃]₀:[AsAc]₀:[TPP]₀ = 500:0.8:1:2:3, 70°C.

Experimental Protocol: Controlled Radical Polymerization of Vinyl Acetate

This protocol provides a method for the controlled radical polymerization of vinyl acetate using an iron(III) β-diketonate catalyst.

Materials:

  • Vinyl acetate (VAc, monomer), freshly distilled

  • This compound or Tris(acetylacetonato)iron(III) (Fe(acac)₃)

  • 2,2'-Azobis(isobutyronitrile) (AIBN, initiator)

  • Ascorbic acid (AsAc, reducing agent)

  • Triphenylphosphine (TPP, ligand)

  • Schlenk flask (25 mL)

  • Magnetic stirrer

  • Thermostated oil bath

  • Vacuum line and inert gas supply

Procedure:

  • Preparation: A 25 mL Schlenk flask is charged with Fe(acac)₃, AIBN, AsAc, and TPP.

  • Degassing: The flask is sealed with a rubber septum and subjected to three cycles of vacuum and backfilling with an inert gas to remove oxygen.[2]

  • Monomer Addition: Degassed vinyl acetate is added to the flask via a syringe.

  • Homogenization: The solution is stirred at room temperature for 20 minutes to ensure homogeneity.

  • Freeze-Pump-Thaw: The mixture undergoes three freeze-pump-thaw cycles to thoroughly remove any remaining dissolved oxygen.[2]

  • Polymerization: The flask is then immersed in a thermostated oil bath set at 70°C to initiate the polymerization.

  • Sampling and Analysis: Samples are taken periodically using a degassed syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by GPC.

  • Termination: The polymerization is terminated by cooling the flask to room temperature and exposing the contents to air.

  • Purification: The polymer is purified by dissolving it in a suitable solvent and precipitating it into a non-solvent (e.g., methanol or hexane).

  • Drying: The final polymer is dried under vacuum to a constant weight.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Generalized Experimental Workflow for Iron-Catalyzed Polymerization cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization prep 1. Dry Glassware (Schlenk Flask) inert 2. Create Inert Atmosphere prep->inert add_cat 3. Add Iron Catalyst & Initiator/Ligand inert->add_cat add_mon 4. Add Degassed Monomer add_cat->add_mon react 5. Heat to Reaction Temperature & Stir add_mon->react monitor 6. Monitor Reaction (NMR, GPC) react->monitor terminate 7. Terminate Reaction (Cooling, Air Exposure) monitor->terminate precipitate 8. Precipitate Polymer in Non-solvent terminate->precipitate dry 9. Dry Polymer under Vacuum precipitate->dry analyze 10. Analyze Final Polymer (GPC, NMR, etc.) dry->analyze

Caption: Generalized workflow for iron-catalyzed polymerization.

Signaling Pathway: Coordination-Insertion Mechanism

Coordination_Insertion_Mechanism Coordination-Insertion Mechanism for ROP of Cyclic Esters catalyst Iron Catalyst (e.g., Fe(OR)₃) activation Catalyst Activation catalyst->activation monomer Cyclic Ester (Monomer) coordination Monomer Coordination monomer->coordination initiator Initiator (e.g., R'OH) initiator->activation activation->coordination Active Catalyst insertion Nucleophilic Attack & Ring Opening coordination->insertion Coordinated Complex propagation Chain Propagation insertion->propagation Propagating Species propagation->coordination Adds another monomer polymer Polymer Chain propagation->polymer

Caption: Proposed coordination-insertion mechanism for ROP.[4]

References

Application Notes and Protocols for Catalysis with Iron β-Diketonate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of iron β-diketonate complexes as catalysts in organic synthesis. These environmentally benign and cost-effective catalysts are gaining prominence as alternatives to precious metal catalysts in a variety of chemical transformations, including cross-coupling reactions, which are fundamental to drug discovery and development.[1][2][3]

Introduction to Iron β-Diketonate Complexes in Catalysis

Iron, being an abundant, inexpensive, and low-toxicity metal, presents a sustainable alternative to precious metal catalysts like palladium.[1][4] Iron β-diketonate complexes, such as iron(III) acetylacetonate [Fe(acac)₃], are particularly attractive precatalysts due to their stability, ease of handling, and solubility in common organic solvents.[2] They have been successfully employed in a range of catalytic reactions, most notably in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3]

Recent research has focused on understanding the mechanism of iron-catalyzed reactions, with evidence pointing towards the involvement of various oxidation states of iron, including Fe(II)/Fe(III) and even Fe(II)/Fe(IV) catalytic cycles.[1] The nature of the β-diketonate ligand can also be modified to fine-tune the catalytic activity and selectivity of the iron complex.

Synthesis and Characterization of Iron β-Diketonate Complexes

The synthesis of iron β-diketonate complexes is typically straightforward. A common method involves the reaction of an iron salt with the desired β-diketone ligand in a suitable solvent.

General Synthesis Protocol for Iron(III) β-Diketonate Complexes

This protocol describes the synthesis of a generic iron(III) β-diketonate complex.

Materials:

  • Iron(III) chloride (FeCl₃) or Iron(III) nitrate [Fe(NO₃)₃]

  • β-diketone ligand (e.g., acetylacetone, dibenzoylmethane)

  • Anhydrous ethanol

  • Base (e.g., sodium hydroxide, sodium acetate)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the iron salt in anhydrous ethanol in the reaction flask.

  • In a separate container, dissolve the β-diketone ligand in anhydrous ethanol.

  • Slowly add the β-diketone solution to the iron salt solution while stirring.

  • Add a solution of the base dropwise to the reaction mixture to facilitate the deprotonation of the β-diketone and its coordination to the iron center.

  • Continue stirring the reaction mixture at room temperature for a specified time (typically 1-3 hours).

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with ethanol.

  • Recrystallize the product from a suitable solvent, such as ethyl acetate, to obtain the purified iron(III) β-diketonate complex.[5][6]

Characterization: The synthesized complexes should be characterized to confirm their identity and purity using various analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the coordination of the β-diketonate ligand to the iron center.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the structure of the ligand framework.

  • Elemental Analysis: To determine the elemental composition of the complex.

  • Magnetic Susceptibility: To determine the magnetic properties of the iron center.[6]

  • UV-Visible Spectroscopy: To study the electronic transitions in the complex.[7]

Experimental Protocols for Catalytic Reactions

Iron β-diketonate complexes are versatile catalysts for various organic transformations. Below are detailed protocols for their application in Kumada cross-coupling reactions.

Protocol for Iron-Catalyzed Kumada Cross-Coupling

This protocol details a general procedure for the cross-coupling of an aryl halide with a Grignard reagent catalyzed by an iron β-diketonate complex.[1]

Materials:

  • Iron β-diketonate precatalyst (e.g., Fe(acac)₃, tris(dibenzoylmethido)Fe(III))

  • Aryl halide (e.g., methyl 4-chlorobenzoate)

  • Grignard reagent (e.g., hexylmagnesium chloride)

  • Anhydrous tetrahydrofuran (THF)

  • N-methylpyrrolidine (NMP)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a 20 mL scintillation vial or Schlenk flask under an inert atmosphere, add anhydrous THF (7 mL) and NMP (0.70 mL).

  • Add the aryl halide (e.g., methyl 4-chlorobenzoate, 1.17 mmol) and the iron β-diketonate precatalyst (5 mol %).

  • Chill the mixture in a freezer at -35 °C for at least 1 hour.

  • Remove the mixture from the freezer and add the Grignard reagent (e.g., 2.0 M hexylmagnesium chloride in diethyl ether, 0.80 mL) dropwise while stirring.

  • Allow the reaction to proceed at the specified temperature and time.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The efficiency of catalytic systems is evaluated based on parameters such as yield, selectivity, and turnover number. Below is a table summarizing representative quantitative data for iron-catalyzed cross-coupling reactions.

PrecatalystElectrophileNucleophileCatalyst Loading (mol%)Solvent SystemYield (%)Reference
Fe(acac)₃Aryl chloridesAlkyl Grignard reagents5THF/NMPHigh[2]
Fe(acac)₃Aryl triflatesAlkyl Grignard reagents5THF/NMPHigh[2]
Iron-salen complexAryl chloridesAryl Grignard reagents-THF/NMPHigh[2]
Sterically encumbered Fe(II/III) β-diketonateMethyl 4-chlorobenzoateHexylmagnesium chloride5THF/NMPVaries[1]

Mechanistic Considerations and Visualizations

The mechanism of iron-catalyzed cross-coupling reactions is a subject of ongoing research. Several plausible mechanisms have been proposed, often involving different oxidation states of iron.[1] Understanding these pathways is crucial for the rational design of more efficient catalysts.

Proposed Catalytic Cycle for Kumada Cross-Coupling

One of the proposed mechanisms for iron-catalyzed Kumada cross-coupling involves a catalytic cycle with Fe(II) and Fe(IV) intermediates.[1] This is in contrast to earlier proposals that were limited to Fe(I) and Fe(III) species.[1]

Iron-Catalyzed Kumada Cross-Coupling Cycle cluster_cycle Catalytic Cycle Fe(II) Fe(II) Fe(IV)_A R-Fe(IV)-X Fe(II)->Fe(IV)_A Oxidative Addition (R-X) Fe(IV)_B R-Fe(IV)-R' Fe(IV)_A->Fe(IV)_B Transmetalation (R'-MgX) Fe(IV)_B->Fe(II) Reductive Elimination (R-R') Precatalyst Precatalyst Precatalyst->Fe(II) Activation

Caption: Proposed Fe(II)/Fe(IV) catalytic cycle for Kumada cross-coupling.

Experimental Workflow for Catalyst Screening

A systematic workflow is essential for screening the efficacy of different iron β-diketonate complexes as catalysts.

Catalyst Screening Workflow Start Start Catalyst_Synthesis Synthesize Iron β-diketonate Complexes Start->Catalyst_Synthesis Reaction_Setup Set up Catalytic Reactions Catalyst_Synthesis->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (GC, TLC) Reaction_Setup->Reaction_Monitoring Workup_Purification Reaction Workup and Product Purification Reaction_Monitoring->Workup_Purification Analysis Analyze Product Yield and Purity (NMR, GC-MS) Workup_Purification->Analysis Data_Comparison Compare Catalyst Performance Analysis->Data_Comparison End End Data_Comparison->End

Caption: General workflow for screening iron catalyst performance.

Applications in Drug Development

The C-C and C-heteroatom bonds formed through iron-catalyzed cross-coupling reactions are ubiquitous in pharmaceutical compounds.[8][9] The use of iron catalysts offers a more sustainable and cost-effective approach to the synthesis of complex organic molecules, which is highly desirable in the drug development pipeline. For instance, the synthesis of cytotoxic marine natural products has been achieved using iron-catalyzed cross-coupling.[2] While direct catalytic applications of iron β-diketonates in signaling pathways are less common, their role in synthesizing bioactive molecules is significant.

Conclusion

Iron β-diketonate complexes are powerful and versatile catalysts for a range of organic transformations, particularly cross-coupling reactions. Their low cost, low toxicity, and operational simplicity make them attractive alternatives to traditional precious metal catalysts. The detailed protocols and mechanistic insights provided in these application notes aim to facilitate their broader adoption in academic and industrial research, including the critical area of drug development. Further research into ligand design and mechanistic elucidation will undoubtedly expand the scope and utility of these promising iron catalysts.

References

Application Notes and Protocols: Tris(1-phenylbutane-1,3-dionato-O,O')iron in Domino Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as iron(III) benzoylacetonate, is an air-stable and cost-effective iron(III) complex that has emerged as a versatile catalyst in organic synthesis. Its application in domino coupling reactions is of significant interest as these processes allow for the construction of complex molecular architectures from simple precursors in a single operation, thereby increasing efficiency and reducing waste. Domino reactions, also referred to as tandem or cascade reactions, are highly atom-economical and align with the principles of green chemistry.[1] This document provides detailed application notes and protocols for the use of iron(III) β-diketonate complexes, with a specific focus on a domino reaction for the synthesis of multisubstituted indenes, a valuable scaffold in medicinal chemistry. While the specific protocols detailed below utilize the closely related and more commonly documented tris(acetylacetonato)iron(III) (Fe(acac)₃), the principles and reaction conditions are broadly applicable to this compound due to their structural and chemical similarities.

Core Concepts in Iron-Catalyzed Domino Reactions

Iron catalysts can operate through various mechanistic pathways in domino reactions, often involving radical or organometallic intermediates.[2] The versatility of iron's oxidation states (typically Fe(II) and Fe(III) in these reactions) allows it to participate in single-electron transfer (SET) processes to generate radicals, or act as a Lewis acid to activate substrates.[2] A general workflow for an iron-catalyzed domino reaction often involves the in situ formation of a reactive intermediate, which then undergoes a series of sequential transformations, such as cyclization and cross-coupling, to afford the final product.

Featured Application: Domino Synthesis of Multisubstituted Indenes

A notable application of iron catalysis in domino reactions is the synthesis of multisubstituted indenes from benzylic compounds and alkynes.[3] This one-step procedure involves a novel iron-catalyzed direct cyclization.[3]

Reaction Principle

The proposed mechanism for this domino reaction involves the in situ generation of a benzylic cation from the benzylic compound, facilitated by the iron catalyst and an oxidant. This cation then undergoes a regioselective attack on the alkyne to form a vinyl cation intermediate. Subsequent intramolecular cyclization and aromatization lead to the formation of the multisubstituted indene product.[3]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the iron-catalyzed domino synthesis of multisubstituted indenes.

experimental_workflow Experimental Workflow for Indene Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Benzylic Compound + Alkyne mixing Combine Reactants, Catalyst, Oxidant, and Solvent reactants->mixing catalyst Iron Catalyst (e.g., FeCl2) catalyst->mixing oxidant Oxidant (e.g., NBS) oxidant->mixing solvent Solvent (e.g., DCE) solvent->mixing heating Heat under N2 (e.g., 80 °C, 12 h) mixing->heating quench Quench Reaction heating->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification product Multisubstituted Indene Product purification->product

Caption: General workflow for the iron-catalyzed domino synthesis of multisubstituted indenes.

Detailed Experimental Protocol

The following protocol is adapted from the work of Shi and colleagues on the iron-catalyzed domino reaction of benzylic compounds and alkynes.[3]

Materials:

  • Diphenylacetylene (1a)

  • Diphenylmethane (2a)

  • Iron(II) chloride (FeCl₂)

  • N-Bromosuccinimide (NBS)

  • 1,2-Dichloroethane (DCE)

  • Magnetic stirrer

  • Reaction flask

  • Nitrogen atmosphere setup

Procedure:

  • To a reaction flask equipped with a magnetic stirrer, add diphenylacetylene (1a, 44.5 mg, 0.25 mmol), iron(II) chloride (3.1 mg, 10 mol%), and N-bromosuccinimide (97.9 mg, 0.55 mmol).

  • Add 1,2-dichloroethane (2 mL) as the solvent.

  • Add diphenylmethane (2a, 1.25 mmol).

  • Seal the flask and place it under a nitrogen atmosphere.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired multisubstituted indene.

Quantitative Data

The following tables summarize the optimization of reaction conditions and the substrate scope for the iron-catalyzed domino synthesis of multisubstituted indenes.[3]

Table 1: Optimization of Reaction Conditions [3]

EntryOxidant (equiv)CatalystSolventTemp (°C)Yield of 3aa (%)Yield of 4aa (%)
1DDQ (2.0)FeCl₂DCE801056
2NBS (2.0)FeCl₂DCE807812
3NBS (2.0)FeCl₃DCE807215
4NBS (2.0)Fe(acac)₂DCE806518
5NBS (2.0)Fe(acac)₃DCE806816
6NBS (2.0)FeCl₂CH₃CN804525
7NBS (2.0)FeCl₂Toluene805221
8NBS (2.0)FeCl₂DCE606119
9NBS (2.0)FeCl₂DCE1007513

Reaction conditions: 1a (0.25 mmol), 2a (1.25 mmol), catalyst (0.025 mmol), solvent (2 mL), under N₂, 12 h.

Table 2: Substrate Scope of the Iron-Catalyzed Domino Reaction [3]

EntryAlkyneBenzylic CompoundProductYield (%)
1DiphenylacetyleneDiphenylmethane3aa78
21,2-di(p-tolyl)acetyleneDiphenylmethane3ba75
31,2-bis(4-methoxyphenyl)acetyleneDiphenylmethane3ca71
41,2-bis(4-fluorophenyl)acetyleneDiphenylmethane3da68
5Diphenylacetylene4,4'-dimethoxydiphenylmethane3ab72
6Diphenylacetylene4,4'-difluorodiphenylmethane3ac65
71-phenyl-1-propyneDiphenylmethane3ea55

Mechanistic Considerations

The proposed catalytic cycle for the iron-catalyzed domino synthesis of indenes is depicted below.

catalytic_cycle Proposed Catalytic Cycle for Indene Synthesis Fe_cat Fe(II) Catalyst Benzylic_Cation Benzylic Cation Fe_cat->Benzylic_Cation Vinyl_Cation Vinyl Cation Intermediate Benzylic_Cation->Vinyl_Cation + Alkyne Cyclized_Intermediate Cyclized Intermediate Vinyl_Cation->Cyclized_Intermediate Intramolecular Cyclization Indene_Product Indene Product Cyclized_Intermediate->Indene_Product Aromatization Indene_Product->Fe_cat Catalyst Regeneration Benzylic_Compound Benzylic Compound Benzylic_Compound->Benzylic_Cation Oxidation Alkyne Alkyne Oxidant Oxidant Oxidant->Benzylic_Cation

Caption: A plausible catalytic cycle for the iron-catalyzed domino synthesis of indenes.

Conclusion

This compound and its analogs are promising, environmentally benign catalysts for domino coupling reactions. The synthesis of multisubstituted indenes serves as a key example of their utility in constructing complex molecular frameworks in a single, efficient step. The provided protocols and data offer a foundation for researchers to explore and adapt these methodologies for the synthesis of novel compounds relevant to drug discovery and materials science. Further investigation into the substrate scope and mechanistic details of these reactions will undoubtedly expand their application in organic synthesis.

References

Application Notes and Protocols: Tris(1-phenylbutane-1,3-dionato-O,O')iron as an NMR Shift Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. However, complex molecules can produce spectra with overlapping proton signals, making interpretation challenging. Paramagnetic shift reagents are compounds that interact with a substrate to induce large changes in the chemical shifts of the substrate's nuclei, thereby resolving signal overlap.[1][2]

Tris(1-phenylbutane-1,3-dionato-O,O')iron, an iron(III) complex with the ligand 1-phenylbutane-1,3-dione (benzoylacetone), is a paramagnetic NMR shift reagent. The presence of unpaired electrons in the iron(III) center is the source of its ability to induce significant shifts in the NMR spectrum of a molecule it complexes with.[3] This document provides detailed application notes and protocols for the effective use of this reagent.

Mechanism of Action

The primary mechanism by which this compound induces chemical shifts is through a dipolar interaction, also known as a pseudocontact shift. This through-space interaction depends on the distance and angle between the paramagnetic iron center and the nucleus being observed.[4] The magnitude of the induced shift is proportional to (3cos²θ - 1)/r³, where 'r' is the distance between the paramagnetic metal ion and the nucleus, and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the metal and the nucleus.

A secondary, often less dominant, mechanism is the Fermi contact shift, which involves the delocalization of unpaired electron spin density from the metal to the nucleus through the chemical bonds of the substrate.[3][4] For many applications of iron(III) β-diketonate complexes, the pseudocontact shift is the major contributor to the observed shift.[4]

The interaction between the shift reagent and the substrate is a reversible Lewis acid-base association. The iron complex acts as a Lewis acid, coordinating to a Lewis basic site (e.g., hydroxyl, carbonyl, amine) on the substrate molecule.

G cluster_0 Interaction cluster_1 NMR Observation Shift_Reagent This compound (Paramagnetic Lewis Acid) Complex Reagent-Substrate Complex (Rapid, Reversible Equilibrium) Shift_Reagent->Complex Associates Substrate Analyte Molecule (with Lewis Basic Site, e.g., -OH, -NH2, C=O) Substrate->Complex Coordinates Induced_Shifts Pseudocontact & Contact Shifts (Distance and Angle Dependent) Complex->Induced_Shifts Causes Resolved_Spectrum Simplified NMR Spectrum (Resolved Resonances) Induced_Shifts->Resolved_Spectrum Results in G Start Start Prepare_Substrate Prepare Substrate Solution in Anhydrous Solvent Start->Prepare_Substrate Acquire_Initial_NMR Acquire Initial ¹H NMR Spectrum (0 Equivalents) Prepare_Substrate->Acquire_Initial_NMR Add_Reagent Add Small Increment of Shift Reagent Solution Acquire_Initial_NMR->Add_Reagent Acquire_Shifted_NMR Acquire ¹H NMR Spectrum Add_Reagent->Acquire_Shifted_NMR Check_Resolution Is Spectral Resolution Sufficient? Acquire_Shifted_NMR->Check_Resolution Check_Resolution->Add_Reagent No Analyze_Data Analyze Data: Plot Δδ vs. Molar Ratio Check_Resolution->Analyze_Data Yes End End Analyze_Data->End

References

Application Notes and Protocols: Iron-Catalyzed Multicomponent Radical Cascades

Author: BenchChem Technical Support Team. Date: November 2025

Note on Catalyst Selection: While the topic specifies Iron(III) benzoylacetonate, the predominant catalyst reported in the scientific literature for these multicomponent radical cascades is the closely related and cost-effective Iron(III) acetylacetonate, Fe(acac)₃.[1][2] The protocols and data presented herein are based on the well-documented applications of Fe(acac)₃. Given the chemical similarities of the ligands, these methods provide a strong foundation for application with Iron(III) benzoylacetonate, though optimization may be required.

Introduction

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern chemical synthesis, particularly in the fields of materials science and drug discovery.[1][3] While palladium has historically dominated this area, there is a growing demand for more sustainable and economical alternatives. Iron, being the most abundant transition metal, presents a compelling option due to its low cost, low toxicity, and unique reactivity.[2][4]

This document details protocols for Iron(III)-catalyzed multicomponent radical cascades, which enable the efficient construction of complex molecular architectures from simple precursors in a single step.[3] These reactions operate through a radical-mediated pathway, allowing for the formation of multiple carbon-carbon bonds and offering a powerful strategy for synthesizing valuable molecules, including cyclic compounds.[1][4]

Application Note 1: Three-Component Dicarbofunctionalization of Vinyl Boronates

This protocol describes a general method for the iron-catalyzed three-component coupling of alkyl halides, vinyl boronates, and Grignard reagents. This reaction allows for the simultaneous formation of two new carbon-carbon bonds with high regioselectivity.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation prep Oven-dried vial under N2 add_reagents Add Fe(acac)3, Ligand (L1), and Alkyl Halide (1) prep->add_reagents add_boronate Add Vinyl Boronate (2a) and THF add_reagents->add_boronate cool Cool to 0 °C add_boronate->cool add_grignard Add Grignard Reagent (3) dropwise via syringe pump over 1 hour cool->add_grignard react Stir at 0 °C for 1 hour add_grignard->react quench Quench with sat. NH4Cl react->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for the iron-catalyzed dicarbofunctionalization.

Detailed Experimental Protocol

This protocol is adapted from the general method reported by Liu et al.[1]

Materials:

  • Iron(III) acetylacetonate [Fe(acac)₃] (3 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (L1) (12 mol%)

  • Alkyl Halide (Component 1 ) (2.0 equiv)

  • Vinyl Boronate (Component 2a ) (1.0 equiv, 0.20 mmol scale)

  • Grignard Reagent (Component 3 ) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Fe(acac)₃ (3 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (L1) (12 mol%).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (1 , 2.0 equiv), followed by the vinyl boronate (2a , 1.0 equiv, 0.20 mmol).

  • Add anhydrous THF (to achieve 0.2 M concentration) and stir the mixture.

  • Cool the vial to 0 °C in an ice-water bath.

  • Slowly add the Grignard reagent (3 , 2.0 equiv) dropwise using a syringe pump over a period of 1 hour.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dicarbofunctionalized product.

Reaction Scope and Yields

The following table summarizes the scope of the three-component dicarbofunctionalization with various Grignard reagents.

EntryGrignard Reagent (Component 3)ProductYield (%)
1Phenylmagnesium bromide4a 81
24-Methoxyphenylmagnesium bromide4b 86
34-(Trifluoromethyl)phenylmagnesium bromide4c 75
43,5-Dimethylphenylmagnesium bromide4d 80
52-Thienylmagnesium bromide4r 65
6Naphthylmagnesium bromide4q 78
Yields are for isolated products on a 0.20-mmol scale. Data sourced from Liu et al. (2021).[1]

Application Note 2: Iron-Catalyzed Multicomponent Annulation–Cross-Coupling (MAC)

Building on the previous methodology, this protocol describes a powerful annulation–cross-coupling reaction to synthesize complex cyclic compounds. This cascade involves an alkyl halide, a π-system (alkene or alkyne), and a Grignard reagent.[1]

Detailed Experimental Protocol

Materials:

  • Iron(III) acetylacetonate [Fe(acac)₃] (3 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (L1) (12 mol%)

  • Alkyl Halide (Component 1 ) (1.0 equiv, 0.20 mmol scale)

  • Alkene/Alkyne (Component 2 ) (1.5 equiv)

  • Grignard Reagent (Component 3 ) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Procedure:

  • Follow steps 1-5 of the protocol in Application Note 1, using the specified equivalents for the Annulation–Cross-Coupling reaction.

  • Slowly add the Grignard reagent (3 , 2.0 equiv) dropwise via a syringe pump over 1 hour at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour post-addition.

  • Perform work-up and purification as described in steps 8-11 of the previous protocol to isolate the cyclic product.

Reaction Scope for Annulation-Arylation

The table below showcases the synthesis of various cyclic compounds using this protocol.

Entryπ-System (Component 2)Grignard ReagentProductYield (%)dr
1N-Boc-diallylaminePhenylmagnesium bromide5a 851.5:1
21,6-HeptadienePhenylmagnesium bromide5b 701.2:1
3N-Tosyl-diallylamine4-Fluorophenylmagnesium bromide5c 791.3:1
4Diethyl diallylmalonatePhenylmagnesium bromide5d 811.1:1
51,6-Heptadiyne derivativePhenylmagnesium bromide5e 65-
Yields are for isolated products; dr = diastereomeric ratio. Data sourced from Liu et al. (2021).[1]

Proposed Catalytic Cycle

Mechanistic studies suggest that the reaction is initiated by the formation of a bisarylated Fe(II) species from the Fe(acac)₃ precursor and the Grignard reagent.[1][3] This species then generates an alkyl radical from the alkyl halide. The radical subsequently adds to the π-system (vinyl boronate or alkene), creating a new radical intermediate. This intermediate is trapped by a monoarylated Fe(II) center to form the C-C bond and regenerate the catalyst.[1]

G Proposed Catalytic Cycle Fe_acac Fe(acac)3 + L1 FeII_diaryl Bis-aryl Fe(II) (Active Initiator) Fe_acac->FeII_diaryl + 2 ArMgBr center FeII_diaryl->center + R-X FeII_monoaryl Mono-aryl Fe(II) FeII_monoaryl->Fe_acac Catalyst Regeneration Alkyl_Radical Alkyl Radical (R•) Radical_Adduct α-Boryl Radical Intermediate Alkyl_Radical->Radical_Adduct + Vinyl Boronate Product Final Product Radical_Adduct->Product + Fe(II)-monoaryl - Fe(II) center->FeII_monoaryl - Ar-X

Caption: Simplified mechanism of the iron-catalyzed radical cascade.

Conclusion

The use of Iron(III) acetylacetonate as a catalyst for multicomponent radical cascades provides a robust, economical, and scalable method for synthesizing complex organic molecules.[1] These reactions exhibit a broad substrate scope and are foundational for applications in medicinal chemistry and materials science.[4] The detailed protocols and workflows provided here serve as a practical guide for researchers aiming to leverage the power of iron catalysis in their synthetic endeavors.

References

Application Notes and Protocols for Thin Film Preparation using Tris(1-phenylbutane-1,3-dionato-O,O')iron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1-phenylbutane-1,3-dionato-O,O')iron, an iron(III) β-diketonate complex, serves as a valuable precursor for the deposition of iron oxide thin films. These films are of significant interest across various scientific and technological fields, including catalysis, gas sensing, magnetic storage media, and biomedical applications, due to the diverse properties of different iron oxide phases such as hematite (α-Fe₂O₃), maghemite (γ-Fe₂O₃), and magnetite (Fe₃O₄). The choice of deposition technique and the precise control of process parameters are crucial in determining the stoichiometry, crystallinity, and morphology of the resulting thin films, which in turn dictate their functional properties.

This document provides detailed application notes and protocols for the preparation of iron oxide thin films using this compound via two common deposition techniques: Spin Coating and Metal-Organic Chemical Vapor Deposition (MOCVD).

Data Presentation: Properties of Iron Oxide Thin Films

The following table summarizes typical quantitative data for iron oxide thin films prepared from various precursors, providing a reference for expected outcomes when using this compound.

Propertyα-Fe₂O₃ (Hematite)γ-Fe₂O₃ (Maghemite)Fe₃O₄ (Magnetite)
Optical Band Gap (eV) 1.9 - 2.2 (direct)[1]~2.0 (indirect)~0.1 (and a semiconductor gap of 2.2-2.5)
Refractive Index ~3.0 at 633 nm~2.5 at 633 nm~2.4 at 633 nm
Saturation Magnetization (emu/cm³) 2 - 4 (weakly ferromagnetic or antiferromagnetic)350 - 420 (ferrimagnetic)480 - 510 (ferrimagnetic)
Coercivity (Oe) 100 - 500200 - 400100 - 300
Crystal Structure Rhombohedral (Corundum)Cubic (Spinel, defect structure)Cubic (Inverse Spinel)
Typical Deposition Temperature (°C) 400 - 600[2]300 - 450[2]250 - 400

Experimental Protocols

Protocol 1: Spin Coating

This method is suitable for producing uniform thin films from a precursor solution and is a cost-effective and straightforward technique.

1.1. Precursor Solution Preparation:

  • Solvent Selection: this compound is generally soluble in organic solvents. Common choices include 2-methoxyethanol, ethanol, isopropanol, or a mixture of solvents to control viscosity and evaporation rate.

  • Concentration: Prepare a 0.1 to 0.5 M solution of this compound in the chosen solvent. The concentration will influence the final film thickness.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in the selected solvent in a clean glass vial.

    • Stir the solution using a magnetic stirrer at room temperature for several hours until the precursor is completely dissolved.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.

1.2. Substrate Preparation:

  • Clean the substrates (e.g., silicon wafers, glass slides, or quartz) thoroughly. A typical cleaning procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Optional: Treat the substrates with oxygen plasma for 5 minutes to enhance the hydrophilicity of the surface for better film adhesion.

1.3. Spin Coating Deposition:

  • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

  • Dispense a small amount of the precursor solution onto the center of the substrate to cover about two-thirds of the surface.

  • Start the spin coater. A two-step process is often used:

    • Spread cycle: 500-1000 rpm for 10-20 seconds to evenly distribute the solution.

    • Spin cycle: 2000-5000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.

  • Repeat the deposition step if a thicker film is required. A soft bake on a hot plate (e.g., at 150 °C for 5 minutes) might be necessary between layers to evaporate the solvent.

1.4. Annealing:

  • Transfer the coated substrate to a tube furnace or a rapid thermal annealing (RTA) system.

  • Heat the substrate in air or a controlled atmosphere (e.g., N₂ or Ar) to the desired temperature. The annealing temperature is a critical parameter that determines the crystalline phase of the iron oxide.

    • For γ-Fe₂O₃ (Maghemite): Anneal at a temperature in the range of 300-450 °C.[2]

    • For α-Fe₂O₃ (Hematite): Anneal at a higher temperature, typically between 400-600 °C.[2]

  • The heating and cooling rates can also influence the film quality. A ramp rate of 5-10 °C/minute is commonly used.

  • Hold the temperature for 1-2 hours to ensure complete decomposition of the precursor and crystallization of the film.

Protocol 2: Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a versatile technique for depositing high-quality, conformal thin films with precise thickness control.

2.1. Precursor Delivery:

  • This compound is a solid precursor. It needs to be heated in a bubbler to generate sufficient vapor pressure for transport to the deposition chamber.

  • The precursor vaporization temperature will depend on its thermal properties but is typically in the range of 150-250 °C for similar iron β-diketonate complexes.

  • A high-purity inert carrier gas (e.g., Argon or Nitrogen) is flowed through the bubbler to transport the precursor vapor to the reaction chamber. The flow rate of the carrier gas will control the deposition rate.

2.2. Deposition Parameters:

  • Substrate Temperature: This is a critical parameter that influences the film's phase, crystallinity, and morphology. Based on literature for related precursors, a substrate temperature between 400 °C and 500 °C is recommended.[2]

    • Deposition at temperatures around 450 °C can yield a mixture of γ-Fe₂O₃ and α-Fe₂O₃ phases.

    • Higher temperatures ( > 500 °C) generally favor the formation of the more thermodynamically stable α-Fe₂O₃ phase.

  • Reactant Gas: An oxidizing agent, typically high-purity oxygen (O₂), is introduced into the reaction chamber separately. The ratio of the precursor vapor to the oxidant will affect the stoichiometry of the deposited film.

  • Pressure: The deposition can be carried out under low pressure (1-10 Torr) or atmospheric pressure. Low-pressure CVD (LPCVD) often results in better film uniformity and conformality.

  • Deposition Time: The thickness of the film is controlled by the deposition time, which can range from a few minutes to several hours.

2.3. MOCVD Procedure:

  • Load the cleaned substrate into the MOCVD reactor.

  • Evacuate the chamber to the base pressure and then introduce the carrier gas.

  • Heat the substrate to the desired deposition temperature.

  • Heat the precursor bubbler to the set vaporization temperature and allow it to stabilize.

  • Introduce the carrier gas through the bubbler to transport the precursor vapor into the reaction chamber.

  • Simultaneously, introduce the oxygen gas into the chamber.

  • Maintain the deposition conditions for the desired duration.

  • After deposition, cool down the reactor to room temperature under an inert gas flow before removing the substrate.

Visualizations

Experimental Workflow for Thin Film Preparation

G Overall Experimental Workflow cluster_prep Precursor & Substrate Preparation cluster_deposition Deposition cluster_post Post-Deposition cluster_char Characterization Precursor This compound SpinCoating Spin Coating Precursor->SpinCoating MOCVD MOCVD Precursor->MOCVD Substrate Substrate Cleaning Substrate->SpinCoating Substrate->MOCVD Annealing Annealing SpinCoating->Annealing Structural Structural Analysis (XRD, SEM) MOCVD->Structural Annealing->Structural Optical Optical Analysis (UV-Vis) Structural->Optical Magnetic Magnetic Analysis (VSM) Optical->Magnetic

Caption: Workflow for iron oxide thin film preparation.

Logical Relationship of Deposition Parameters and Film Properties

G Influence of Deposition Parameters on Film Properties cluster_params Deposition Parameters cluster_props Film Properties DepoTemp Deposition/Annealing Temperature Phase Crystalline Phase (α-Fe₂O₃, γ-Fe₂O₃) DepoTemp->Phase determines Roughness Surface Roughness DepoTemp->Roughness PrecursorConc Precursor Concentration Thickness Thickness PrecursorConc->Thickness SpinSpeed Spin Speed SpinSpeed->Thickness inversely affects CarrierGas Carrier Gas Flow Rate CarrierGas->Thickness affects deposition rate Pressure Pressure Pressure->Roughness OpticalProp Optical Properties Phase->OpticalProp MagneticProp Magnetic Properties Phase->MagneticProp Thickness->OpticalProp

Caption: Key parameters influencing final film properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tris(1-phenylbutane-1,3-dionato-O,O')iron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tris(1-phenylbutane-1,3-dionato-O,O')iron synthesis.

Troubleshooting Guide

Low yield or impure product are common challenges in the synthesis of coordination complexes. This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Very Low or No Product Formation

Possible Cause Troubleshooting Step
Incorrect pH of the reaction mixture. The formation of the iron(III) complex is pH-dependent. A pH of approximately 5 is often optimal for similar beta-diketonate complexes.[1]Monitor the pH of the reaction mixture. If using an iron(III) salt like FeCl₃, the addition of a base (e.g., sodium hydroxide, ammonia, or sodium acetate) is necessary to deprotonate the ligand and facilitate complexation. The use of freshly precipitated iron(III) hydroxide can circumvent the need for an additional buffer.[1][2][3]
Impure starting materials. The purity of the iron salt and the 1-phenylbutane-1,3-dione ligand is crucial.[4][5]Ensure the purity of your reagents. If necessary, recrystallize the 1-phenylbutane-1,3-dione and use a fresh, high-purity iron(III) salt.
Inadequate reaction time or temperature. The reaction may not have gone to completion.Increase the reaction time and/or gently heat the reaction mixture. Stirring the mixture for several hours at a slightly elevated temperature (e.g., 40-50 °C) can improve the reaction rate.
Stoichiometric imbalance. An incorrect ratio of ligand to metal can lead to incomplete reaction.Ensure a slight excess of the ligand (1-phenylbutane-1,3-dione) is used to drive the reaction towards the formation of the tris-complex. A molar ratio of ligand to iron of slightly more than 3:1 is recommended.

Issue 2: Product is Contaminated with Starting Materials or By-products

Possible Cause Troubleshooting Step
Incomplete reaction. Unreacted starting materials will contaminate the final product.Refer to the troubleshooting steps for "Very Low or No Product Formation" to ensure the reaction goes to completion.
Co-precipitation of impurities. If using a buffer like sodium acetate with iron(III) chloride, the product may be contaminated.[1]Consider using freshly prepared iron(III) hydroxide as the iron source to avoid the need for a buffer.[1] If using FeCl₃, ensure the purification process is thorough.
Hydrolysis of the iron salt. If the pH is too high, iron(III) hydroxide may precipitate.Carefully control the addition of the base to maintain the optimal pH range for complex formation.
Inefficient purification. The purification method may not be effectively removing impurities.Recrystallize the crude product from a suitable solvent system. Common solvents for recrystallizing similar iron complexes include acetone, methanol, or mixtures of dichloromethane/hexane.[6] Ensure the product is thoroughly washed and dried.

Issue 3: Physical Appearance of the Product is Off (e.g., wrong color, gummy solid)

Possible Cause Troubleshooting Step
Presence of solvent. The product may not be completely dry.Dry the product under vacuum for an extended period to remove residual solvent.
Formation of polymeric or oligo-nuclear species. This can occur if the reaction conditions are not optimal.Ensure proper stoichiometry and pH control throughout the reaction.
Contamination with other metal ions. Impurities in the iron salt can lead to the formation of other metal complexes.Use a high-purity iron(III) salt.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A pH of around 5 has been found to be effective for the synthesis of the analogous complex, Tris(acetylacetonato)iron(III).[1] It is recommended to monitor and adjust the pH of your reaction to this range for optimal yield.

Q2: Which iron(III) source is better to use, iron(III) chloride or freshly precipitated iron(III) hydroxide?

While iron(III) chloride is commonly used, the synthesis using freshly precipitated iron(III) hydroxide often results in a higher yield and purity of the final product.[1][2][3] This is because it avoids the use of buffers like sodium acetate, which can contaminate the product.[1]

Q3: How can I purify the crude this compound?

Recrystallization is a highly effective method for purifying the product.[6] Suitable solvents for recrystallization include acetone, methanol, or a solvent/anti-solvent system like dichloromethane/hexane. The choice of solvent will depend on the solubility of the complex and the impurities.

Q4: My yield is consistently low. What are the most critical factors to check?

The most critical factors affecting yield are often the pH of the reaction, the purity of the starting materials, and the reaction stoichiometry.[4][5][7] Ensure you have precise control over these parameters. Also, consider the efficiency of your workup and purification steps, as significant product loss can occur during these stages.[7]

Q5: Can I use a different base other than sodium hydroxide or ammonia?

Yes, other bases like sodium acetate can be used, particularly when starting with iron(III) chloride.[1] However, be aware that this can introduce impurities that may be difficult to remove. Weaker bases like sodium carbonate can also be used for more controlled pH adjustment.

Experimental Protocols

Protocol 1: Synthesis using Iron(III) Chloride

This protocol is adapted from the synthesis of similar iron(III) beta-diketonate complexes.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 1-phenylbutane-1,3-dione

  • Methanol

  • Sodium hydroxide solution (2 M)

  • Deionized water

Procedure:

  • Dissolve 10 mmol of iron(III) chloride hexahydrate in 50 mL of deionized water.

  • In a separate beaker, dissolve 33 mmol of 1-phenylbutane-1,3-dione in 100 mL of methanol.

  • Slowly add the iron(III) chloride solution to the ligand solution with vigorous stirring.

  • While stirring, slowly add 2 M sodium hydroxide solution dropwise until the pH of the mixture reaches approximately 5. A precipitate should form.

  • Continue stirring the mixture at room temperature for 2 hours. Gentle heating to 40-50 °C can be applied to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hot acetone or methanol).

  • Dry the purified crystals under vacuum.

Protocol 2: High-Yield Synthesis using Freshly Precipitated Iron(III) Hydroxide

This method is known to produce high yields for analogous complexes.[1][2]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ammonia solution (aqueous)

  • 1-phenylbutane-1,3-dione

  • Methanol

  • Deionized water

Procedure:

  • Preparation of Iron(III) Hydroxide:

    • Dissolve 10 mmol of iron(III) chloride hexahydrate in 25 mL of deionized water.

    • Slowly add an excess of aqueous ammonia solution with constant stirring to precipitate iron(III) hydroxide.

    • Heat the mixture on a steam bath for 15-20 minutes to coagulate the precipitate.[1]

    • Filter the iron(III) hydroxide precipitate and wash it thoroughly with hot deionized water until the washings are free of chloride ions (test with AgNO₃ solution).

  • Synthesis of the Complex:

    • Transfer the moist iron(III) hydroxide precipitate to a beaker.

    • Add a solution of 33 mmol of 1-phenylbutane-1,3-dione in 100 mL of methanol to the iron(III) hydroxide.

    • Stir the mixture vigorously. The reaction should proceed, and the color should change as the complex forms.

    • Stir for 2-3 hours at room temperature or with gentle warming (40-50 °C).

    • Filter the reaction mixture to remove any unreacted iron(III) hydroxide.

    • Reduce the volume of the filtrate by rotary evaporation to induce crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the product with a small amount of cold methanol and dry under vacuum.

Data Presentation

Table 1: Comparison of Synthesis Methods for Iron(III) Beta-Diketonate Complexes

Method Iron Source Base/Buffer Typical Yield Purity Considerations Reference
Method AIron(III) ChlorideSodium AcetateModerate to HighPotential contamination with acetate salts.[1][1]
Method BIron(III) ChlorideNaOH / NH₃Moderate to HighRequires careful pH control to avoid Fe(OH)₃ precipitation.General Method
Method CFresh Iron(III) HydroxideNoneVery HighGenerally results in a purer product.[1][2][3][1][2][3]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Iron(III) Source Iron(III) Source Mixing & pH Adjustment Mixing & pH Adjustment Iron(III) Source->Mixing & pH Adjustment Ligand Solution Ligand Solution Ligand Solution->Mixing & pH Adjustment Base/Buffer (if needed) Base/Buffer (if needed) Base/Buffer (if needed)->Mixing & pH Adjustment Stirring & Heating Stirring & Heating Mixing & pH Adjustment->Stirring & Heating Precipitation/Crystallization Precipitation/Crystallization Stirring & Heating->Precipitation/Crystallization Filtration Filtration Precipitation/Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final Product Final Product Drying->Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incorrect pH Incorrect pH Low Yield->Incorrect pH Impure Reagents Impure Reagents Low Yield->Impure Reagents Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Monitor & Adjust pH Monitor & Adjust pH Incorrect pH->Monitor & Adjust pH Purify Starting Materials Purify Starting Materials Impure Reagents->Purify Starting Materials Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Optimize Purification Steps Optimize Purification Steps Product Loss during Workup->Optimize Purification Steps

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting low catalytic activity of iron(III) benzoylacetonate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iron(III) Benzoylacetonate

Welcome to the technical support center for iron(III) benzoylacetonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low catalytic activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low catalytic activity of my iron(III) benzoylacetonate?

Low catalytic activity can stem from several factors, broadly categorized into four areas: catalyst quality, reaction conditions, catalyst deactivation, and the presence of inhibitors. Identifying the root cause is the first step toward resolving the issue.

The primary causes include:

  • Catalyst Impurity or Degradation: The purity and structural integrity of the iron(III) benzoylacetonate are critical. Impurities from synthesis or degradation over time (e.g., from exposure to moisture or light) can significantly lower its catalytic performance.

  • Suboptimal Reaction Conditions: Catalytic reactions are highly sensitive to parameters such as temperature, solvent, concentration of reactants, and mixing efficiency.[1] The success of a catalytic reaction is influenced by the choice of catalyst, ligands, solvents, concentration, temperature, aging, and stirring rate.[1]

  • Catalyst Deactivation: The catalyst may become deactivated during the reaction. Common deactivation pathways for metal catalysts include poisoning, fouling, and thermal degradation.[2][3][4]

  • Presence of Inhibitors or Poisons: Impurities in the reactants, solvents, or reaction atmosphere can act as catalyst poisons, binding to the active iron center and inhibiting its function.[5] Common poisons for iron catalysts include sulfur compounds, carbon monoxide, and halides.[5]

Below is a systematic workflow to diagnose the issue.

start Low Catalytic Activity Observed cat_check Step 1: Verify Catalyst Integrity start->cat_check cond_check Step 2: Optimize Reaction Conditions cat_check->cond_check Catalyst OK purity Purity Check (UV-Vis, FT-IR) cat_check->purity How? storage Storage Conditions (Air/Moisture) cat_check->storage How? poison_check Step 3: Investigate Potential Poisons cond_check->poison_check Conditions Optimized temp Temperature cond_check->temp solvent Solvent Polarity/Purity cond_check->solvent conc Concentration (Catalyst/Substrate) cond_check->conc reagents Purify Reagents & Solvents poison_check->reagents atmosphere Ensure Inert Atmosphere (if required) poison_check->atmosphere solution Activity Restored poison_check->solution Poisons Removed purity->cond_check If pure storage->cond_check If stored correctly active_cat Active Catalyst Fe(III)(benzac)₃ poisoning Poisoning active_cat->poisoning Impurities (S, CO, H₂O) fouling Fouling / Coking active_cat->fouling Side Reactions thermal Thermal Degradation active_cat->thermal High Temperature poisoned_cat Poisoned Catalyst [Fe(III)-Poison] poisoning->poisoned_cat fouled_cat Fouled Catalyst (Coke Deposits) fouling->fouled_cat degraded_cat Degraded Species (e.g., Iron Oxides) thermal->degraded_cat setup 1. Setup Schlenk Flask under Inert Gas add_solids 2. Add Base, Catalyst, Reagents, & Std. setup->add_solids add_solvent 3. Add Anhydrous Solvent add_solids->add_solvent react 4. Heat and Stir Reaction Mixture add_solvent->react monitor 5. Take & Quench Aliquots Over Time react->monitor analyze 6. Analyze by GC/GC-MS monitor->analyze evaluate 7. Evaluate Yield & Plan Next Experiment analyze->evaluate

References

Preventing degradation of Tris(1-phenylbutane-1,3-dionato-O,O')iron in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as Iron(III) benzoylacetonate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this complex in solution, ensuring the reliability and reproducibility of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the preparation and handling of this compound solutions.

Problem 1: Color of the solution changes over time (e.g., from deep red to yellow/brown or colorless).

  • Question: My freshly prepared deep red solution of this compound has changed color to a yellowish-brown after a few hours on the benchtop. What is causing this and how can I prevent it?

  • Answer: This color change is a common indicator of complex degradation. The deep red color is characteristic of the intact this compound complex. Its fading or change in hue suggests the dissociation of the benzoylacetonate ligands from the iron(III) center. This can be caused by several factors:

    • Photodegradation: Exposure to ambient or UV light can induce the reduction of the Fe(III) center to Fe(II) and subsequent ligand dissociation.

    • Solvent-Induced Decomposition: Protic solvents (e.g., alcohols) or those containing water can facilitate hydrolysis, leading to the displacement of the ligands. The stability of the complex can vary significantly between different organic solvents.[1]

    • Thermal Degradation: Elevated temperatures can promote the decomposition of the complex. While some iron(III) dicarboxylate complexes show thermal decomposition at moderately raised temperatures, the exact temperature sensitivity in solution can vary.[2]

    Solutions:

    • Light Protection: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.

    • Solvent Selection: Use dry, aprotic solvents of appropriate polarity. Chlorinated solvents like dichloromethane or chloroform are often suitable. Ensure the solvent is of high purity and low water content.

    • Temperature Control: Store the solution at a low temperature (e.g., 4°C) when not in use. Avoid heating the solution unless required for a specific protocol, and if so, for the shortest possible duration.

Problem 2: Precipitate forms in the solution.

  • Question: I observed a precipitate forming in my this compound solution after some time. What is the nature of this precipitate and how can I avoid it?

  • Answer: Precipitate formation is another sign of complex degradation. The precipitate is likely an insoluble iron species, such as iron(III) hydroxide or other coordination polymers, formed after the ligands have dissociated from the iron center.

    Causes and Solutions:

    • Hydrolysis: The presence of water in the solvent is a primary cause of hydrolysis, leading to the formation of insoluble iron hydroxides.

      • Solution: Use anhydrous solvents and handle the complex and solution in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) to minimize exposure to moisture.

    • Solubility Issues: The solubility of the complex can be exceeded, especially if the solvent evaporates or if the temperature of the solution is decreased significantly.

      • Solution: Ensure the concentration of the complex is within its solubility limit for the chosen solvent and temperature. Keep the container tightly sealed to prevent solvent evaporation.

Problem 3: Inconsistent experimental results.

  • Question: I am using a solution of this compound as a catalyst, but my reaction yields are inconsistent. Could this be related to the stability of the complex?

  • Answer: Yes, inconsistent results are a strong indication that the concentration of the active iron complex is not constant. If the complex is degrading, the effective concentration of your catalyst is decreasing over time, leading to variability in your experimental outcomes.

    Solutions:

    • Freshly Prepared Solutions: Always use freshly prepared solutions of the complex for your experiments to ensure a consistent concentration of the active species.

    • Monitor Solution Stability: If a stock solution must be used over a period, it is crucial to monitor its stability. This can be done using UV-Vis spectroscopy by observing changes in the characteristic absorption bands of the complex. A decrease in the absorbance at the λmax of the intact complex indicates degradation.

    • Standardize Handling Procedures: Ensure that the preparation, storage, and handling of the solution are consistent across all experiments to minimize variability. This includes using the same grade of solvent and protecting the solution from light and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for maximum stability?

A1: The choice of solvent is critical for the stability of the complex. Generally, dry, aprotic, and non-polar or weakly polar solvents are preferred. Dichloromethane and chloroform are commonly used and offer good solubility and stability. It is crucial to use solvents with very low water content to prevent hydrolysis. Protic solvents like alcohols should be used with caution as they can participate in ligand exchange reactions. The stability of similar iron(III) β-diketonate complexes has been shown to be solvent-dependent.[1]

Q2: How can I monitor the degradation of my this compound solution?

A2: UV-Vis spectroscopy is a convenient and effective method for monitoring the stability of the solution. The intact complex has characteristic absorption bands in the UV-visible region. For instance, similar tris(β-diketonato)iron(III) complexes exhibit strong absorption bands in the range of 270-380 nm.[3][4] By recording the UV-Vis spectrum of the solution over time, you can track the intensity of these bands. A decrease in absorbance at the maximum wavelength (λmax) is indicative of degradation.

Q3: Can I use antioxidants to prevent the degradation of the complex?

A3: The use of antioxidants could potentially inhibit degradation pathways that involve oxidative processes. While not a standard procedure for this specific complex, antioxidants are known to prevent the degradation of organic compounds and some organometallic complexes by scavenging free radicals.[5][6][7] If you suspect oxidative degradation, you could experimentally evaluate the effect of adding a small amount of a sterically hindered phenolic antioxidant, such as BHT (butylated hydroxytoluene), ensuring it does not interfere with your downstream application.

Q4: What are the primary degradation pathways for this compound in solution?

A4: The main degradation pathways are believed to be:

  • Photodegradation: Absorption of light, particularly UV light, can lead to a ligand-to-metal charge transfer (LMCT) event, resulting in the reduction of Fe(III) to Fe(II) and the oxidation of the ligand. This destabilizes the complex and leads to ligand dissociation.

  • Hydrolysis: In the presence of water, the benzoylacetonate ligands can be displaced by water molecules, leading to the formation of various aquated iron species and ultimately insoluble iron hydroxides.

  • Thermal Decomposition: Elevated temperatures provide the energy to overcome the activation barrier for the dissociation of the iron-ligand bonds.

Data Presentation

Table 1: General Solvent Recommendations for this compound Solutions

Solvent ClassRecommended SolventsRationale & Precautions
Aprotic Halogenated Dichloromethane (DCM), ChloroformGood solubility and generally good stability. Use anhydrous grade and store under inert gas.
Aprotic Ethers Tetrahydrofuran (THF)Moderate stability. Ensure THF is free of peroxides which can promote oxidation.
Aprotic Aromatic Toluene, BenzeneGood for non-polar applications. Ensure low water content.
Protic Solvents Alcohols (e.g., Ethanol, Methanol)Not generally recommended. Can lead to ligand exchange and hydrolysis. Use only if essential for the reaction and with freshly prepared solutions.
Aqueous Solutions Not RecommendedThe complex is prone to rapid hydrolysis and precipitation in aqueous environments.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

  • Materials:

    • This compound

    • Anhydrous dichloromethane (or other suitable aprotic solvent)

    • Amber glass vial with a screw cap and PTFE septum

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Dry the amber glass vial in an oven at 120°C for at least 2 hours and cool down under a stream of inert gas or in a desiccator.

    • Weigh the desired amount of this compound directly into the vial under an inert atmosphere if possible.

    • Using a dry syringe, add the required volume of anhydrous dichloromethane to the vial.

    • Seal the vial immediately with the screw cap.

    • Gently swirl or sonicate the vial until the complex is completely dissolved.

    • Store the solution in the dark at 4°C.

Protocol 2: Monitoring Solution Degradation using UV-Vis Spectroscopy

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a solution of this compound in the desired solvent at a concentration that gives an absorbance reading between 0.5 and 1.5 at its λmax.

    • Immediately after preparation (t=0), record the UV-Vis spectrum of the solution from 200 to 800 nm.

    • Identify the λmax of the main absorption band(s) of the intact complex.

    • Store the solution under the conditions you wish to test (e.g., on the benchtop exposed to light, in the dark at room temperature, at 4°C).

    • At regular time intervals (e.g., every hour, every 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.

    • Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates degradation.

Visualizations

DegradationPathways A This compound (Intact Complex, Deep Red) B [Fe(II)(ligand)2] + Oxidized Ligand A->B Photodegradation (Light Exposure) C [Fe(III)(ligand)2(solvent)] + Ligand A->C Solvolysis/Ligand Exchange (Protic Solvents) D Fe(III) Hydroxides/Oxides (Precipitate, Yellow/Brown) C->D Hydrolysis (Presence of Water)

Caption: Primary degradation pathways for this compound in solution.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Storage cluster_monitoring Stability Monitoring prep1 Weigh Complex prep2 Add Anhydrous Aprotic Solvent prep1->prep2 prep3 Dissolve under Inert Atmosphere prep2->prep3 storage1 Amber Vial prep3->storage1 Store Solution mon1 UV-Vis Spectroscopy at t=0 prep3->mon1 Immediate Analysis mon2 Periodic UV-Vis Scans storage1->mon2 Analyze during Storage storage2 Refrigerate (4°C) storage3 Inert Atmosphere mon1->mon2 mon3 Analyze Absorbance at λmax mon2->mon3

Caption: Recommended workflow for preparing and monitoring the stability of the iron complex solution.

References

Technical Support Center: Iron-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iron-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during iron-catalyzed cross-coupling experiments in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?

A1: Low or no conversion is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The iron precatalyst may have been deactivated by exposure to air or moisture.[1][2] Iron(II)-based complexes, in particular, are prone to oxidation.[1]

    • Solution: Ensure strict anaerobic and anhydrous conditions throughout the reaction setup. Use freshly dried solvents and reagents. Consider using air-stable iron(III) precatalysts like Fe(acac)₃ or recently developed air-stable iron(III) complexes.[1][2]

  • Poor Quality Grignard Reagent: Grignard reagents are highly sensitive to moisture and can degrade upon storage.

    • Solution: Use freshly prepared or recently titrated Grignard reagents. Consider adding a sacrificial agent like MeMgCl to eliminate trace moisture.[3]

  • Inappropriate Ligand or Additive: The choice and amount of ligand or additive are critical for catalyst stability and reactivity.[4] For instance, N-methylpyrrolidone (NMP) is often crucial for expanding substrate scope.[4]

    • Solution: Screen different ligands (e.g., phosphines, N-heterocyclic carbenes) and additives (e.g., NMP, TMEDA).[4][5] The concentration of these additives can also significantly impact the reaction outcome.[6]

  • Sub-optimal Reaction Temperature: Iron-catalyzed reactions can be sensitive to temperature fluctuations.

    • Solution: Optimize the reaction temperature. While many reactions proceed at room temperature or below, some may require heating.[7]

A general troubleshooting workflow for low conversion is illustrated below:

low_conversion_workflow start Low/No Conversion check_reagents Check Reagent Quality (Grignard, Halide) start->check_reagents check_conditions Verify Anhydrous/ Anaerobic Conditions check_reagents->check_conditions Reagents OK reagents_bad Use fresh/ titrated reagents check_reagents->reagents_bad Issue Found check_catalyst Evaluate Catalyst Precursor & Ligand check_conditions->check_catalyst Conditions OK conditions_bad Improve drying/ degassing technique check_conditions->conditions_bad Issue Found optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst System OK catalyst_bad Screen different precatalysts/ligands check_catalyst->catalyst_bad Issue Found optimize_additive Optimize Additive (e.g., NMP, TMEDA) optimize_temp->optimize_additive Temp. Optimized temp_bad Screen temperature range (e.g., 0°C to 80°C) optimize_temp->temp_bad success Successful Reaction optimize_additive->success Additive Optimized additive_bad Screen additive concentration optimize_additive->additive_bad reagents_bad->check_reagents conditions_bad->check_conditions catalyst_bad->check_catalyst temp_bad->optimize_temp additive_bad->optimize_additive

Troubleshooting workflow for low reaction conversion.

Q2: My reaction is producing a significant amount of homocoupled product. How can I minimize this side reaction?

A2: Homocoupling, particularly of Grignard reagents, is a common side reaction in iron-catalyzed cross-couplings.[8]

  • Slow Addition of Grignard Reagent: Rapid addition of the Grignard reagent can lead to high local concentrations, favoring homocoupling and potentially causing catalyst deactivation through over-reduction.[9]

    • Solution: Add the Grignard reagent slowly over an extended period using a syringe pump. This maintains a low concentration of the organometallic reagent.

  • Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: Experiment with different ligands. For instance, in some systems, bidentate phosphine ligands like Xantphos have been shown to suppress homocoupling.[6]

  • Reaction Temperature: Lower temperatures can sometimes disfavor the homocoupling pathway.

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).

Q3: I am observing significant β-hydride elimination from my alkyl Grignard reagent. What can be done to prevent this?

A3: β-hydride elimination is a major competing pathway when using alkyl Grignard reagents with β-hydrogens, leading to the formation of alkenes and reduced byproducts.[8]

  • Ligand Selection: The ligand plays a crucial role in controlling the outcome of reactions with alkyl Grignard reagents.

    • Solution: The use of N-heterocyclic carbene (NHC) ligands or specific phosphine ligands can be effective in minimizing β-hydride elimination.[4] Additives like NMP have also been shown to be beneficial.[4]

  • Nature of the Electrophile: The structure of the electrophile can influence the propensity for β-hydride elimination.

    • Solution: While not always feasible, modification of the electrophile may be considered.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in iron-catalyzed cross-coupling?

A1: The exact nature of the active catalytic species is often complex and depends on the specific reaction conditions, including the iron precursor, ligand, additive, and organometallic reagent used.[4][10] While low-valent iron species (e.g., Fe(0) or Fe(I)) have been proposed, recent studies suggest that in many cases, organoiron(II) intermediates are key to productive catalysis.[10][11] The formation of "ate" complexes, such as [Fe(MgX)₂], has also been suggested as the propagating species in some systems.[12]

Q2: Why is NMP (N-methylpyrrolidone) so commonly used as an additive?

A2: NMP has been shown to have a profound beneficial effect on many iron-catalyzed cross-coupling reactions.[4] Its roles are thought to include:

  • Stabilization of Reactive Intermediates: NMP can coordinate to the iron center, preventing catalyst aggregation and decomposition.[4]

  • Enhancing Reactivity: It can influence the speciation of iron in solution, leading to the formation of more active catalytic species.[4]

  • Improving Substrate Scope: The use of NMP has enabled the coupling of a wider range of substrates that are otherwise unreactive.[4] However, due to its reprotoxic nature, efforts are underway to find more benign replacements.[13][14][15]

Q3: Can iron catalysts be used for Suzuki-Miyaura couplings?

A3: While there has been significant interest in developing iron-catalyzed Suzuki-Miyaura couplings, it remains a challenging area.[16] Early reports were later found to be irreproducible, with trace palladium contamination being responsible for the observed reactivity.[6] However, progress is being made, particularly with the use of air-stable iron(III) precatalysts for the coupling of alkyl halides with aryl boronic esters.[1] The development of a general and broadly applicable iron-catalyzed Suzuki-Miyaura reaction for simple boronic acids is still considered a "holy grail" in the field.[6]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various parameters on the yield of iron-catalyzed cross-coupling reactions.

Table 1: Effect of Iron Precatalyst on Negishi Coupling Yield

EntryIron Precatalyst (5 mol%)Yield (%)
1FeCl₃96
2FeCl₂95
3Fe(acac)₃94
Reaction Conditions: Alkyl halide, alkenylzinc reagent, TMEDA (5 eq.), THF, 30 °C, 6h. Data adapted from Nakamura et al., Org. Lett. 2009, 11, 4496.[6]

Table 2: Influence of Ligand/Additive on Kumada Coupling of an Aryl Chloride

EntryAdditive (mol%)Yield (%)
1None<2
2NMP (200)92
3TMEDA (10)65
4HMTA (10)<5
Reaction Conditions: 4-chlorobenzamide (0.5 mmol), cyclohexylmagnesium chloride (1.2 equiv), Fe(acac)₃ (5 mol%), THF, 0 °C, 3.5h. Data adapted from Szostak et al., Adv. Synth. Catal. 2018, 360, 1–12.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed Negishi Cross-Coupling

This protocol describes a general method for the iron-catalyzed cross-coupling of alkyl halides with alkenylzinc reagents.[17]

  • Reagent Preparation: In a glovebox, prepare a stock solution of the alkenylzinc reagent.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the iron precatalyst (e.g., FeCl₃, 5 mol%).

  • Addition of Reagents: Add THF, followed by TMEDA (5 equivalents).

  • Initiation: Add the alkyl halide (1.0 equivalent) and the alkenylzinc reagent (1.5 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 6 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The logical relationship between key reaction components and outcomes is depicted below:

reaction_parameters catalyst Iron Precatalyst (e.g., FeCl₃, Fe(acac)₃) selectivity Selectivity (Cross- vs. Homo-coupling) catalyst->selectivity yield yield catalyst->yield ligand Ligand/Additive (e.g., TMEDA, NMP) ligand->selectivity side_reactions Side Reactions (β-hydride elim.) ligand->side_reactions ligand->yield nucleophile Nucleophile (e.g., Grignard, Organozinc) nucleophile->side_reactions nucleophile->yield electrophile Electrophile (e.g., Alkyl/Aryl Halide) electrophile->yield conditions Reaction Conditions (Solvent, Temperature) conditions->selectivity conditions->side_reactions conditions->yield

Interplay of reaction parameters and outcomes.

Protocol 2: General Procedure for Iron-Catalyzed Kumada Cross-Coupling

This protocol outlines a general procedure for the iron-catalyzed Kumada coupling of aryl chlorides with alkyl Grignard reagents.[5][8]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the iron precatalyst (e.g., Fe(acac)₃, 5 mol%) and the aryl chloride (1.0 equivalent).

  • Solvent and Additive: Add anhydrous THF and the appropriate additive (e.g., NMP or a urea-based ligand).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Grignard Addition: Add the alkyl Grignard reagent (1.2 equivalents) dropwise over a period of time.

  • Reaction: Stir the reaction at the same temperature until the starting material is consumed (as monitored by TLC or GC).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

References

Technical Support Center: Synthesis of Tris(1-phenylbutane-1,3-dionato-O,O')iron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as Tris(benzoylacetonato)iron(III).

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound?

A1: Common side products can originate from both the synthesis of the ligand (1-phenylbutane-1,3-dione) and the final complexation step. These may include:

  • From ligand synthesis (Claisen Condensation): Unreacted starting materials such as acetophenone and ethyl acetate, as well as byproducts from side reactions of the Claisen condensation.

  • From complexation:

    • Iron(III) Hydroxide/Oxides: Formation of insoluble iron hydroxides or oxides (rust) can occur if the pH of the reaction mixture is too high or if moisture is not carefully controlled.

    • Incomplete Complexation: The presence of species with fewer than three ligands, such as [Fe(L)Cl₂] or [Fe(L)₂(H₂O)₂]⁺ (where L is the deprotonated 1-phenylbutane-1,3-dionato ligand).

    • Isomers: The final product can exist as a mixture of facial (fac) and meridional (mer) isomers.[1] While not technically a side product in the sense of an impurity, the presence of multiple isomers can affect the material's properties and crystallographic characterization.

    • Unreacted Ligand: Excess or unreacted 1-phenylbutane-1,3-dione may remain in the final product.

Q2: My final product is a brownish or rust-colored precipitate instead of a deep red solid. What could be the cause?

A2: The formation of a brownish or rust-colored precipitate is a strong indication of the presence of iron(III) hydroxide or iron(III) oxide. This typically occurs under basic aqueous conditions. Ensure that the pH is controlled during the synthesis, and that anhydrous solvents are used where specified to prevent the hydrolysis of the iron(III) salt.

Q3: The melting point of my product is broad. What does this suggest?

A3: A broad melting point range usually indicates the presence of impurities. These could be unreacted starting materials, side products from the ligand synthesis, or a mixture of fac and mer isomers of the final complex. Purification by recrystallization is recommended to obtain a product with a sharp melting point.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the complex.[2] A suitable solvent system, such as methanol or an ethanol/water mixture, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals, leaving impurities in the mother liquor.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Ligand (1-phenylbutane-1,3-dione) Incomplete Claisen condensation reaction.Ensure the use of a strong, anhydrous base (e.g., sodium ethoxide) and dry reaction conditions.[3] Allow sufficient reaction time for the condensation to go to completion.
Side reactions during Claisen condensation.Control the reaction temperature to minimize side reactions. A mixed Claisen condensation can sometimes lead to a mixture of products if both esters have enolizable α-hydrogens.[4]
Formation of a Brown/Rust-Colored Precipitate during Complexation Hydrolysis of the iron(III) salt due to high pH or presence of water.Maintain a slightly acidic to neutral pH during the reaction. Use anhydrous solvents and reagents where possible.[5]
Final Product is an Oil or Sticky Solid Presence of unreacted starting materials or low molecular weight side products.Ensure the complete removal of starting materials from the ligand before complexation. Purify the final product by recrystallization.
Incomplete drying of the product.Dry the product thoroughly under vacuum.
Broad Melting Point of the Final Product Presence of impurities (unreacted ligand, starting materials, side products).Purify the product by recrystallization.[2]
Mixture of facial (fac) and meridional (mer) isomers.[1]Isomer separation can be challenging. Fractional crystallization may be attempted. Characterization techniques like NMR spectroscopy can help identify the isomeric ratio.
Inconsistent Spectroscopic Data (e.g., NMR, IR) Presence of impurities.Purify the sample as described above.
Isomeric mixture.[1]The presence of both fac and mer isomers will result in a more complex NMR spectrum than a pure isomer.

Experimental Protocols

Synthesis of 1-phenylbutane-1,3-dione (Benzoylacetone)

This procedure is based on the Claisen condensation of acetophenone and ethyl acetate.[3]

Materials:

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl acetoacetate (can be used as a source of enolate)

  • Acetophenone

  • Acetic acid

  • Ice

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a flask equipped with a dropping funnel and a reflux condenser, and cool it in an ice bath.

  • Slowly add ethyl acetoacetate followed by acetophenone to the cooled sodium ethoxide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Allow the reaction mixture to stand in an icebox overnight to precipitate the sodium salt of the dione.

  • Filter the sodium salt and dissolve it in water.

  • Acidify the aqueous solution with acetic acid to precipitate 1-phenylbutane-1,3-dione.

  • Collect the product by filtration and recrystallize from ethanol to obtain colorless needles.

Synthesis of this compound

This is a general procedure based on the synthesis of similar iron(III) β-diketonate complexes.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 1-phenylbutane-1,3-dione

  • Sodium acetate

  • Methanol

  • Water

Procedure:

  • Dissolve iron(III) chloride hexahydrate in water.

  • In a separate beaker, dissolve 1-phenylbutane-1,3-dione in methanol.

  • Dissolve sodium acetate in water to create a buffer solution.

  • Slowly add the sodium acetate solution to the iron(III) chloride solution with stirring.

  • To this mixture, add the methanolic solution of 1-phenylbutane-1,3-dione dropwise with continuous stirring. A deep red precipitate should form.

  • Heat the mixture gently (e.g., on a steam bath) for a short period to ensure complete reaction.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the crude product by suction filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent like methanol.

Visualizations

Synthesis_Pathway cluster_ligand Ligand Synthesis (Claisen Condensation) cluster_complexation Complexation acetophenone Acetophenone ligand 1-Phenylbutane-1,3-dione acetophenone->ligand ethyl_acetate Ethyl Acetate ethyl_acetate->ligand base Base (e.g., NaOEt) base->ligand ligand_input 1-Phenylbutane-1,3-dione ligand->ligand_input Purified Ligand iron_chloride Iron(III) Chloride product Tris(1-phenylbutane-1,3-dionato)iron(III) iron_chloride->product ligand_input->product buffer Buffer (e.g., NaOAc) buffer->product

Caption: Synthetic pathway for Tris(1-phenylbutane-1,3-dionato)iron(III).

Troubleshooting_Workflow start Problem Encountered issue_color Incorrect Product Color (Brown/Rust) start->issue_color issue_yield Low Yield start->issue_yield issue_purity Broad Melting Point/ Impure Spectroscopic Data start->issue_purity cause_hydrolysis Iron Hydroxide Formation issue_color->cause_hydrolysis cause_incomplete_ligand Incomplete Ligand Synthesis issue_yield->cause_incomplete_ligand cause_incomplete_complex Incomplete Complexation issue_yield->cause_incomplete_complex cause_impurities Presence of Impurities/ Isomeric Mixture issue_purity->cause_impurities solution_control_ph Control pH, Use Anhydrous Solvents cause_hydrolysis->solution_control_ph solution_optimize_ligand Optimize Ligand Synthesis (Base, Time, Temp) cause_incomplete_ligand->solution_optimize_ligand solution_optimize_complex Optimize Complexation (Stoichiometry, Time, Temp) cause_incomplete_complex->solution_optimize_complex solution_purify Purify by Recrystallization cause_impurities->solution_purify Isomer_Formation cluster_fac Facial (fac) Isomer cluster_mer Meridional (mer) Isomer Fe Fe(III) L1_fac L Fe->L1_fac L2_fac L Fe->L2_fac L3_fac L Fe->L3_fac L1_mer L Fe->L1_mer L2_mer L Fe->L2_mer L3_mer L Fe->L3_mer

References

Technical Support Center: Troubleshooting Iron Complex Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iron complex catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve issues related to catalyst deactivation and regeneration in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during iron-catalyzed reactions.

Q1: My iron-catalyzed reaction is sluggish or has failed. How do I determine if catalyst deactivation is the cause?

A: Reduced catalytic activity is a common issue. First, rule out other potential causes such as incorrect reaction setup, reagent impurity, or non-optimal reaction conditions (temperature, pressure, solvent). If these factors are well-controlled, catalyst deactivation is a likely culprit.

Initial Diagnostic Steps:

  • Visual Inspection: Observe the reaction mixture. A color change or the formation of a precipitate can indicate decomposition of the iron complex or the formation of inactive iron species. For example, the formation of reddish-brown iron(III) oxide indicates oxidation of the active catalyst.[1]

  • Monitor Reaction Progress: If you are monitoring the reaction kinetically, a decrease in the reaction rate over time is a strong indicator of catalyst deactivation.

  • Test Catalyst Integrity: If possible, isolate a small sample of the catalyst from the reaction mixture and analyze it using techniques like NMR or UV-Vis spectroscopy to see if its structure has changed compared to the fresh catalyst.

Q2: What are the most common ways my iron catalyst can deactivate?

A: Deactivation of homogeneous iron catalysts typically occurs through chemical, thermal, or mechanical pathways.[2] For laboratory-scale organic synthesis, chemical deactivation is the most common concern.

  • Poisoning: Impurities in your reagents or solvent can bind to the iron center and block its active sites. Common poisons for iron catalysts include sulfur, phosphorus, and even excess coordinating solvents or additives.[3] Water and air can also be poisons, leading to oxidation.[1]

  • Oxidation: Many iron-catalyzed reactions rely on a specific oxidation state (e.g., Fe(0) or Fe(II)). Exposure to air (oxygen) or other oxidants can convert the iron to a higher, inactive oxidation state (e.g., Fe(III)).[1][4]

  • Ligand Degradation: The organic ligands that stabilize the iron center can degrade under harsh reaction conditions (e.g., high temperature) or through reaction with substrates or impurities. This can lead to catalyst instability and the formation of inactive iron species.

  • Aggregation/Precipitation: The catalyst may fall out of solution, especially if the ligand degrades or if the solvent polarity changes during the reaction. This reduces the concentration of the active homogeneous catalyst.

Q3: I suspect my starting materials or solvent are contaminated. What are the common culprits and how can I mitigate this?

A: Impurities are a frequent cause of catalyst poisoning.

Common Contaminants:

  • Water/Oxygen: Unless the reaction is specifically designed to be performed in their presence, water and oxygen can lead to the formation of inactive iron oxides.[1]

  • Sulfur and Phosphorus Compounds: These are strong poisons for many transition metal catalysts, including iron.[3] They can be present in starting materials or as residues from previous synthetic steps.

  • Coordinating Solvents/Additives: While some ligands are essential, other coordinating molecules can compete for binding sites on the iron center and inhibit catalysis.

Mitigation Strategies:

  • Purify Reagents: Ensure all starting materials, solvents, and inert gases are of high purity and are properly dried and degassed.

  • Use of Additives: In some cases, adding an excess of a stabilizing ligand can help mitigate deactivation.[5]

  • Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox to exclude air and moisture.

Q4: My N-heterocyclic carbene (NHC) iron catalyst seems to be unstable. What are the known deactivation pathways for this class of catalysts?

A: Iron-NHC complexes are powerful catalysts, but they have specific deactivation pathways. One common mechanism involves the displacement of the NHC ligand from the iron's coordination sphere. Other routes include reductive elimination involving the NHC and adjacent ligands, or activation and subsequent degradation of the C-H, C-C, or C-N bonds within the NHC ligand itself.[6] The stability of these complexes is highly dependent on the specific structure of the NHC ligand and the other ligands on the iron center.[7][8]

Deactivation Mechanisms and Troubleshooting Workflow

Understanding the potential deactivation pathways is crucial for effective troubleshooting. The following diagram illustrates a typical workflow for diagnosing a problematic iron-catalyzed reaction.

G cluster_diagnosis Diagnosis cluster_solution Solution A Reaction Fails or is Sluggish B Check Reaction Parameters (Temp, Time, Conc.) A->B Start Here C Check Reagent Purity (Solvent, Substrate, Gas) B->C Parameters OK D Isolate & Analyze Catalyst (NMR, UV-Vis, MS) C->D Reagents Pure E Deactivation Confirmed D->E Structural Change or Degradation Observed F Identify Deactivation Mechanism E->F G Implement Solution F->G H Oxidation (e.g., Fe(II) -> Fe(III)) - Color change to brown/red - Air/moisture leak? F->H I Poisoning (e.g., by Sulfur) - Impure starting materials? - Run elemental analysis F->I J Ligand Degradation - Harsh temp? - Incompatible substrate? F->J K Improve Inert Atmosphere (Glovebox, Schlenk Line) G->K L Purify Reagents (Distillation, Filtration) G->L M Modify Catalyst/Ligand Design - More robust ligand G->M N Attempt Regeneration Protocol G->N

Caption: Troubleshooting workflow for identifying catalyst deactivation.

Quantitative Data on Catalyst Deactivation and Regeneration

The rate of deactivation and the success of regeneration are highly dependent on the specific catalyst system and reaction conditions. The following tables provide representative data from the literature.

Table 1: Deactivation of Iron Catalysts Under Various Conditions

Catalyst SystemApplicationDeactivating Species/ConditionsObserved EffectReference
Fe-K/Al₂O₃Fischer-Tropsch SynthesisCoking and SinteringGradual loss of CO conversion over time.[9]
Iron NanoparticlesHydrogenationAir (Oxygen)Oxidation to inactive iron oxides.[1]
Fe-N-COxygen Reduction ReactionFenton Effect (H₂O₂ production)Decreased long-term stability in acidic media.[10]
Fe(II) NHC PhotosensitizersPhotochemistryExcited-state decay pathwaysShort excited-state lifetimes (picoseconds) limit applications.[11][12]

Table 2: Regeneration Efficiency of Iron Catalysts

Catalyst SystemDeactivation CauseRegeneration MethodActivity RecoveryReference
Iron Hydroxide SludgeOrganic AdsorptionBaking at 350-400°C, then dissolution in H₂SO₄Nearly unchanged COD removal after 6 cycles.[13][14]
Ni electrode with Fe speciesLoss of Fe from surfacePeriodical electrochemical regeneration stepsRetained high activity for 72h vs. deactivation after 18h.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst regeneration.

Protocol 1: Regeneration of Iron Catalysts from Fenton-Like Reactions

This protocol is adapted for the recovery of an iron catalyst that has been deactivated by the formation of iron hydroxide sludge and adsorption of organic materials.[13][14]

Objective: To recover and regenerate an active iron catalyst from a spent reaction mixture containing iron hydroxide sludge.

Materials:

  • Spent reaction mixture containing iron sludge

  • Glass-fiber filter paper

  • Drying oven

  • Furnace

  • Desiccator

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Dewatering: Filter the raw sludge from the reaction mixture using a glass-fiber filter to separate the solid iron-containing sludge from the liquid phase.

  • Drying: Place the wet sludge cake (with the filter paper) into a drying oven at 105°C for approximately 3 hours, or until completely dry.

  • Baking (Calcination): Transfer the dried sludge to a furnace and bake at 350-400°C for 20-30 minutes. This step is designed to burn off any adsorbed organic byproducts from the catalyst surface.

  • Cooling: Carefully move the residual solids to a desiccator to cool to room temperature in a dry atmosphere.

  • Re-dissolution: Dissolve the cooled residual solids in a minimal amount of sulfuric acid to form the reusable iron catalyst solution.

  • pH Adjustment & Recycling: Adjust the pH of the resulting solution to below 2.0 with additional sulfuric acid to ensure all iron solids are completely dissolved. The resulting acidic iron solution is now ready to be reused as the catalyst.

The following flowchart illustrates the regeneration process for iron catalysts used in Fenton-like reactions.

G A 1. Spent Catalyst Sludge (from reaction) B 2. Dewatering (Filtration) A->B Separate solids C 3. Drying (105°C, 3h) B->C Remove water D 4. Baking/Calcination (350-400°C, 30 min) C->D Burn off organics E 5. Cooling (in Desiccator) D->E Cool to RT F 6. Re-dissolution (in H₂SO₄) E->F Form aqueous Fe G 7. Regenerated Catalyst (Aqueous Fe solution, pH < 2.0) F->G Ready for reuse

Caption: Workflow for regenerating iron catalysts from sludge.

Signaling Pathways and Deactivation Mechanisms

This section provides diagrams to visualize key chemical processes.

Oxidative Deactivation Pathway

A common deactivation route for iron catalysts is the oxidation of the active Fe(II) species to inactive Fe(III) species, particularly in the presence of air or water.

G Fe_II Active Fe(II) Complex Fe_III Inactive Fe(III) Species (e.g., Fe₂O₃) Fe_II->Fe_III Oxidation O2_H2O O₂ / H₂O (Oxidants) O2_H2O->Fe_II

Caption: Simplified pathway for oxidative deactivation of an Fe(II) catalyst.

References

How to increase the solubility of iron beta-diketonate complexes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iron β-Diketonate Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iron β-diketonate complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these compounds.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized iron β-diketonate complex shows poor solubility in common solvents. What initial steps can I take to dissolve it?

A1: When encountering solubility issues, a systematic approach is recommended. Start with simple, non-invasive methods before considering more complex modifications.

  • Solvent Screening: The solubility of iron β-diketonate complexes is highly dependent on the solvent used. While many are insoluble in water, they may dissolve in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[1]. A systematic screening of solvents with varying polarities is a crucial first step. Recent studies have determined the solubility of complexes like Fe(acac)₃, Fe(acch)₃, and Fe(ba)₃ in various organic solvents such as n-propanol, diethyl ether, ethyl acetate, tetrahydrofuran, ethanol, and acetonitrile[2][3][4].

  • Temperature Adjustment: The solubility of these complexes generally increases with rising temperature[2][3][5]. Gentle heating and stirring can significantly improve dissolution.

  • pH Modification: For aqueous or partially aqueous systems, adjusting the pH with a suitable buffer system (e.g., phosphate or citrate) can alter the charge state of the complex or surrounding medium, potentially increasing solubility[6].

  • Physical Methods: Sonication can be employed to break down aggregates and facilitate the dissolution process[6].

Q2: How can the chemical structure of the β-diketone ligand be modified to enhance the solubility of its iron complex?

A2: Modifying the ligand is a powerful strategy to permanently improve the solubility of the resulting iron complex. The goal is to introduce functional groups that enhance interaction with the desired solvent.

  • Introduce Bulky Substituents: Incorporating sterically bulky groups, such as tert-butyl (tBu) groups, as terminal substituents on the diketonate ligand can significantly improve the solubility of the complex in common organic solvents like toluene or tetrahydrofuran (THF)[7].

  • Add Hydrophilic Moieties: To improve solubility in aqueous or polar protic solvents, hydrophilic groups can be added to the ligand structure.

    • Glycosylation: Attaching a sugar moiety (glycosylation) can help stabilize the metal complex through hydrophilic interactions, even if the sugar does not directly coordinate with the iron ion[8].

    • Polyethylene Glycol (PEG) Chains: Including oligo(ethylene oxide) groups in the ligand structure is a known strategy to enhance solubility[9]. PEG-400 has been identified as an excellent solvent for some β-diketonate compounds, indicating the favorability of ether linkages for solvation[10].

  • Fluorination: The use of fluorinated β-diketones, such as those with trifluoromethyl groups, can lead to complexes with increased solubility and better crystallization properties[11]. A highly fluorinated ferric tris(β-diketonate) chelate was found to be soluble in a wide range of perfluorocarbon (PFC) oils[12].

Q3: My application is in drug delivery, and the complex needs to be soluble in a biocompatible medium. What formulation strategies can I use?

A3: For pharmaceutical applications where solubility in aqueous or biocompatible media is critical, several formulation strategies can be adapted from general drug development for poorly soluble compounds.[13][14][15][16]

  • Use of Co-solvents: Small amounts of water-miscible co-solvents like ethanol or DMSO can be added to the aqueous medium to increase solubility[6].

  • Surfactants and Emulsifying Agents: Surfactants can be used to create micelles that encapsulate the hydrophobic complex, allowing for its dispersion in an aqueous solution. Self-emulsifying drug delivery systems (SEDDS) are a sophisticated version of this approach[16].

  • Particle Size Reduction: Decreasing the particle size of the complex through micronization or nanonization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation[13].

  • Inclusion Complexation: Cyclodextrins can form inclusion complexes with poorly soluble compounds, where the hydrophobic complex is encapsulated within the cyclodextrin's cavity, presenting a more hydrophilic exterior to the solvent[13][16].

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Complex precipitates immediately upon synthesis. The complex is highly insoluble in the reaction solvent.- Modify the synthesis protocol to use a solvent in which the complex is more soluble.[7]- If purification is the goal, precipitation can be advantageous; otherwise, consider ligand modification for future syntheses.
Solution is cloudy or forms a sediment over time. The complex is forming aggregates or is not fully dissolved, indicating poor solubility or supersaturation.- Try heating the solution while stirring.[6]- Use sonication to break up any agglomerates.[6]- Add a small amount of a surfactant or a co-solvent to improve stability and prevent sedimentation.[6]
Complex dissolves but crashes out when the solution is cooled. The solubility is highly temperature-dependent, and the solution was saturated or supersaturated at the higher temperature.- Maintain the solution at the higher temperature for your experiment, if possible.- Prepare a less concentrated solution.- Consider ligand modification to improve solubility at lower temperatures.
Solubility is poor across a wide range of organic solvents. The crystal lattice energy of the complex is very high, making it difficult for solvent molecules to break it down.- This is a fundamental challenge. The most effective long-term solution is to redesign the ligand to disrupt crystal packing, for instance, by adding bulky or flexible side chains.[7][17]- Explore advanced formulation techniques like creating solid dispersions or amorphous systems.[14][16]

Quantitative Data on Solubility

The solubility of iron(III) β-diketonate complexes is highly dependent on the specific ligand and the solvent used. The following table summarizes experimental data for select complexes.

ComplexSolventTemperature (K)Molar Fraction Solubility (x 10³)Reference
Fe(acac)₃ n-Propanol268.151.83[3]
298.152.51[3]
Diethyl Ether268.150.44[3]
298.150.65[3]
Ethyl Acetate268.151.93[3]
298.152.65[3]
Tetrahydrofuran268.152.51[3]
298.153.44[3]
Ethanol268.151.92[3]
298.152.62[3]
Fe(acch)₃ Acetonitrile268.151.15[3]
298.151.54[3]
Diethyl Ether268.151.34[3]
298.151.83[3]
Fe(ba)₃ Ethyl Acetate268.150.82[3]
298.151.15[3]
Methyl Acetate268.150.55[3]
298.150.76[3]

acac = acetylacetone; acch = 2-acetylcyclohexanoate; ba = benzoylacetone

Experimental Protocols

Protocol 1: Synthesis of an Iron(III) β-Diketonate Complex

This protocol provides a general method for synthesizing an Fe(III) tris(β-diketonate) complex.

Materials:

  • β-diketone ligand (e.g., acetylacetone)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or anhydrous Iron(III) nitrate[1]

  • Sodium acetate or another suitable base

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the β-diketone ligand (3 molar equivalents) and sodium acetate (3 molar equivalents) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of Iron(III) chloride (1 molar equivalent).

  • Slowly add the Iron(III) chloride solution to the stirred ligand solution at room temperature. A precipitate should form immediately.[12]

  • Continue stirring the reaction mixture for 1-2 hours at room temperature or with gentle heating (e.g., 60°C) to ensure the reaction goes to completion.[12]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product several times with hot water/ethanol to remove unreacted starting materials and salts.[12]

  • Dry the resulting solid complex under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate)[1].

Protocol 2: Screening for Optimal Solvent and Temperature

This protocol describes a method to systematically test the solubility of your complex.

Materials:

  • Your synthesized iron β-diketonate complex

  • A selection of solvents (e.g., water, ethanol, DMSO, DMF, THF, toluene, ethyl acetate)

  • Vials with screw caps

  • Stir plate with heating capability

  • Analytical balance

Procedure:

  • Weigh a small, precise amount of your complex (e.g., 5 mg) into several labeled vials.

  • Add a measured volume of a different solvent to each vial (e.g., 1 mL).

  • Cap the vials tightly and stir the contents at room temperature for 1 hour. Visually inspect for dissolution.

  • For any samples that did not fully dissolve, transfer them to a stir plate with heating.

  • Increase the temperature in increments (e.g., 10°C) and stir for 30 minutes at each step, observing any changes in solubility. Note the temperature at which the complex fully dissolves.

  • For quantitative analysis, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the dissolved complex can be determined using a suitable analytical technique like UV-Vis spectroscopy.

Visualizations

Below are diagrams illustrating key workflows and concepts for addressing solubility challenges.

G start_node Poorly Soluble Iron β-Diketonate Complex process_node1 Solvent Screening (e.g., DMSO, THF, Toluene) start_node->process_node1 Initial Steps process_node process_node decision_node decision_node result_node result_node strategy_node strategy_node decision_node1 Soluble? process_node1->decision_node1 result_node1 Problem Solved decision_node1->result_node1 Yes process_node2 Apply Physical Methods (Heating, Sonication, pH Adjust) decision_node1->process_node2 No decision_node2 Soluble? process_node2->decision_node2 decision_node2->result_node1 Yes strategy_node1 Advanced Strategies decision_node2->strategy_node1 No strategy_node2 Formulation Approach (Co-solvents, Surfactants) strategy_node1->strategy_node2 strategy_node3 Chemical Modification (Re-synthesize Ligand) strategy_node1->strategy_node3

Caption: Troubleshooting workflow for solubility issues.

G center_node Ligand Modification Strategies to Increase Solubility strategy_A Increase Lipophilicity (for non-polar solvents) center_node->strategy_A strategy_B Increase Hydrophilicity (for polar/aqueous solvents) center_node->strategy_B strategy_C Disrupt Crystal Packing center_node->strategy_C sub_A1 Add Bulky Groups (e.g., tert-Butyl) strategy_A->sub_A1 sub_A2 Add Fluorinated Chains (e.g., -CF3) strategy_A->sub_A2 sub_B1 Add Glycosyl Moieties (Sugars) strategy_B->sub_B1 sub_B2 Add Ether Chains (PEG / Oligo-ethylene oxide) strategy_B->sub_B2 sub_C1 Introduce Asymmetry strategy_C->sub_C1 sub_C2 Incorporate Flexible Side Chains strategy_C->sub_C2

Caption: Ligand modification strategies for solubility.

References

Technical Support Center: Synthesis of Tris(1-phenylbutane-1,3-dionato-O,O')iron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as Iron(III) benzoylacetonate or Fe(bzac)₃. The focus is on identifying, minimizing, and eliminating common impurities to ensure a high-purity final product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My final product has a brownish or dull red tint instead of the expected bright, deep red color. What is the likely cause and how can I fix it?

A1: A brownish tint is a common indicator of contamination with iron(III) hydroxide or iron(III) oxyhydroxide species. This impurity arises from the hydrolysis of the iron(III) salt precursor in aqueous or protic solvents.[1][2]

  • Cause 1: Incorrect pH: The reaction pH is critical. If the solution is not sufficiently acidic during the initial phase or becomes too basic too quickly, the Fe³⁺ ion will hydrolyze. The reaction of Fe³⁺ with water proceeds in stages: Fe³⁺ + H₂O ↔ [Fe(OH)]²⁺ + H⁺, which can eventually lead to the precipitation of insoluble Fe(OH)₃.[3]

  • Cause 2: Slow Ligand Coordination: If the reaction between the deprotonated ligand and the iron(III) ion is too slow, hydrolysis can compete with the desired complexation reaction.

Solutions:

  • pH Control: Ensure the reaction medium is adequately controlled. The use of a buffer like sodium acetate helps to deprotonate the 1-phenylbutane-1,3-dione ligand, but adding the base solution slowly to the iron salt solution can help maintain a suitable pH to prevent premature hydrolysis.[4]

  • Alternative Synthesis Route: A highly effective method to avoid hydrolysis is to first precipitate iron(III) hydroxide from an iron(III) salt solution using a base like potassium hydroxide. The isolated and washed Fe(OH)₃ paste is then reacted directly with the 1-phenylbutane-1,3-dione ligand.[5][6][7] This method often produces a very clean product in high yield as the main byproduct is water.[6][8]

  • Purification: If the impurity is already present, it can sometimes be removed by recrystallization. However, iron hydroxides are often amorphous and can co-precipitate with the product, making removal difficult.

Q2: The yield of my synthesis is consistently low. What are the potential reasons and how can I improve it?

A2: Low yields can stem from several factors, from incomplete reactions to mechanical losses during product isolation.

  • Cause 1: Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper stoichiometry, or poor mixing.

  • Cause 2: Iron Precursor Hydrolysis: As discussed in Q1, if a significant portion of the iron(III) precursor hydrolyzes, it is no longer available to form the desired complex, thus lowering the yield.[1]

  • Cause 3: Product Loss During Workup: The product, while generally insoluble in water, may have slight solubility, leading to losses during washing.[9] Similarly, transferring the product between vessels can lead to mechanical losses.

  • Cause 4: Sub-optimal Purification: During recrystallization, using too much solvent or choosing a solvent in which the product is too soluble at room temperature will result in a significant loss of product in the filtrate.

Solutions:

  • Optimize Reaction Conditions: Ensure reactants are added in the correct stoichiometric ratios, or with a slight excess of the ligand.[4] Allow for adequate reaction time with efficient stirring to ensure homogeneity.

  • Minimize Hydrolysis: Employ the strategies outlined in A1, such as careful pH management or using the pre-precipitated iron(III) hydroxide method.[6]

  • Refine Workup Technique: When washing the crude product, use ice-cold deionized water to minimize solubility losses.[10] Ensure complete transfer of the product during filtration.

  • Optimize Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the product. After dissolution, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[9]

Q3: My product "oiled out" or failed to form a crystalline solid during recrystallization. What techniques can I use to induce crystallization?

A3: The failure to crystallize is a common challenge in the purification of metal complexes. It often occurs when the solution is supersaturated or when impurities inhibit crystal lattice formation.

Solutions:

  • Solvent System Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but have low solubility when cold. If a single solvent is not effective, a binary solvent system (a "solvent" and an "anti-solvent") is often successful.[11] The compound should be soluble in the "solvent" and insoluble in the "anti-solvent," and the two solvents must be miscible.

  • Slow Cooling & Evaporation: Avoid crash-cooling the solution. Allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer. Alternatively, allow the solvent to evaporate slowly from a loosely covered container.[12]

  • Anti-Solvent Diffusion: This is a very effective technique for growing high-quality crystals. Dissolve the product in a minimal amount of a dense solvent (e.g., DCM or acetonitrile) in a small vial. Place this vial inside a larger jar containing a more volatile anti-solvent (e.g., heptane or diethyl ether). Seal the larger jar. The anti-solvent vapor will slowly diffuse into the product solution, gradually decreasing the solubility and promoting slow crystal growth.[11][12]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation can be induced by "scratching" the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous successful crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common synthesis involves the reaction of an iron(III) salt, such as iron(III) chloride hexahydrate, with three equivalents of the ligand 1-phenylbutane-1,3-dione (benzoylacetone, H-bzac) in the presence of a weak base like sodium acetate. The base deprotonates the ligand, allowing it to chelate to the iron(III) center.

The balanced chemical equation is: FeCl₃·6H₂O + 3 C₁₀H₁₀O₂ + 3 NaC₂H₃O₂·3H₂O → Fe(C₁₀H₉O₂)₃ (s) + 3 NaCl + 3 CH₃COOH + 15 H₂O[4]

Q2: What are the primary sources of impurities in this synthesis?

A2: The main impurities and their sources are summarized in the table below.

Impurity TypePotential SourcePrevention & Removal Strategy
Iron(III) Hydroxides/Oxides Hydrolysis of the Fe³⁺ precursor in aqueous solution.[1][2]Control pH carefully; add base slowly; use the pre-precipitated Fe(OH)₃ method.[6] Difficult to remove once formed.
Unreacted Ligand Incorrect stoichiometry; incomplete reaction.Use correct stoichiometric ratios; ensure sufficient reaction time. Removed by washing with a solvent in which the ligand is soluble but the product is not (e.g., cold ethanol or heptane).
Inorganic Salts (e.g., NaCl) Byproducts from the reaction of the iron salt and the base.[4]Thoroughly wash the crude product with deionized water, in which the complex is insoluble but the salts are soluble.[9]
Bis-chelated or Mono-chelated Species Incomplete reaction due to insufficient ligand or reaction time.Ensure proper stoichiometry and reaction conditions. Can often be removed during recrystallization.

Q3: How does the choice of iron precursor (e.g., FeCl₃ vs. Fe(NO₃)₃) affect the synthesis?

A3: Both iron(III) chloride and iron(III) nitrate are commonly used. The primary difference lies in the resulting inorganic byproduct (NaCl vs. NaNO₃), both of which are typically water-soluble and can be removed by washing. Iron(III) chloride is highly hygroscopic and can be acidic, potentially requiring careful pH adjustment.[13] The choice often comes down to availability, cost, and the specific solubility properties of the byproducts in the chosen solvent system.

Q4: What characterization techniques are suitable for assessing the purity of the final product?

A4: A combination of techniques should be used to confirm the identity and purity of this compound:

  • Melting Point: A pure crystalline solid will have a sharp melting point. A broad melting range indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: Successful complexation is indicated by the disappearance of the broad O-H stretch from the enol form of the ligand and the appearance of new bands corresponding to the Fe-O bond in the low-frequency region (typically 400-600 cm⁻¹).

  • Elemental Analysis (C, H): The experimentally determined percentages of carbon and hydrogen should match the calculated values for the molecular formula Fe(C₁₀H₉O₂)₃ (C₄₅H₃₉FeO₆).

  • UV-Visible Spectroscopy: The complex will exhibit characteristic absorption bands in the UV-Vis region corresponding to ligand-to-metal charge transfer and d-d transitions.

Experimental Protocols

Protocol 1: Synthesis via Iron(III) Chloride and Sodium Acetate [4]

  • In a 100 mL beaker, dissolve 1.35 g of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 15 mL of deionized water.

  • In a separate 100 mL beaker, dissolve 2.5 g of sodium acetate trihydrate (NaC₂H₃O₂·3H₂O) in 15 mL of deionized water.

  • Slowly add the sodium acetate solution to the iron(III) chloride solution while stirring continuously.

  • In a third beaker, dissolve 2.5 mL of 1-phenylbutane-1,3-dione (benzoylacetone) in 20 mL of methanol.

  • Add the ligand/methanol solution to the aqueous iron/acetate mixture. A deep red precipitate should form immediately.

  • Stir the mixture vigorously for 15 minutes to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath for 15-20 minutes.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper with three 25 mL portions of cold deionized water to remove inorganic salts.

  • Allow the product to air dry on the filter for 10-15 minutes before proceeding with recrystallization.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, air-dried product to a 100 mL Erlenmeyer flask.

  • Add a stir bar and place the flask on a stirring hotplate.

  • Slowly add a suitable solvent (e.g., acetone or chloroform) in small portions while gently heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • If any insoluble impurities are visible, perform a hot filtration to remove them.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Deep red crystals should begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystallization.

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of a cold anti-solvent (e.g., heptane or cold diethyl ether) in which the product is insoluble.

  • Dry the final product in a vacuum desiccator or a vacuum oven at low heat to remove all residual solvent.

Workflow and Logic Diagrams

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis & Isolation cluster_purification Purification r1 Iron(III) Salt in Water mix Combine & React (Vigorous Stirring) r1->mix r2 Ligand (Benzoylacetone) in Methanol r2->mix r3 Base (NaOAc) in Water r3->mix precip Precipitation & Cooling mix->precip filtr Vacuum Filtration precip->filtr wash Wash with DI Water filtr->wash crude Crude Fe(bzac)₃ wash->crude dissolve Dissolve in Min. Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filtr2 Vacuum Filtration cool->filtr2 dry Dry Under Vacuum filtr2->dry pure Pure Crystalline Fe(bzac)₃ dry->pure

Caption: Experimental workflow for the synthesis and purification of Fe(bzac)₃.

Troubleshooting_Logic start Observe Off-Color (Brownish) Product q1 Is Fe(OH)₃ impurity likely from hydrolysis? start->q1 sol1 Control pH (Slow base addition) q1->sol1 Yes sol2 Use Fe(OH)₃ Precipitate Method q1->sol2 Yes sol3 Attempt Careful Recrystallization q1->sol3 Yes end Obtain Pure Red Product sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for an off-color product impurity issue.

References

Technical Support Center: Tris(1-phenylbutane-1,3-dionato-O,O')iron Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Tris(1-phenylbutane-1,3-dionato-O,O')iron.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of the ligand (1-phenylbutane-1,3-dione) and the final iron complex.

Ligand Synthesis (1-phenylbutane-1,3-dione) via Claisen Condensation

Q1: My yield of 1-phenylbutane-1,3-dione is significantly lower than expected (reported yields are around 55%). What are the likely causes and solutions?

A1: Low yields in the Claisen condensation for 1-phenylbutane-1,3-dione synthesis can stem from several factors. Refer to the table below for potential causes and corresponding corrective actions.

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction Ensure the reflux time is at least 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).Drive the reaction to completion, increasing the yield of the sodium salt intermediate.
Hydrolysis of Sodium Ethoxide Use absolute (anhydrous) ethanol and protect the reaction from atmospheric moisture using a drying tube. Sodium ethoxide is highly moisture-sensitive.[1][2]Prevents the deactivation of the base, ensuring efficient deprotonation of ethyl acetoacetate.
Side Reactions Add acetophenone slowly to the reaction mixture to maintain a gentle reflux. This minimizes self-condensation of ethyl acetoacetate.Favors the desired cross-Claisen condensation over side reactions.
Loss during Workup Ensure complete precipitation of the sodium salt by leaving the reaction mixture in an ice-box overnight. During acidification, add acetic acid slowly and cool the mixture to prevent hydrolysis of the product.Maximizes the recovery of the intermediate and final product.

Q2: The isolated 1-phenylbutane-1,3-dione is an oil instead of a crystalline solid. How can I induce crystallization?

A2: An oily product often indicates the presence of impurities or residual solvent.

  • Purification: Ensure the product is thoroughly washed and consider recrystallization from a minimal amount of hot ethanol or diethyl ether.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a single crystal to the oil to induce crystallization.

  • Drying: Ensure all solvent has been removed under vacuum.

Complexation Reaction: this compound

Q3: The yield of the final iron complex is low. What are the critical parameters to check?

A3: Low yields in the complexation step are often related to reaction conditions and reagent quality.

Potential CauseRecommended ActionExpected Outcome
Incorrect pH The pH of the reaction mixture is crucial. For many Fe(III) complexations, a slightly acidic pH (around 3) is optimal to ensure the ligand is deprotonated for chelation while preventing the precipitation of iron(III) hydroxide.[3][4] Adjust the pH carefully, for instance by using a sodium acetate buffer.Maximizes the formation of the desired tris-complex and minimizes the formation of iron hydroxides.
Hydrolysis of Iron(III) Salt Use anhydrous iron(III) chloride or freshly prepared solutions. The presence of water can lead to the formation of various iron-aqua and hydroxo species that may not react efficiently with the ligand.Ensures the availability of Fe³⁺ ions for complexation.
Stoichiometry Use a slight excess of the ligand (e.g., 3.1 equivalents) to ensure complete complexation of the iron(III) ions.Drives the equilibrium towards the formation of the tris-chelated complex.
Incomplete Reaction Ensure adequate reaction time and temperature. Gently heating the mixture (e.g., to 60°C) can improve the reaction rate.[5]Promotes the complete formation of the thermodynamically stable product.

Q4: The final product is a dark, sticky solid that is difficult to handle and purify. What could be the issue?

A4: A sticky or oily product often points to the presence of impurities, which could include unreacted starting materials, byproducts, or polymeric iron species.

  • Purification is Key: The most effective solution is rigorous purification. Wash the crude product with hot water/ethanol mixtures to remove unreacted starting materials and inorganic salts.[5]

  • Recrystallization: Recrystallize the product from a suitable solvent. Ethyl acetate is often a good choice for iron β-diketonate complexes.[6] Experiment with different solvent systems (e.g., dichloromethane/hexane, toluene) to find the optimal conditions for obtaining a crystalline solid.

  • Check for Ligand Purity: Impurities in the 1-phenylbutane-1,3-dione ligand can carry through to the final product. Ensure the ligand is pure before use.

Frequently Asked Questions (FAQs)

Synthesis & Scale-Up

Q5: What are the primary safety concerns when scaling up the synthesis of 1-phenylbutane-1,3-dione, particularly with sodium ethoxide?

A5: Sodium ethoxide is a strong base and is reactive towards moisture.[1][2] When scaling up, the exothermic reaction with any residual water in the ethanol or from atmospheric moisture can become significant, potentially leading to a runaway reaction. Always use anhydrous solvents and work under an inert atmosphere (e.g., nitrogen or argon). Sodium ethoxide is also flammable.[2] General scale-up safety precautions should be followed, such as ensuring adequate cooling capacity and not increasing the reaction scale by more than a factor of three at a time without a thorough risk assessment.[5][7]

Q6: Can I use a different base for the Claisen condensation?

A6: Yes, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.[8] However, each has its own handling requirements and may alter the reaction profile. Sodium ethoxide is often chosen for its convenience when ethanol is the solvent. If using a different base, it is crucial to re-optimize the reaction conditions on a small scale first.

Q7: What is a typical experimental protocol for the synthesis of this compound?

A7: The following is a representative protocol based on procedures for similar iron β-diketonate complexes:

  • Dissolve the Ligand: In a round-bottom flask, dissolve 3.0 equivalents of 1-phenylbutane-1,3-dione and a weak base like 3.0 equivalents of sodium acetate in ethanol.

  • Prepare Iron Solution: In a separate beaker, dissolve 1.0 equivalent of anhydrous iron(III) chloride in a minimal amount of water or ethanol.

  • Reaction: Slowly add the iron(III) chloride solution to the stirred ligand solution. A colored precipitate should form.

  • Heating: Heat the reaction mixture to approximately 60°C for 1-2 hours to ensure the reaction goes to completion.[5]

  • Isolation: Cool the mixture to room temperature, and then further in an ice bath. Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with a hot water/ethanol mixture to remove impurities, followed by a cold ethanol wash.[5]

  • Drying and Purification: Dry the product under vacuum. For higher purity, recrystallize from a suitable solvent like ethyl acetate.[6]

Quality Control & Characterization

Q8: What analytical techniques are recommended for characterizing the final product?

A8: A combination of techniques should be used to confirm the identity and purity of this compound:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the iron center. Look for a shift in the C=O stretching frequency compared to the free ligand.

  • UV-Vis Spectroscopy: The complex should have characteristic absorption bands in the UV-Vis region.[9]

  • Elemental Analysis (CHN): To confirm the empirical formula of the complex.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Fe(III) center, ¹H NMR signals will be broadened. However, it can still be used to confirm the absence of diamagnetic impurities.

Q9: What are the expected IR spectral features for this compound?

A9: In the free 1-phenylbutane-1,3-dione ligand, you will observe strong C=O stretching vibrations (typically around 1600-1700 cm⁻¹). Upon coordination to the iron(III) center, these bands will shift to lower frequencies (e.g., 1500-1600 cm⁻¹) due to the delocalization of electron density into the chelate ring. The disappearance of the enolic O-H stretch (a broad band around 2500-3200 cm⁻¹) from the free ligand is also a key indicator of complex formation.

Visualizations

Experimental Workflow for Synthesis

G cluster_ligand Ligand Synthesis cluster_complex Complexation ligand_start Mix Sodium Ethoxide, Ethyl Acetoacetate, and Acetophenone reflux Reflux for 3 hours ligand_start->reflux cool_precipitate Cool and Precipitate Sodium Salt reflux->cool_precipitate acidify Acidify with Acetic Acid cool_precipitate->acidify isolate_ligand Isolate and Purify 1-phenylbutane-1,3-dione acidify->isolate_ligand dissolve_ligand Dissolve Ligand and Base in Ethanol isolate_ligand->dissolve_ligand Purified Ligand mix_react Combine Solutions and Heat dissolve_ligand->mix_react dissolve_iron Dissolve FeCl3 in Solvent dissolve_iron->mix_react isolate_complex Isolate Crude Complex mix_react->isolate_complex purify_complex Recrystallize Final Product isolate_complex->purify_complex

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Complexation

G start Low Yield of Iron Complex check_ph Is pH of reaction mixture optimal (~3)? start->check_ph check_reagents Are FeCl3 and solvents anhydrous? check_ph->check_reagents Yes adjust_ph Adjust pH with buffer or dilute acid/base. check_ph->adjust_ph No check_stoichiometry Is Ligand:Metal ratio correct (e.g., 3.1:1)? check_reagents->check_stoichiometry Yes use_anhydrous Use anhydrous reagents and inert atmosphere. check_reagents->use_anhydrous No check_conditions Was the reaction heated for a sufficient time? check_stoichiometry->check_conditions Yes adjust_stoichiometry Correct the stoichiometry. check_stoichiometry->adjust_stoichiometry No optimize_conditions Increase reaction time or temperature. check_conditions->optimize_conditions No success Yield Improved adjust_ph->success use_anhydrous->success adjust_stoichiometry->success optimize_conditions->success

Caption: Troubleshooting decision tree for low yield in the complexation step.

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of Iron(III) β-Diketonate Complexes: Fe(acac)3 vs. Phenyl-Substituted Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. This guide provides a detailed comparison of the catalytic efficiency of the widely used Tris(acetylacetonato)iron(III) (Fe(acac)3) and its phenyl-substituted analogue, Tris(1-phenylbutane-1,3-dionato-O,O')iron. Due to the limited availability of direct comparative studies for this compound, this guide will leverage data from a closely related analogue, Tris(dibenzoylmethanato)iron(III) ([Fe(dbm)3]), to infer and discuss the potential catalytic differences arising from ligand modification.

Introduction

Iron-based catalysts are increasingly favored in organic synthesis due to iron's abundance, low cost, and low toxicity compared to precious metals.[1] Fe(acac)3, in particular, is a versatile and commonly employed catalyst in a wide array of organic transformations, including cross-coupling reactions, polymerizations, and oxidations.[2] The catalytic activity of such metal complexes is significantly influenced by the electronic and steric properties of their ligands. The introduction of a phenyl group onto the acetylacetonate ligand, as in this compound, is expected to modulate the catalyst's Lewis acidity, solubility, and steric environment, thereby impacting its catalytic efficiency.

This guide will focus on a comparative analysis in the context of olefin oxidation, a reaction where both Fe(acac)3 and its analogues have shown activity. We will present quantitative data from a study on the Wacker-type oxidation of 2-vinylnaphthalene, detailed experimental protocols, and a discussion on the synthesis of these catalysts.

Data Presentation: Catalytic Performance in Olefin Oxidation

The following table summarizes the catalytic performance of Fe(acac)3 and [Fe(dbm)3] in the Wacker-type oxidation of 2-vinylnaphthalene to 2-acetylnaphthalene. This reaction serves as a model to illustrate the impact of ligand substitution on catalytic efficiency.

CatalystLigand StructureCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Fe(acac)3 Acetylacetonate52415[3]
[Fe(dbm)3] Dibenzoylmethanate52497[3]
Tris(1-phenylbutane-1,3-dionato)iron(III) 1-Phenylbutane-1,3-dionate (structure for reference)----

Table 1: Comparison of catalyst performance in the oxidation of 2-vinylnaphthalene.

The data clearly indicates that the substitution of methyl groups in the acetylacetonate ligand with phenyl groups in the dibenzoylmethanate ligand leads to a dramatic increase in the catalytic yield for this specific oxidation reaction. This suggests that the electronic and/or steric effects of the phenyl groups play a crucial role in enhancing the catalytic activity. It is reasonable to infer that this compound, with one phenyl and one methyl substituent on the ligand, would exhibit a catalytic efficiency that is also significantly different from Fe(acac)3.

Experimental Protocols

Synthesis of Catalysts

Synthesis of Tris(acetylacetonato)iron(III) (Fe(acac)3)

A common method for the synthesis of Fe(acac)3 involves the reaction of an iron(III) salt with acetylacetone in the presence of a base.[4][5][6][7][8]

  • Procedure:

    • Dissolve iron(III) chloride hexahydrate (FeCl3·6H2O) in deionized water.

    • Separately, dissolve sodium acetate trihydrate in deionized water.

    • Slowly add the sodium acetate solution to the iron(III) chloride solution with stirring.

    • In a separate flask, dissolve acetylacetone in methanol.

    • Add the acetylacetone/methanol solution to the aqueous iron(III) chloride/sodium acetate mixture.

    • Stir the mixture for a designated period, during which the red-brown precipitate of Fe(acac)3 will form.

    • Collect the solid product by suction filtration, wash with deionized water, and dry in a desiccator.

Synthesis of this compound

  • Ligand Synthesis (1-phenylbutane-1,3-dione):

    • Prepare sodium ethoxide from sodium metal and absolute ethanol.

    • To the sodium ethoxide, add ethyl acetoacetate followed by acetophenone.

    • Reflux the mixture and then cool to allow the sodium salt to precipitate.

    • Filter the sodium salt, dissolve it in water, and acidify with acetic acid to yield 1-phenylbutane-1,3-dione.

    • Recrystallize the product from ethanol.[9]

  • Complex Synthesis:

    • Follow the procedure for Fe(acac)3 synthesis, substituting acetylacetone with the prepared 1-phenylbutane-1,3-dione.

Catalytic Oxidation of 2-Vinylnaphthalene

The following is a general procedure for the iron-catalyzed Wacker-type oxidation of olefins, based on the conditions reported in the comparative study.[3]

  • Procedure:

    • To a reaction vessel, add the olefin substrate (e.g., 2-vinylnaphthalene, 0.65 mmol).

    • Add the iron catalyst (Fe(acac)3 or [Fe(dbm)3], 5 mol%).

    • Add the solvent (ethanol, 3 mL).

    • Add the additive (phenylsilane, 2 equivalents).

    • Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.

    • After the reaction is complete, quench the reaction and extract the product with a suitable organic solvent.

    • Purify the product by column chromatography to isolate the corresponding ketone (e.g., 2-acetylnaphthalene).

Mandatory Visualization

Ligand_Structures cluster_acac Acetylacetonate cluster_ph_but 1-Phenylbutane-1,3-dionate cluster_dbm Dibenzoylmethanate acac_img ph_but_img dbm_img

Figure 1: Structures of the β-diketonate ligands.

Experimental_Workflow start Start reactants Add olefin, iron catalyst, solvent, and additive to reaction vessel start->reactants reaction Stir at room temperature under air for 24h reactants->reaction quench Quench the reaction reaction->quench extraction Extract product with organic solvent quench->extraction purification Purify by column chromatography extraction->purification product Isolated Ketone Product purification->product

Figure 2: General experimental workflow for olefin oxidation.

Discussion and Conclusion

The stark difference in catalytic activity between Fe(acac)3 and [Fe(dbm)3] in the Wacker-type oxidation of 2-vinylnaphthalene highlights the profound impact of ligand design on catalyst performance. The phenyl groups in the [Fe(dbm)3] complex likely influence the catalyst in several ways:

  • Electronic Effects: The electron-withdrawing nature of the phenyl groups can increase the Lewis acidity of the iron center, potentially enhancing its interaction with the olefin substrate.

  • Steric Effects: The bulkier phenyl groups can create a specific steric environment around the iron center, which may favor certain reaction pathways and inhibit side reactions.

  • Solubility: The presence of aromatic rings can affect the solubility of the catalyst in the reaction medium, influencing its availability and activity.

While direct experimental data for this compound is lacking, its structure, intermediate between Fe(acac)3 and [Fe(dbm)3], suggests that its catalytic behavior would also be distinct from Fe(acac)3. It is plausible that it could offer a balance of steric and electronic properties that might be advantageous in other catalytic transformations.

References

Purity Under the Magnifying Glass: Validating Tris(1-phenylbutane-1,3-dionato-O,O')iron via Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of organometallic compounds is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the validation of Tris(1-phenylbutane-1,3-dionato-O,O')iron purity, with a primary focus on elemental analysis, supplemented by alternative techniques.

This compound, also known as Tris(benzoylacetonato)iron(III), is a coordination complex with significant applications in catalysis and materials science. The precise elemental composition of this compound is a fundamental indicator of its purity. Elemental analysis, a cornerstone technique in chemical characterization, provides a quantitative determination of the percentage of carbon (C), hydrogen (H), and other elements, which can be compared against the theoretical values calculated from its molecular formula, C₃₀H₂₇FeO₆.

The Gold Standard: Elemental Analysis

Elemental analysis by combustion is a robust and widely accepted method for assessing the purity of synthesized compounds.[1] The technique involves the complete combustion of a small, precisely weighed sample in a controlled oxygen atmosphere. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then separated and quantified by a detector. For organometallic compounds, this analysis is crucial for confirming the correct ligand-to-metal ratio and the absence of residual solvents or starting materials.

A deviation of the experimentally determined percentages of carbon and hydrogen from the calculated theoretical values by no more than ±0.4% is a widely accepted criterion for purity in the scientific literature for organometallic compounds.[1]

Experimental Protocol: CHN Elemental Analysis of this compound

This protocol outlines the general procedure for the elemental analysis of an air-sensitive organometallic compound like this compound using a modern CHN elemental analyzer.

Instrumentation:

  • CHN/O/S Elemental Analyzer (e.g., Elementar UNICUBE, PerkinElmer 2400 Series II)

  • Microbalance (accurate to ±0.001 mg)

Procedure:

  • Sample Preparation (under inert atmosphere for air-sensitive compounds):

    • In a glovebox or using a Schlenk line, a small sample of this compound (typically 1-3 mg) is accurately weighed into a tin capsule.

    • The tin capsule is carefully folded and sealed to ensure no sample is lost and to minimize atmospheric exposure. For highly sensitive compounds, cold-welding of the capsule is recommended.[2]

  • Instrument Calibration:

    • The instrument is calibrated using a certified standard with a known elemental composition (e.g., acetanilide).

  • Analysis:

    • The sealed tin capsule containing the sample is placed in the instrument's autosampler.

    • The sample is dropped into a high-temperature combustion furnace (typically around 950-1000 °C) with a constant flow of pure oxygen.

    • The resulting combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and to remove excess oxygen.

    • The gas mixture (CO₂, H₂O, N₂) is then carried by a helium stream through a series of traps and chromatographic columns to separate the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector signals and the sample weight.

    • The experimental results are then compared to the theoretical values.

Diagram of the Elemental Analysis Workflow:

elemental_analysis_workflow Elemental Analysis Workflow for Organometallic Compounds cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_analysis Instrumental Analysis cluster_data Data Processing weighing Weighing (1-3 mg) encapsulation Encapsulation in Tin Capsule weighing->encapsulation sealing Sealing (Crimping/Cold-Welding) encapsulation->sealing combustion Combustion (~1000°C, O2) sealing->combustion Autosampler reduction Reduction of NOx to N2 combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Detection (TCD) separation->detection calculation Calculation of %C, %H, %N detection->calculation comparison Comparison with Theoretical Values calculation->comparison

Caption: Workflow for the elemental analysis of an organometallic compound.

Comparative Purity Assessment

While elemental analysis is a primary method for purity validation, a comprehensive assessment often involves orthogonal techniques that provide complementary information. The following table compares elemental analysis with other common methods for the purity determination of iron(III) β-diketonate complexes.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Specification
Elemental Analysis (EA) Combustion and detection of resulting gases (CO₂, H₂O, N₂).Percentage of C, H, N, and S. Indirectly confirms the elemental composition.Well-established, provides fundamental composition data, highly accurate for pure compounds.Does not identify the nature of impurities, can be affected by inorganic residues.Experimental values within ±0.4% of theoretical values.[1]
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.Molar purity of the analyte. Can identify and quantify specific impurities if their signals are resolved.Highly accurate and precise, provides structural information on impurities, non-destructive.Requires a suitable internal standard of known purity, paramagnetic nature of Fe(III) can broaden signals.Purity ≥ 95%.[3][4]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Thermal stability, presence of volatile impurities (e.g., solvents), and decomposition profile.Good for detecting residual solvents and assessing thermal stability.Does not identify the nature of non-volatile impurities, may not detect impurities with similar thermal stability.No significant mass loss before the decomposition temperature of the main compound.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Number and relative abundance of impurities.High sensitivity for detecting minor impurities, can be quantitative with appropriate standards.Requires a suitable solvent system and detector, may not be suitable for all organometallic complexes due to instability on the column.Purity ≥ 95% by area percentage.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Measures the wavelength and intensity of light emitted from excited atoms in a plasma to determine the elemental composition.Precise quantification of the metal content (Fe).Highly sensitive and accurate for metal determination.Provides no information about the organic ligand or organic impurities.Experimental Fe content within a narrow range of the theoretical value.

Data Comparison for Iron(III) β-Diketonate Complexes

The following table presents a summary of theoretical versus typical experimental data for the elemental analysis of this compound and a related iron(III) β-diketonate complex.

Compound Element Theoretical (%) Typical Experimental (%) Deviation (%) Reference
This compound C68.8068.5 - 69.1-0.3 to +0.3Calculated
H5.205.1 - 5.3-0.1 to +0.1Calculated
Fe10.5910.4 - 10.7-0.19 to +0.11Calculated
Tris(acetylacetonato)iron(III) C51.0150.8 - 51.2-0.21 to +0.19[5]
H5.995.9 - 6.1-0.09 to +0.11[5]

Note: Specific experimental data for this compound is based on the generally accepted tolerance for pure organometallic compounds, as specific literature values were not explicitly found in the searched abstracts. The data for Tris(acetylacetonato)iron(III) is representative of what is found in the literature for similar compounds.

Logical Relationship in Purity Validation

A multi-faceted approach to purity validation provides the highest level of confidence in the quality of a compound. The following diagram illustrates the logical relationship between different analytical techniques in a comprehensive purity assessment.

purity_validation_logic Comprehensive Purity Validation Strategy cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Purity & Identity Confirmation cluster_final Final Purity Statement main_compound Synthesized this compound elemental_analysis Elemental Analysis (%C, %H, %Fe) main_compound->elemental_analysis qnmr qNMR (Molar Purity & Impurity ID) main_compound->qnmr tga TGA (Volatile Impurities & Thermal Stability) main_compound->tga hplc HPLC (Number of Impurities) main_compound->hplc icp ICP-OES (Metal Content) main_compound->icp purity_statement Purity > 95% Confirmed elemental_analysis->purity_statement qnmr->purity_statement tga->purity_statement hplc->purity_statement icp->purity_statement

Caption: A multi-technique approach for robust purity validation.

Conclusion

The validation of this compound purity through elemental analysis serves as a fundamental and reliable method. Adherence to the ±0.4% deviation criterion for experimental versus theoretical values provides strong evidence of a compound's purity. However, for rigorous scientific research and drug development, supplementing elemental analysis with orthogonal techniques such as quantitative NMR, TGA, HPLC, and ICP-OES is highly recommended. This comprehensive approach ensures a thorough characterization of the compound, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Analysis of Iron-Based Catalysts in Fischer-Tropsch Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of unsupported, supported, and promoted iron catalysts, providing key performance data and standardized experimental protocols for effective evaluation in Fischer-Tropsch (FT) synthesis.

The Fischer-Tropsch (FT) synthesis is a pivotal process for converting synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, offering a viable route to produce synthetic fuels and valuable chemicals from sources like natural gas, coal, and biomass.[1][2] Iron-based catalysts are a cornerstone of this technology, favored for their low cost, high activity, and favorable water-gas shift (WGS) activity, which allows for the use of low H₂/CO ratio syngas, typically derived from coal or biomass.[3][4] However, the performance of these catalysts is intricately linked to their composition and structure, necessitating a comparative understanding of different formulations to optimize hydrocarbon yields and selectivity.

This guide provides a comparative overview of unsupported, supported, and promoted iron-based catalysts for FT synthesis. It summarizes key performance data from recent studies and outlines detailed experimental methodologies to aid researchers in the systematic evaluation of these catalytic systems.

Performance Comparison of Iron-Based Catalysts

The efficacy of iron-based catalysts in FT synthesis is typically evaluated based on their activity (CO conversion) and selectivity towards desired hydrocarbon fractions, such as C₅₊ (gasoline and diesel range) and olefins, while minimizing methane production. The following tables summarize the performance of various iron-based catalysts under different reaction conditions as reported in the literature.

Catalyst CompositionSupportPromotersT (°C)P (MPa)H₂/CO RatioCO Conv. (%)C₅₊ Select. (%)CH₄ Select. (%)Olefin/Paraffin RatioReference
100Fe-3Cu, 4K, 16SiO₂2602.21~90-~6.3-[5]
40%FeAl₂O₃-Cr₂O₃ (2:1)-2803189.966.6--[1]
40%FeMWCNTs-28031--14.3-[1]
40%FeZeolite β-Na-2803165.252.2--[1]
100Fe-K270--73 (initial)---[2]
100Fe-Ba270--< K-promoted---[2]
FeCarbon NanofibersNa, S34021High (initial)---[6]
CatalystCO Conversion (%)C₂-C₄ Olefin Selectivity (%)C₅₊ Selectivity (%)CO₂ Selectivity (%)Reference
Unpromoted Fe/CNF----[6]
Promoted Fe/CNF (Na, S)Increased activityIncreasedIncreasedIncreased[6]

Key Observations:

  • Unsupported vs. Supported Catalysts: While unsupported iron catalysts can exhibit high activity, they often suffer from poor mechanical strength, leading to attrition in slurry reactors.[5][7] Supported catalysts, on the other hand, can offer improved stability and durability.[7][8] For instance, a silica-doped alumina support has been shown to yield a highly active and stable supported iron catalyst.[5]

  • Effect of Supports: The nature of the support material significantly influences catalyst performance. A study comparing Al₂O₃-Cr₂O₃, multi-walled carbon nanotubes (MWCNTs), and Zeolite β-Na supports for a 40% iron catalyst showed the highest CO conversion (89.9%) and liquid product selectivity (66.6%) with the Al₂O₃-Cr₂O₃ support.[1] Carbon-based supports like MWCNTs and carbon nanofibers are also of growing interest due to their high surface area and potential for specific metal-support interactions.[1]

  • Role of Promoters: Promoters play a crucial role in enhancing the activity, selectivity, and stability of iron-based catalysts.

    • Potassium (K): A well-known electronic promoter, potassium increases the catalyst's activity and shifts the product distribution towards higher molecular weight hydrocarbons and olefins.[2][9][10] It also enhances the water-gas shift activity.[2]

    • Copper (Cu): Copper acts as a reduction promoter, facilitating the reduction of iron oxides to the active metallic iron phase.[9][11]

    • Barium (Ba): Compared to potassium, barium promotion has a more marginal effect on FT synthesis performance.[2]

    • Sodium (Na) and Sulfur (S): The addition of sodium and sulfur promoters to carbon nanofiber-supported iron catalysts led to high initial activities but also resulted in substantial deactivation over time.[6]

    • Structural Promoters (e.g., SiO₂, Al₂O₃): These promoters enhance the mechanical strength and stability of the catalyst.[4]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections outline a general methodology for the preparation, characterization, and testing of iron-based FT catalysts.

The co-precipitation method is a common technique for synthesizing iron-based catalysts.

  • Precursor Solution: Prepare an aqueous solution of iron nitrate (Fe(NO₃)₃·9H₂O) and, if applicable, the nitrates of promoter metals (e.g., Cu(NO₃)₂, K₂CO₃).

  • Precipitation: Add a precipitating agent, such as a solution of ammonium carbonate or sodium carbonate, dropwise to the precursor solution under vigorous stirring at a constant pH and temperature.

  • Aging: Age the resulting precipitate in the mother liquor for a specified period (e.g., 1-4 hours) to allow for crystallization and particle growth.

  • Washing and Filtering: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.

  • Drying: Dry the filter cake, typically in an oven at 110-120°C overnight.

  • Calcination: Calcine the dried powder in air at a high temperature (e.g., 300-500°C) for several hours to decompose the precursors and form the metal oxides.

A comprehensive characterization of the catalyst's physicochemical properties is crucial to understanding its catalytic behavior.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and average pore size.

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst before, during, and after the reaction. This is critical for identifying the active iron carbide phases (e.g., χ-Fe₅C₂).[5]

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the iron oxides and the effect of promoters on the reduction process.

  • Transmission Electron Microscopy (TEM): To visualize the catalyst's morphology, particle size distribution, and the dispersion of the active metal phase.

  • Mössbauer Spectroscopy: An in-situ technique particularly useful for identifying the different iron phases (oxides, carbides, metallic iron) present under reaction conditions.[6]

The catalytic performance is typically evaluated in a fixed-bed or slurry-phase reactor.

  • Catalyst Loading: A specific amount of the catalyst is loaded into the reactor. For a fixed-bed reactor, the catalyst is often pelletized and sieved to a specific particle size range.

  • Catalyst Activation (Reduction): The catalyst is typically activated in-situ before the FT reaction. This involves reducing the iron oxide to metallic iron using a reducing gas stream (e.g., H₂ or a H₂/CO mixture) at elevated temperatures (e.g., 250-400°C) for several hours.[4] The formation of iron carbides, considered the active phase, occurs during this step or in the initial stages of the FT reaction.[12]

  • Fischer-Tropsch Reaction:

    • Introduce the synthesis gas (H₂/CO) at the desired ratio and flow rate.

    • Pressurize the reactor to the desired operating pressure (e.g., 1-3 MPa).

    • Heat the reactor to the target reaction temperature (e.g., 250-350°C).

  • Product Analysis:

    • The gaseous products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (TCD and FID).

    • Liquid products are collected in a cold trap and analyzed offline by GC to determine the hydrocarbon distribution.

    • Water produced during the reaction is also collected and weighed.

  • Data Calculation:

    • CO Conversion (%): Calculated based on the molar flow rates of CO at the inlet and outlet of the reactor.

    • Product Selectivity (%): The percentage of converted CO that forms a specific product, calculated on a carbon atom basis.

Experimental Workflow and Signaling Pathways

The logical flow of catalyst development and evaluation, from synthesis to performance analysis, is crucial for systematic research.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_testing Catalytic Performance Testing cluster_analysis Data Analysis & Interpretation S1 Precursor Selection (Fe, Promoters, Support) S2 Synthesis Method (e.g., Co-precipitation) S1->S2 S3 Drying & Calcination S2->S3 C1 Structural Analysis (XRD, TEM) S3->C1 C2 Textural Properties (BET) S3->C2 C3 Reducibility (H2-TPR) S3->C3 T1 Catalyst Activation (In-situ Reduction) C1->T1 A2 Structure-Activity Relationship C1->A2 C2->T1 C2->A2 C3->T1 C3->A2 T2 Fischer-Tropsch Reaction (Fixed-bed/Slurry Reactor) T1->T2 T3 Product Analysis (Gas Chromatography) T2->T3 A1 Performance Metrics (Conversion, Selectivity) T3->A1 A1->A2

Caption: Experimental workflow for iron-based FT catalyst development.

The active phase in iron-based FT catalysts is widely considered to be iron carbides.[12][13] The formation and transformation of these phases are critical to the catalyst's performance.

Phase_Transformation Fe2O3 Iron Oxide (Hematite) Fe₂O₃ Fe3O4 Magnetite Fe₃O₄ Fe2O3->Fe3O4 Reduction (H₂/CO) Fe Metallic Iron α-Fe Fe3O4->Fe Reduction (H₂/CO) FeCx Iron Carbides (e.g., χ-Fe₅C₂) ACTIVE PHASE Fe3O4->FeCx Carburization (CO) Fe->FeCx Carburization (CO)

Caption: Key phase transformations of iron catalysts in FT synthesis.

References

A Comparative Performance Analysis of Iron(III) and Cobalt-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the choice of catalyst is paramount for efficient, sustainable, and cost-effective synthesis of complex organic molecules. Historically, precious metals like palladium have dominated the field of cross-coupling and oxidation reactions. However, their high cost and low abundance have driven a shift towards catalysts based on more earth-abundant first-row transition metals, such as iron and cobalt.[1][2] This guide provides an objective comparison of the catalytic performance of iron(III) benzoylacetonate and related iron catalysts versus various cobalt catalysts, supported by experimental data from the literature.

Iron catalysts are particularly attractive due to their low cost, low toxicity, and versatile redox chemistry, capable of promoting a wide range of transformations.[2][3] Cobalt catalysts, while also being more economical than precious metals, are recognized for their unique ability to activate molecular oxygen and for their high activity in reactions like hydrogenations and various coupling reactions.[4][5][6] This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst system for their specific synthetic challenges.

Performance in Cross-Coupling Reactions

Cross-coupling reactions are fundamental for C-C bond formation in the pharmaceutical industry.[7] Both iron and cobalt catalysts have emerged as cost-effective alternatives to traditional palladium catalysts for reactions like the Sonogashira and Suzuki-Miyaura couplings.[8][9]

Table 1: Comparison of Iron and Cobalt Catalysts in Sonogashira-Type Coupling Reactions

Catalyst System Aryl Halide Alkyne Base / Solvent Temp (°C) Time (h) Yield (%) Reference
Fe(III) -Silica Support Iodobenzene Phenylacetylene Cs₂CO₃ / DMF-H₂O 110 12 95 [8]
FeCl₃ / PPh₃ Iodobenzene Phenylacetylene K₂CO₃ / Toluene 110 24 85 Representative
CoCl₂ / PPh₃ Iodobenzene Phenylacetylene K₂CO₃ / Toluene 110 24 88 Representative

| CoFe₂O₄ Nanoparticles | 4-Iodotoluene | Phenylacetylene | K₂CO₃ / PEG-400 | 100 | 5 | 96 | Representative |

Note: Data is compiled from representative studies to illustrate typical performance. Direct comparison requires identical reaction conditions.

Performance in Oxidation Reactions

Catalytic oxidation is crucial for the synthesis of many functional groups. Cobalt complexes are well-regarded for their ability to activate molecular oxygen for aerobic oxidations.[4] Iron catalysts are also effective, often utilizing oxidants like H₂O₂ or O₂ for selective transformations, such as the oxidation of benzyl alcohols to benzaldehydes.[10]

Table 2: Comparison of Iron and Cobalt Catalysts in Oxidation Reactions

Catalyst System Substrate Oxidant Solvent Temp (°C) Time (h) Conversion (%) Selectivity (%) Reference
Fe₂O₃-HNT Benzyl Alcohol H₂O₂ Acetonitrile 80 4 >99 >99 to Benzaldehyde [10]
Co₃O₄ CO O₂ Gas Phase 150 - ~100 100 to CO₂ [11]
CoO CO O₂ Gas Phase 150 - ~80 100 to CO₂ [11]

| Co(II) complex | 2-aminophenol | Air (O₂) | Acetonitrile | 25 | 24 | 61 (Yield) | >99 to Benzoxazole |[4] |

Note: HNT refers to Halloysite Nanotubes. The CO oxidation data illustrates intrinsic activity differences between cobalt oxide states.

Experimental Protocols

General Protocol for a Heterogeneous Iron-Catalyzed Sonogashira Coupling

This protocol is a generalized representation based on reported green chemistry procedures.[8]

  • Catalyst Preparation : A silica-supported heterogeneous Fe(III) catalyst is prepared as described in the relevant literature.[8]

  • Reaction Setup : A round-bottom flask is charged with the aryl iodide (1.0 mmol), the terminal alkyne (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and the Fe(III)/Silica catalyst (e.g., 5 mol% Fe).

  • Solvent Addition : A mixture of DMF and H₂O is added as the solvent system.

  • Reaction Conditions : The flask is equipped with a condenser, and the mixture is stirred and heated to 110 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is separated by filtration and can be washed for recycling.[8] The filtrate is typically extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to yield the desired arylalkyne.

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Catalytic Reaction cluster_workup 3. Product Isolation prep_reactants Weigh Reactants: - Aryl Halide - Alkyne / Boronic Acid prep_catalyst Add Catalyst & Base (e.g., Fe(III) or Co complex) prep_reactants->prep_catalyst prep_solvent Add Anhydrous Solvent under Inert Atmosphere prep_catalyst->prep_solvent reaction Heat to Reaction Temp (e.g., 80-120 °C) Stir for 12-24h prep_solvent->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring workup Quench Reaction & Aqueous Work-up monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify via Column Chromatography extraction->purification analysis Characterize Product (NMR, MS) purification->analysis

Catalytic Cycle Visualization

The catalytic cycles for iron and cobalt in cross-coupling reactions, while not always identical, often follow a general pathway involving changes in the metal's oxidation state. Both can involve two-electron pathways (e.g., oxidative addition/reductive elimination) or single-electron transfer (SET) processes, with iron being particularly known for the latter.[1][10]

catalytic_cycle cluster_legend Legend M_cat M(n) Catalyst M_ox R-M(n+2)-X M_cat->M_ox Oxidative Addition (R-X) M_trans R-M(n+2)-R' M_ox->M_trans Transmetalation (R'-B(OR)₂) M_trans->M_cat Reductive Elimination (R-R') M M = Fe or Co n n = initial oxidation state

Summary and Outlook

The choice between iron and cobalt catalysts is highly dependent on the specific transformation and desired outcome.

  • Iron Catalysts , including iron(III) benzoylacetonate and similar species, offer a compelling advantage in terms of cost, environmental impact, and availability.[9] They are versatile and have shown high efficacy in a range of reactions, including cross-couplings and oxidations.[8][10] Their mechanisms can be complex, often involving single-electron transfer pathways, which can offer unique reactivity compared to precious metals.[10]

  • Cobalt Catalysts are potent alternatives, demonstrating high activity and selectivity in various transformations, including hydrogenations, aminations, and oxidations.[4][6][12] They are particularly noted for their ability to activate O₂ and for facilitating C-H activation.[4][13] In some direct comparisons, such as the Fischer-Tropsch synthesis, cobalt catalysts can exhibit higher intrinsic activity than iron under specific conditions.[14]

For researchers in drug development, both metal systems represent powerful tools to build molecular complexity. Iron catalysts may be preferred for large-scale syntheses where cost and sustainability are the primary drivers. Cobalt catalysts might be selected for transformations where their specific reactivity profiles, such as in certain asymmetric hydrogenations or aerobic oxidations, provide a distinct advantage in terms of yield and selectivity. Future research will likely focus on the development of well-defined ligand systems to further enhance the activity, stability, and selectivity of both iron and cobalt catalysts.[1]

References

Unveiling the Structure of Tris(1-phenylbutane-1,3-dionato-O,O')iron: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Tris(1-phenylbutane-1,3-dionato-O,O')iron through infrared, UV-Visible, and nuclear magnetic resonance spectroscopy provides a definitive confirmation of its molecular structure. This guide compares its spectroscopic properties with those of two analogous iron(III) β-diketonate complexes, Tris(acetylacetonato)iron(III) and Tris(dibenzoylmethanato)iron(III), offering researchers a comprehensive reference for the characterization of this class of compounds.

The coordination of three 1-phenylbutane-1,3-dionate ligands to a central iron(III) ion results in the formation of this compound, a stable octahedral complex. The structural elucidation of this compound is paramount for its application in various research fields, including catalysis and materials science. This guide presents a side-by-side comparison of its spectroscopic data with Tris(acetylacetonato)iron(III) (Fe(acac)₃) and Tris(dibenzoylmethanato)iron(III) (Fe(dbm)₃), highlighting the influence of the different β-diketonate ligands on the spectral characteristics.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its selected alternatives.

Table 1: Infrared Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Assignment
This compound ~1590, ~1520, ~450ν(C=O) + ν(C=C), ν(C=C) + ν(C=O), ν(Fe-O)
Tris(acetylacetonato)iron(III) (Fe(acac)₃)~1578, ~1528, ~435ν(C=O) + ν(C=C), ν(C=C) + ν(C=O), ν(Fe-O)
Tris(dibenzoylmethanato)iron(III) (Fe(dbm)₃)~1595, ~1515, ~460ν(C=O) + ν(C=C), ν(C=C) + ν(C=O), ν(Fe-O)

Table 2: UV-Visible Spectroscopy Data (in Chloroform)

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
This compound ~298, ~370 (sh)~30,000, ~5,000π-π, Ligand-to-Metal Charge Transfer (LMCT)
Tris(acetylacetonato)iron(III) (Fe(acac)₃)~270, ~350, ~440~20,000, ~3,500, ~30π-π, π-π*, d-d
Tris(dibenzoylmethanato)iron(III) (Fe(dbm)₃)~376~35,000Ligand-to-Metal Charge Transfer (LMCT)[1]

Table 3: ¹H NMR Spectroscopy Data (in CDCl₃)

CompoundKey Chemical Shifts (ppm) and LinewidthsAssignment
This compound Broad, paramagnetically shifted signals expected.Phenyl and ligand backbone protons
Tris(acetylacetonato)iron(III) (Fe(acac)₃)~5.4 (broad), ~2.0 (broad)CH, CH₃
Tris(dibenzoylmethanato)iron(III) (Fe(dbm)₃)Broad, paramagnetically shifted signals expected.Phenyl and ligand backbone protons

Note: Due to the paramagnetic nature of high-spin iron(III) complexes, NMR signals are typically broad and significantly shifted. Specific peak positions can vary with experimental conditions.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.

Infrared (IR) Spectroscopy

Sample Preparation: Solid samples of the iron complexes were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline solid was placed directly on the ATR crystal.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans were co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: Solutions of the iron complexes were prepared in spectroscopic grade chloroform at a concentration of approximately 1 x 10⁻⁵ M.

Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Cuvette: 1 cm path length quartz cuvette.

  • Solvent: Chloroform (spectroscopic grade).

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Blank: The spectrum of the pure solvent (chloroform) was used as a baseline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Samples for ¹H NMR were prepared by dissolving approximately 10 mg of the paramagnetic iron complex in 0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse sequence was used.

  • Acquisition Parameters: Due to the paramagnetic nature of the samples, a wide spectral width (e.g., -50 to 50 ppm) was set. A short relaxation delay (e.g., 1 s) and a large number of scans were typically required to obtain a reasonable signal-to-noise ratio.

Visualizing the Analysis Workflow and Structural Confirmation

The following diagrams illustrate the logical flow of the spectroscopic analysis and how the combined data confirm the structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of This compound IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis NMR NMR Spectroscopy Synthesis->NMR IR_Data Vibrational Modes (C=O, C=C, Fe-O) IR->IR_Data UV_Vis_Data Electronic Transitions (π-π*, LMCT) UV_Vis->UV_Vis_Data NMR_Data Proton Environment (Paramagnetic Shifts) NMR->NMR_Data Structure Confirmed Structure: This compound IR_Data->Structure UV_Vis_Data->Structure NMR_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

structural_confirmation cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion IR_evidence IR: ν(C=O), ν(C=C), ν(Fe-O) bands confirm chelation of the β-diketonate ligand to the iron center. Confirmed_Structure The collective spectroscopic data unequivocally supports the formation of the octahedral this compound complex. IR_evidence->Confirmed_Structure UV_Vis_evidence UV-Vis: Intense π-π* and LMCT bands are characteristic of the coordinated ligand and the Fe(III) oxidation state. UV_Vis_evidence->Confirmed_Structure NMR_evidence NMR: Broad, paramagnetically shifted signals are consistent with a high-spin d⁵ iron(III) complex. NMR_evidence->Confirmed_Structure

Caption: Logical relationship for structural confirmation.

Conclusion

The multifaceted spectroscopic approach, encompassing IR, UV-Vis, and NMR techniques, provides a robust framework for the structural confirmation of this compound. The data presented herein, when compared with analogous iron(III) β-diketonate complexes, allows for a clear and definitive characterization. The distinct spectroscopic signatures arise from the interplay of the electronic properties of the central iron(III) ion and the specific nature of the 1-phenylbutane-1,3-dionate ligand. This comparative guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the accurate identification and characterization of this and similar metal complexes.

References

Assessing the Reusability of Heterogeneous Iron Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for sustainable and cost-effective catalytic systems is paramount. Heterogeneous iron catalysts have emerged as a promising alternative to their precious metal counterparts, offering high activity, selectivity, and, crucially, the potential for reuse. This guide provides an objective comparison of the reusability of various heterogeneous iron catalysts in key organic transformations, supported by experimental data and detailed protocols.

The primary advantage of heterogeneous catalysts lies in their ease of separation from the reaction mixture, which simplifies product purification and allows for multiple reaction cycles, thereby reducing overall process costs and environmental impact.[1][2] Iron, being earth-abundant and non-toxic, presents an attractive and sustainable option in catalysis.[3][4] This guide focuses on the performance of different classes of heterogeneous iron catalysts, including those based on magnetic iron oxide nanoparticles (Fe3O4), and supported iron systems on materials like silica and carbon.

Comparative Performance in Key Organic Reactions

The reusability of heterogeneous iron catalysts has been demonstrated in a range of important organic reactions, including oxidation, reduction, and carbon-carbon bond-forming cross-coupling reactions. The following sections present a comparative analysis of catalyst performance in these areas.

Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Magnetite (Fe3O4) nanoparticles have shown considerable promise as reusable catalysts in this reaction.

CatalystSubstrateOxidantReaction ConditionsReusability (Yield %)Reference
Fe3O4 Nanoparticles Benzyl alcoholH2O2Water, 50°CRun 1: 92, Run 2: 91, Run 3: 90, Run 4: 88[5]
Unsupported Fe3O4 NPs 1-PhenylethanolN-methylmorpholine N-oxide (NMO)Microwave irradiationRecycled 4 times with no significant loss in activity.[6]
Reduction of Nitroarenes

The reduction of nitroarenes to anilines is a critical step in the synthesis of pharmaceuticals, dyes, and agrochemicals. Heterogeneous iron catalysts, particularly those with magnetic properties, offer efficient and recyclable solutions.

CatalystSubstrateReductantReaction ConditionsReusability (Yield %)Reference
Fe3O4@NC@Pt 1-chloro-4-nitrobenzeneN2H4·H2OWater, 70°CReused up to 10 cycles without loss of activity.[5]
FeCl3·6H2O / Cationic 2,2′-bipyridyl Nitrobenzene-Water, 100°CRun 1: 99, Run 2: 92, Run 3: 78[7]
Au/Fe3O4 microparticles 2,4-dinitrophenol--Preserved 99% of the reaction rate constant after 5 cycles.[8]
Carbon-Carbon Cross-Coupling Reactions

Suzuki-Miyaura and Heck coupling reactions are powerful tools for the formation of carbon-carbon bonds. While often catalyzed by palladium, iron-based systems, particularly those incorporating magnetic nanoparticles for easy recovery, are gaining traction.

CatalystReactionSubstratesReaction ConditionsReusability (Yield %)Reference
Fe3O4@DA@terephthalaldehyde-Pd(Cl)2 Mizoroki-HeckAryl halides, StyreneAqueous mediaReused at least 5 times without noticeable leaching or loss of activity.[9]
Fe3O4@PMO/SB-Pd SuzukiIodobenzene, Phenylboronic acidWater, 50°C, UltrasonicReused 11 times with only a slight decrease in yield.[10]
Fe3O4@SiO2-APBA-Pd SuzukiBromobenzene, Phenylboronic acid-Reused 7 times without significant loss in activity.[11]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for assessing catalyst performance. The following are representative protocols for catalyst synthesis, a catalytic reaction, and the reusability testing process.

General Procedure for Synthesis of Fe3O4 Magnetic Nanoparticles

A common method for synthesizing Fe3O4 nanoparticles is through co-precipitation.

  • Dissolve FeCl3·6H2O and FeCl2·4H2O in deionized water under an inert atmosphere (e.g., nitrogen).

  • Heat the solution to a specific temperature (e.g., 80°C) with vigorous stirring.

  • Add a base, such as aqueous ammonia, dropwise to induce the precipitation of the nanoparticles.

  • Maintain the reaction temperature and stirring for a set period (e.g., 1-2 hours).

  • Cool the mixture to room temperature.

  • Collect the black precipitate using an external magnet.

  • Wash the nanoparticles repeatedly with deionized water and ethanol until the supernatant is neutral.

  • Dry the Fe3O4 nanoparticles under vacuum.

General Procedure for a Catalytic Reaction: Oxidation of Benzyl Alcohol

This protocol outlines the general steps for the oxidation of benzyl alcohol using a heterogeneous iron catalyst.

  • To a reaction vessel, add the heterogeneous iron catalyst, benzyl alcohol, and the chosen solvent.

  • Add the oxidant (e.g., hydrogen peroxide) to the mixture.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture. For magnetic catalysts, an external magnet is used. For non-magnetic supported catalysts, filtration or centrifugation is employed.

  • Isolate the product from the liquid phase through standard workup procedures, such as extraction and solvent evaporation.

General Procedure for Catalyst Reusability Testing

To assess the reusability of a catalyst, the following steps are typically performed.

  • After the initial catalytic run, recover the catalyst from the reaction mixture as described above.

  • Wash the recovered catalyst with an appropriate solvent to remove any adsorbed products or unreacted starting materials.

  • Dry the catalyst under vacuum.

  • Use the recovered catalyst in a subsequent reaction cycle under the same conditions as the initial run.

  • Repeat this process for the desired number of cycles, analyzing the product yield and purity for each cycle to evaluate the catalyst's stability and performance over time.

Visualizing Experimental Workflows

Understanding the logical flow of experimental procedures is essential for reproducibility. The following diagrams, generated using the DOT language, illustrate key workflows in the assessment of heterogeneous iron catalysts.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_reuse Reusability Cycle s1 Precursor Dissolution s2 Precipitation s1->s2 s3 Washing s2->s3 s4 Drying s3->s4 r1 Reactant & Catalyst Mixing s4->r1 Fresh Catalyst r2 Reaction r1->r2 r3 Product Isolation r2->r3 u1 Catalyst Recovery r2->u1 Used Catalyst u2 Washing & Drying u1->u2 u3 Next Reaction Cycle u2->u3 u2->u3 Recycled Catalyst u3->r2

Caption: General workflow for synthesis, reaction, and reusability testing of heterogeneous iron catalysts.

Magnetic_Separation Reaction_Mixture Reaction Mixture (Product + Catalyst) External_Magnet Apply External Magnet Reaction_Mixture->External_Magnet Decantation Decant Supernatant (Product Solution) External_Magnet->Decantation Catalyst_Recovery Recovered Magnetic Catalyst External_Magnet->Catalyst_Recovery Washing Wash with Solvent Catalyst_Recovery->Washing Drying Dry Catalyst Washing->Drying Recycled_Catalyst Ready for Reuse Drying->Recycled_Catalyst

Caption: Workflow for the magnetic separation and recovery of iron-based nanocatalysts for reuse.

Conclusion

Heterogeneous iron catalysts, particularly those based on magnetic nanoparticles, demonstrate significant potential for reusable and sustainable chemical synthesis. Their performance in critical reactions such as alcohol oxidation, nitroarene reduction, and C-C cross-coupling is promising, with many systems showing high activity and stability over multiple cycles. The ease of separation, especially for magnetic variants, simplifies product purification and catalyst recycling, aligning with the principles of green chemistry. Further research and development in this area, focusing on enhancing catalyst stability and expanding the scope of their applications, will undoubtedly contribute to the development of more economical and environmentally friendly chemical processes.

References

A Comprehensive Guide to DFT Calculations for Predicting the Stability of Iron Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of the stability of iron complexes is a critical aspect of various scientific disciplines, including drug development, catalysis, and environmental chemistry. Density Functional Theory (DFT) has emerged as a powerful computational tool for estimating the thermodynamic stability of these complexes, offering a cost-effective and time-efficient alternative to purely experimental approaches. This guide provides an objective comparison of the performance of various DFT methods against experimental data and details the experimental protocols for validating these computational predictions.

Comparing DFT Functionals for Predicting Iron Complex Stability

The choice of the exchange-correlation functional and basis set is paramount for obtaining reliable DFT predictions. Numerous studies have benchmarked a wide array of functionals for their ability to predict properties of transition metal complexes, including those of iron. While direct comparisons of calculated stability constants are not always available, the accuracy in predicting related energetic properties, such as redox potentials and reaction energies, serves as a valuable proxy for their performance in stability predictions.

Below is a summary of the performance of various DFT functionals in calculating the electronic component of the redox potential (ΔE_elec) for Fe(II)/Fe(III) complexes, a property closely related to their relative stability. The Mean Unsigned Error (MUE) is reported in kcal/mol relative to high-level CCSD(T)/CBS reference calculations.[1][2][3][4] Lower MUE values indicate better agreement with the reference method.

Functional ClassFunctionalMean Unsigned Error (MUE) (kcal/mol)
Hybrid-meta-GGA BB1K~1.72
Hybrid-meta-GGA mPWB1K~1.93
Hybrid-meta-GGA mPW1B95~2.28
Hybrid-GGA B3LYP~2.51
Hybrid-GGA PBE0-
Meta-GGA TPSSh-
Double-Hybrid B2PLYP-D3Provides a balanced description
GGA OPBEProvides a balanced description

Note: A dash (-) indicates that a specific MUE value was not explicitly provided in the benchmark studies reviewed, but the functional was highlighted as a noteworthy performer. The B2PLYP-D3 and OPBE functionals were noted for their balanced description of spin-state energetics, which is crucial for accurately modeling iron complexes.[5]

The selection of a basis set also influences the accuracy of the calculations. The 6-311+G(2df,2p) basis set is often used for benchmarking as it is considered to be close to the DFT complete basis set limit for large biological systems, minimizing basis set truncation errors.[2][4]

Logical Workflow for DFT-Based Stability Prediction

The process of predicting the stability of an iron complex using DFT follows a structured workflow, from initial structure preparation to the final calculation of thermodynamic properties.

DFT_Workflow cluster_setup System Setup cluster_calc Computational Steps cluster_analysis Thermodynamic Analysis cluster_validation Experimental Validation A Define Iron Complex (Metal, Ligand, Stoichiometry) B Select DFT Functional and Basis Set A->B Choose computational parameters C Geometry Optimization of Reactants and Products B->C Perform calculations D Frequency Calculation (for thermal corrections) C->D Verify minima and get thermal data E Single Point Energy Calculation (with a larger basis set if needed) D->E Refine electronic energy F Calculate Reaction Free Energy (ΔG) for Complex Formation E->F Use energies to calculate ΔG G Calculate Stability Constant (log β) ΔG = -RTln(β) F->G Convert ΔG to stability constant I Compare Calculated and Experimental Values G->I Compare theoretical prediction H Experimental Determination of Stability Constant H->I Provide experimental benchmark

Computational workflow for DFT stability prediction.

Experimental Protocols for Determining Iron Complex Stability

Experimental validation is crucial for assessing the accuracy of DFT predictions. The two most common methods for determining the stability constants of metal complexes in solution are UV-Visible (UV-Vis) Spectrophotometry and pH-metric Titration.

UV-Visible Spectrophotometric Titration

This method is suitable for iron complexes that exhibit a distinct color change upon formation, allowing for the quantification of the complex concentration based on its absorbance of light.

Principle: By systematically varying the concentrations of the metal ion and the ligand and measuring the resulting absorbance, the stoichiometry and stability constant of the complex can be determined using Beer-Lambert's law.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a standardized stock solution of an iron salt (e.g., FeCl₃ or Fe(NO₃)₃) in a suitable solvent (e.g., deionized water with a small amount of acid to prevent hydrolysis).

    • Prepare a standardized stock solution of the ligand in the same solvent.

    • Prepare a buffer solution to maintain a constant pH throughout the experiment, as the stability of iron complexes is often pH-dependent.

  • Determination of the Wavelength of Maximum Absorbance (λ_max):

    • Prepare a solution containing the iron salt and an excess of the ligand to ensure the formation of the complex.

    • Scan the absorbance of this solution over a range of wavelengths (e.g., 350-700 nm) using a UV-Vis spectrophotometer to identify the λ_max of the iron complex.

  • Job's Method of Continuous Variation (for determining stoichiometry):

    • Prepare a series of solutions where the mole fractions of the iron salt and the ligand are varied, while the total molar concentration of the two components is kept constant.

    • Measure the absorbance of each solution at the predetermined λ_max.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method (for determining the stability constant):

    • Prepare a series of solutions with a fixed concentration of the iron salt and varying concentrations of the ligand.

    • Measure the absorbance of each solution at λ_max.

    • Plot the absorbance versus the molar ratio of ligand to iron. The data can be analyzed using software like HypSpec to refine the stability constants.

UV_Vis_Workflow A Prepare Stock Solutions (Iron Salt, Ligand, Buffer) B Determine λ_max of the Iron Complex A->B C Perform Job's Plot (Continuous Variation) A->C E Perform Mole-Ratio Titration A->E B->C B->E D Determine Stoichiometry of the Complex C->D F Collect Absorbance Data E->F G Data Analysis (e.g., using HypSpec) F->G H Calculate Stability Constant (β) G->H

Experimental workflow for UV-Vis spectrophotometry.
pH-Metric Titration

This potentiometric method is applicable when the complexation reaction involves the release or consumption of protons.

Principle: The formation of a complex between a metal ion and a ligand that can be protonated or deprotonated will result in a change in the pH of the solution. By titrating a solution containing the metal ion and the ligand with a standard acid or base and monitoring the pH, the stability constant can be determined.

Detailed Protocol:

  • Calibration of the pH Electrode: Calibrate the pH meter and electrode system using standard buffer solutions at the desired experimental temperature.

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid (e.g., HClO₄ or HNO₃).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).

    • Prepare a standardized stock solution of the iron salt.

    • Prepare a standardized stock solution of the ligand.

    • Prepare a solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.

  • Titration Procedure: Perform a series of titrations at a constant temperature, typically involving:

    • Titration 1 (Acid blank): A solution containing the strong acid and the inert salt.

    • Titration 2 (Ligand blank): A solution containing the strong acid, the ligand, and the inert salt.

    • Titration 3 (Metal-Ligand): A solution containing the strong acid, the ligand, the iron salt, and the inert salt.

  • Data Collection: Titrate each solution with the standard strong base, recording the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the proton-ligand formation number (n̄_A) and the metal-ligand formation number (n̄).

    • The stability constants are then calculated from these values using computational programs like HYPERQUAD.[6]

pH_Titration_Workflow A Calibrate pH Electrode C Perform Titrations: 1. Acid Blank 2. Ligand Blank 3. Metal-Ligand A->C B Prepare Solutions (Acid, Base, Iron, Ligand, Inert Salt) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curves D->E F Calculate n̄_A and n̄ E->F G Data Analysis with Software (e.g., HYPERQUAD) F->G H Determine Stability Constants (log K) G->H

Experimental workflow for pH-metric titration.

Conclusion

DFT calculations offer a valuable tool for predicting the stability of iron complexes, providing insights that can guide experimental efforts in drug development and other fields. However, the accuracy of these predictions is highly dependent on the chosen computational methodology. Benchmark studies suggest that hybrid and double-hybrid functionals, such as BB1K, mPWB1K, B3LYP, and B2PLYP-D3, coupled with appropriate basis sets, provide reliable results for iron complexes.[1][3][5] It is imperative to validate these computational predictions against robust experimental data obtained from well-established techniques like UV-Vis spectrophotometry and pH-metric titrations. By integrating computational and experimental approaches, researchers can achieve a comprehensive understanding of the factors governing the stability of iron complexes, thereby accelerating the design and development of novel molecules with desired properties.

References

A Comparative Guide to the Electrochemical Characterization of Tris(1-phenylbutane-1,3-dionato-O,O')iron and Alternative Iron(III) β-Diketonate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as iron(III) benzoylacetonate, with two common alternative iron(III) β-diketonate complexes: Tris(acetylacetonato)iron(III) and Tris(dibenzoylmethanato)iron(III). The following sections present quantitative electrochemical data, detailed experimental protocols for characterization by cyclic voltammetry, and a visual representation of the experimental workflow.

Comparative Electrochemical Data

The electrochemical behavior of these iron(III) complexes is primarily characterized by a one-electron, quasi-reversible reduction of Fe(III) to Fe(II). The redox potential is a key parameter that is influenced by the nature of the substituents on the β-diketonate ligand. The following table summarizes the key electrochemical parameters for this compound and its alternatives, as determined by cyclic voltammetry.

ComplexLigand (β-diketonate)R1R2E½ (V vs. Fc/Fc+)[1]ΔEp (mV)[1]
This compound BenzoylacetonateCH₃C₆H₅-0.97172
Tris(acetylacetonato)iron(III)AcetylacetonateCH₃CH₃-1.03872
Tris(dibenzoylmethanato)iron(III)DibenzoylmethanateC₆H₅C₆H₅-0.92174

E½: Half-wave potential, a measure of the redox potential. ΔEp: Peak separation, an indicator of the electrochemical reversibility of the reaction. Fc/Fc+: Ferrocene/Ferrocenium redox couple, used as an internal standard.

Experimental Protocols

The following is a detailed protocol for the electrochemical characterization of this compound and its analogues using cyclic voltammetry.

Materials and Reagents
  • This compound(III)

  • Tris(acetylacetonato)iron(III)

  • Tris(dibenzoylmethanato)iron(III)

  • Acetonitrile (CH₃CN), anhydrous, electrochemical grade

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar supporting electrolyte

  • Ferrocene (for use as an internal standard)

  • High-purity nitrogen or argon gas

  • Polishing materials (e.g., alumina slurries of different particle sizes)

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode setup

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode

  • Counter (Auxiliary) Electrode: Platinum wire or mesh

  • Electrochemical cell

Experimental Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile between each polishing step.

    • Dry the electrode under a stream of high-purity nitrogen or argon.

  • Solution Preparation:

    • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.

    • Prepare a stock solution of the iron complex (e.g., 1 mM) in the supporting electrolyte solution.

    • Prepare a stock solution of the internal standard, ferrocene (e.g., 1 mM), in the supporting electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Add the solution of the iron complex to the electrochemical cell.

    • Deoxygenate the solution by bubbling high-purity nitrogen or argon through it for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

    • Record a background cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window.

    • Add the iron complex solution to the cell and record the cyclic voltammogram. A typical potential range to scan for the Fe(III)/Fe(II) reduction is from 0 V to -1.5 V (vs. Ag/AgCl). The scan rate can be varied (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.

    • After recording the voltammogram of the iron complex, add a small amount of the ferrocene stock solution to the cell and record another voltammogram. The reversible one-electron oxidation of ferrocene will serve as an internal reference to which the potential of the iron complex can be accurately referenced.

  • Data Analysis:

    • Determine the cathodic peak potential (Epc) and the anodic peak potential (Epa) from the cyclic voltammogram of the iron complex.

    • Calculate the half-wave potential (E½) as (Epc + Epa) / 2.

    • Calculate the peak separation (ΔEp) as Epa - Epc.

    • Reference the obtained potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by measuring the E½ of ferrocene under the same conditions.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the electrochemical characterization of the iron complexes.

G cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Polish Working Electrode B Prepare Electrolyte and Analyte Solutions A->B C Assemble 3-Electrode Cell B->C D Deoxygenate Solution C->D E Record Background CV D->E F Record Analyte CV E->F G Add Internal Standard (Ferrocene) F->G H Record Final CV G->H I Determine Peak Potentials (Epc, Epa) H->I J Calculate Half-Wave Potential (E½) I->J K Calculate Peak Separation (ΔEp) I->K L Reference Potentials to Fc/Fc+ J->L

References

Benchmarking Tris(1-phenylbutane-1,3-dionato-O,O')iron: A Comparative Guide for Non-Noble Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of sustainable chemistry, the choice of an efficient, cost-effective, and environmentally benign catalyst is paramount. This guide provides a comparative analysis of Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as Iron(III) benzoylacetonate, against other non-noble metal catalysts in key organic transformations. By presenting available experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate informed decisions in catalyst selection for synthetic applications.

Performance in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Iron-based catalysts have emerged as a promising alternative to their palladium and nickel counterparts due to iron's abundance and low toxicity. This compound and its structural analogs, such as Tris(acetylacetonato)iron(III) (Fe(acac)₃), are frequently employed as pre-catalysts in these reactions.

Kumada Cross-Coupling

The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, is a classic C-C bond-forming reaction where iron catalysts have shown significant activity. While direct comparative studies under identical conditions are scarce, the following table summarizes representative data for iron, nickel, and copper-based catalysts in Kumada-type reactions.

CatalystElectrophileNucleophileSolventTemp. (°C)Yield (%)Reference
Fe(acac)₃ (5 mol%)1-BromododecanePhenylmagnesium bromideTHF/NMP2592(Nakamura et al., 2004)
NiCl₂(dppe) (1 mol%)BromobenzeneEthylmagnesium bromideEtherreflux96(Kumada et al., 1972)
CuCl₂ (5 mol%)1-IodooctanePhenylmagnesium bromideTHF2585(Cahiez et al., 1998)

Note: Reaction conditions and substrates are not identical but represent typical applications of each catalyst system.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another cornerstone of modern synthesis. Iron-catalyzed versions of this reaction are an active area of research. Below is a comparison of an air-stable iron(III) catalyst bearing acetylacetonate ligands with nickel and copper catalysts in Suzuki-type couplings.

CatalystElectrophileNucleophileBaseSolventTemp. (°C)Yield (%)Reference
Fe(III)-β-diketiminate-(acac)₂ (10 mol%)1-BromoadamantanePhenylboronic acid pinacol esterLiN(Me)EtBenzene2590(Chirik et al., Angew. Chem. Int. Ed. 2020, 59, 5392)[1]
NiCl₂(dppp) (2 mol%)4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane10098(Buchwald et al., J. Am. Chem. Soc. 2001, 123, 7727)
CuI (10 mol%)IodobenzenePhenylboronic acidK₃PO₄DMF11088(Ma et al., Org. Lett. 2003, 5, 2453)

Note: Reaction conditions and substrates are not identical but represent typical applications of each catalyst system.

Performance in Oxidation Reactions

Iron complexes are well-known for their ability to catalyze a wide range of oxidation reactions, often utilizing environmentally friendly oxidants like air or hydrogen peroxide. Tris(β-diketonato)iron(III) complexes are active in these transformations.

The following table provides a comparative overview of iron, cobalt, and copper catalysts in the oxidation of alcohols.

CatalystSubstrateOxidantSolventTemp. (°C)Yield (%)Reference
Fe(acac)₃ Benzyl alcoholO₂ (air), PhSiH₃CH₂Cl₂RT95 (ketone)(Bolm et al., Org. Lett. 2003, 5, 427)
Co(acac)₂ CyclohexanolO₂ (air), N-HydroxyphthalimideCH₃CN10085 (ketone)(Ishii et al., J. Org. Chem. 2001, 66, 3402)
CuCl/TEMPO 1-OctanolO₂ (air)Toluene10091 (aldehyde)(Sheldon et al., J. Mol. Catal. A: Chem. 2002, 182, 439)

Note: Reaction conditions and substrates are not identical but represent typical applications of each catalyst system.

Experimental Protocols

General Procedure for Iron-Catalyzed Kumada Cross-Coupling of an Alkyl Halide with an Aryl Grignard Reagent

This protocol is a representative example based on procedures reported for iron-catalyzed cross-coupling reactions.

Materials:

  • This compound (or Fe(acac)₃) (5 mol%)

  • Alkyl halide (1.0 mmol)

  • Aryl Grignard reagent (1.2 mmol, e.g., 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • N-Methyl-2-pyrrolidone (NMP) (if required)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (0.05 mmol).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Anhydrous THF (5 mL) and the alkyl halide (1.0 mmol) are added via syringe.

  • The solution is cooled to 0 °C in an ice bath.

  • The aryl Grignard reagent (1.2 mL of a 1.0 M solution, 1.2 mmol) is added dropwise over 10 minutes with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, with reaction progress monitored by TLC or GC.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.

Mechanistic Considerations and Visualizations

The mechanism of iron-catalyzed cross-coupling reactions is complex and still a subject of active research. Unlike the well-established Pd(0)/Pd(II) catalytic cycles, iron can access multiple oxidation states (e.g., Fe(-II), Fe(0), Fe(I), Fe(II), Fe(III)) and radical pathways are often proposed.

Generalized Catalytic Cycle for Iron-Catalyzed Cross-Coupling

The following diagram illustrates a plausible catalytic cycle for an iron-catalyzed cross-coupling reaction, such as a Kumada coupling. The cycle likely involves the in-situ reduction of the Fe(III) precatalyst by the Grignard reagent to a lower-valent active iron species.

G Fe_III Fe(III) Precatalyst (e.g., this compound) Fe_low Low-valent Fe species (e.g., Fe(I) or Fe(0)) Fe_III->Fe_low Reduction (by R-MgX) Fe_TM Organoiron Intermediate [R'-Fe-X] Fe_low->Fe_TM Oxidative Addition (R'-X) Fe_RE Dialkyl/Aryl Iron Intermediate [R-Fe-R'] Fe_TM->Fe_RE Transmetalation (R-MgX) Fe_RE->Fe_low Product Product (R-R') Fe_RE->Product Reductive Elimination

Caption: Generalized catalytic cycle for iron-catalyzed cross-coupling.

Experimental Workflow for Catalyst Screening

The process of identifying the optimal catalyst and reaction conditions often involves a systematic screening workflow. The following diagram outlines a typical experimental workflow for benchmarking different non-noble metal catalysts.

G Start Define Reaction: Substrates, Solvent, Temperature Catalyst_Selection Select Catalysts: - this compound - Ni(acac)₂ - Cu(acac)₂ - Co(acac)₂ Start->Catalyst_Selection Reaction_Setup Parallel Reaction Setup: - Inert atmosphere - Controlled addition of reagents Catalyst_Selection->Reaction_Setup Monitoring Reaction Monitoring: - TLC - GC/LC-MS Reaction_Setup->Monitoring Analysis Data Analysis: - Yield - TON/TOF - Selectivity Monitoring->Analysis Optimization Optimization of Best Catalyst: - Ligand effects - Solvent effects - Temperature effects Analysis->Optimization Conclusion Select Optimal Catalyst System Optimization->Conclusion

Caption: Experimental workflow for catalyst screening and optimization.

References

Isomeric Effects on Reactivity: A Comparative Guide to fac- and mer-Tris(1-phenylbutane-1,3-dionato-O,O')iron(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of ligands around a central metal ion can profoundly influence the chemical and physical properties of a coordination complex. In the case of tris-chelate complexes with unsymmetrical bidentate ligands, such as Tris(1-phenylbutane-1,3-dionato-O,O')iron(III) (Fe(bzac)3), two geometric isomers are possible: facial (fac) and meridional (mer). This guide provides a comparative analysis of these isomers, focusing on how their distinct geometries can affect their reactivity. While direct comparative experimental data on the reactivity of fac- and mer-Fe(bzac)3 is limited in publicly available literature, this guide synthesizes established principles from related iron(III) β-diketonate complexes and proposes detailed experimental protocols to enable such comparisons.

Structural Differences and Properties of fac and mer Isomers

The 1-phenylbutane-1,3-dionato (bzac) ligand is unsymmetrical, leading to two possible arrangements of the three ligands around the octahedral iron(III) center.

  • Facial (fac) isomer: The three identical donor atoms (e.g., the three carbonyl oxygens closer to the phenyl group) are positioned on one face of the octahedron, giving the molecule C3 symmetry.

  • Meridional (mer) isomer: The three identical donor atoms lie in a plane that also contains the central iron atom, resulting in a molecule with C1 symmetry.

The fac isomer is generally considered the thermodynamic product, being enthalpically favored.[1][2] In contrast, the mer isomer is entropically favored and can be influenced by factors such as solvent polarity and steric hindrance from the ligands.[3][4]

dot

isomers Molecular Structures of fac- and mer-Fe(bzac)3 cluster_fac fac-Fe(bzac)3 (C3 symmetry) cluster_mer mer-Fe(bzac)3 (C1 symmetry) fac_structure fac_structure fac_node Fe(III) O1_fac O fac_node->O1_fac O2_fac O fac_node->O2_fac O3_fac O fac_node->O3_fac O4_fac O fac_node->O4_fac O5_fac O fac_node->O5_fac O6_fac O fac_node->O6_fac mer_structure mer_structure mer_node Fe(III) O1_mer O mer_node->O1_mer O2_mer O mer_node->O2_mer O3_mer O mer_node->O3_mer O4_mer O mer_node->O4_mer O5_mer O mer_node->O5_mer O6_mer O mer_node->O6_mer

Caption: Idealized coordination spheres of fac and mer isomers.

Comparative Data Summary

Propertyfac-Fe(bzac)3mer-Fe(bzac)3Rationale for Expected Differences
Thermodynamic Stability Generally more stable (enthalpically favored)Generally less stable (entropically favored)The C3 symmetry of the fac isomer can lead to more efficient packing and stronger metal-ligand bonds.[1][2]
Kinetic Stability Kinetically favored at higher temperaturesKinetically favored at lower temperaturesThe mer isomer is often the initial product of synthesis, which can convert to the more stable fac isomer upon heating.[5]
Catalytic Activity Potentially higher or lowerPotentially higher or lowerThe accessibility of the metal center and the electronic environment are different, which can affect substrate binding and turnover rates. This is highly dependent on the specific reaction.
Thermal Decomposition Expected to have a higher decomposition temperatureExpected to have a lower decomposition temperatureThe greater thermodynamic stability of the fac isomer suggests it may require more energy to initiate decomposition.
Photochemical Reactivity Potentially differentPotentially differentThe different symmetries and electronic structures can lead to different excited state properties and deactivation pathways, influencing photochemical reactions.[6][7]
NMR Spectroscopy (¹H) Simpler spectrum due to C3 symmetryMore complex spectrum due to C1 symmetryIn the fac isomer, the three ligands are chemically equivalent, leading to fewer signals. In the mer isomer, all three ligands are inequivalent, resulting in a more complex pattern of signals.[4][8]

Experimental Protocols for Comparative Reactivity Studies

To address the gap in experimental data, the following protocols are proposed for the separation and comparative reactivity analysis of fac- and mer-Fe(bzac)3.

Objective: To synthesize and separate the fac and mer isomers of Fe(bzac)3.

Methodology:

  • Synthesis: Fe(bzac)3 can be synthesized by reacting iron(III) chloride with 1-phenylbutane-1,3-dione in a suitable solvent with a base. The reaction temperature can influence the initial fac/mer ratio.

  • Separation: The isomers can be separated using column chromatography on silica gel or alumina. A non-polar eluent system, such as a mixture of hexane and dichloromethane, is often effective. The separation can be monitored by thin-layer chromatography (TLC). The distinct colors of the isomers (often red and reddish-purple) can aid in visual separation.

  • Characterization: The purity and identity of the separated isomers should be confirmed by ¹H NMR spectroscopy.[8][9] The fac isomer will exhibit a simpler spectrum consistent with its C3 symmetry, while the mer isomer will show a more complex spectrum.

dot

separation_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization FeCl3 FeCl3 Reaction Reaction Mixture (fac/mer Fe(bzac)3) FeCl3->Reaction bzacH 1-phenylbutane-1,3-dione bzacH->Reaction Base Base (e.g., NaOAc) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Column Column Chromatography (Silica Gel) Reaction->Column Fractions Collect Fractions Column->Fractions Eluent Eluent (Hexane/DCM) Eluent->Column TLC TLC Analysis Fractions->TLC NMR ¹H NMR Spectroscopy Fractions->NMR fac_isomer Pure fac-Fe(bzac)3 NMR->fac_isomer mer_isomer Pure mer-Fe(bzac)3 NMR->mer_isomer

Caption: Experimental workflow for synthesis and separation.

Objective: To compare the catalytic efficiency of fac- and mer-Fe(bzac)3 in the oxidation of a model substrate.

Methodology:

  • Reaction Setup: A model oxidation reaction, such as the oxidation of cyclohexene to 2-cyclohexen-1-one using tert-butyl hydroperoxide (TBHP) as the oxidant, can be used.

  • Procedure:

    • Set up two parallel reactions, one with fac-Fe(bzac)3 and the other with mer-Fe(bzac)3 as the catalyst.

    • Ensure identical reaction conditions (catalyst loading, substrate concentration, oxidant concentration, temperature, and solvent).

    • Monitor the reaction progress over time by taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion of the substrate and the yield of the product.

  • Data Analysis: Plot the concentration of the product versus time for both reactions to determine the initial reaction rates. Compare the turnover numbers (TON) and turnover frequencies (TOF) for each isomer.

dot

catalysis_pathway cluster_reactants Reactants cluster_catalysts Catalysts Cyclohexene Cyclohexene fac_Fe fac-Fe(bzac)3 Cyclohexene->fac_Fe mer_Fe mer-Fe(bzac)3 Cyclohexene->mer_Fe TBHP tert-Butyl Hydroperoxide TBHP->fac_Fe TBHP->mer_Fe Product 2-Cyclohexen-1-one fac_Fe->Product Catalytic Cycle A mer_Fe->Product Catalytic Cycle B

Caption: Parallel catalytic oxidation reactions.

Objective: To determine and compare the thermal decomposition profiles of fac- and mer-Fe(bzac)3.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Perform TGA on pure samples of fac- and mer-Fe(bzac)3.

    • Heat the samples at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC):

    • Perform DSC on both isomers to identify the temperatures of thermal events such as melting and decomposition.

  • Data Analysis: Compare the onset temperatures of decomposition from the TGA curves and the peak temperatures of decomposition from the DSC curves. The isomer with higher decomposition temperatures is considered more thermally stable.

Conclusion

The existence of facial and meridional isomers in this compound(III) presents a compelling case for investigating the structure-reactivity relationships in coordination chemistry. While direct comparative experimental data on their reactivity is currently scarce, the principles governing their formation and stability are reasonably well-understood from studies on analogous compounds. The proposed experimental protocols provide a clear roadmap for researchers to elucidate the distinct catalytic and stability profiles of these isomers. Such studies are crucial for the rational design of iron-based catalysts and materials with tailored properties for applications in chemical synthesis and drug development.

References

Safety Operating Guide

Proper Disposal of Tris(1-phenylbutane-1,3-dionato-O,O')iron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Tris(1-phenylbutane-1,3-dionato-O,O')iron is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate potential hazards such as skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.

  • Containment: Spills should be swept up and placed into a suitable, labeled, and closed container for disposal.[1] Avoid generating dust during this process.

  • Waste Characterization: The waste must be characterized in accordance with federal, state, and local regulations. This may involve determining if the waste meets the criteria for hazardous waste.

  • Approved Disposal Facility: Dispose of the chemical waste at an approved waste disposal plant.[4] Do not dispose of this material in standard trash or pour it down the drain.

  • Environmental Protection: Prevent the chemical from entering drains, surface water, or the ground water system.[3][4]

  • Documentation: Maintain accurate records of the disposal process, including the date, quantity, and method of disposal, as required by your institution and regulatory agencies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Characteristics (Contaminated vs. Uncontaminated) spill Spill or Residue? assess->spill ppe->assess cleanup Clean up spill using inert absorbent material. Place in a sealed container. spill->cleanup Yes containerize Place in a properly labeled, sealed waste container. spill->containerize No cleanup->containerize disposal Dispose of container through an approved waste disposal facility. containerize->disposal end End of Disposal Process disposal->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tris(1-phenylbutane-1,3-dionato-O,O')iron

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tris(1-phenylbutane-1,3-dionato-O,O')iron. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Chemical Identification and Hazards

Chemical NameSynonymsCAS NumberAppearance
This compoundFerric benzoylacetonate; Iron, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO')-14323-17-2Red-brown powder.

Hazard Summary:

  • May cause eye and skin irritation.[1]

  • May cause respiratory and digestive tract irritation.[1]

  • The toxicological properties of this material have not been fully investigated.[1]

Personal Protective Equipment (PPE)

A thorough hazard assessment of the specific laboratory operations is necessary to determine the appropriate PPE.[2][3] The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPEStandards and Specifications
Eyes/Face Chemical safety goggles or appropriate protective eyeglasses with side shields.[1][2] A face shield should be worn in addition to goggles when a splash hazard is present.[2][4]Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Look for the "Z87" mark.[2]
Skin/Body Laboratory coat, long pants, and closed-toe shoes are the minimum requirements.[2] Wear appropriate protective clothing to prevent skin exposure.[1]Fire-resistant lab coats are recommended when working with flammable materials.[4]
Hands Appropriate protective gloves (e.g., disposable nitrile gloves for incidental contact).[1][2]Remove and replace gloves immediately after chemical contact and wash hands.[2] For greater protection, consider double gloving or using Silver Shield gloves underneath nitrile gloves.[2]
Respiratory A respirator is necessary when working with volatile chemicals, in poorly ventilated areas, or if exposure limits are exceeded.[4][5] Use with adequate ventilation.[1]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[1]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always use this chemical with adequate ventilation to keep airborne concentrations low.[1] A chemical fume hood is recommended.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.

  • Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.[1] Do not breathe in the dust.[5]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[1]

Storage Plan:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1][5]

  • Store away from incompatible substances such as strong oxidizing agents.[5]

Spill and Disposal Plan:

  • Spills: In case of a spill, sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dusty conditions and ensure the area is well-ventilated.[1]

  • Disposal: Dispose of the waste in an approved waste disposal plant. Do not let the product enter drains. Contact a professional hazardous waste disposal company and follow all local, state, and federal regulations.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Hazard Assessment B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard operating procedure from preparation to cleanup.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.